Benzoin oxime
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHLWOJMHVUJC-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N\O)/C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269304 | |
| Record name | (1Z)-2-Hydroxy-1,2-diphenylethanone oxime | |
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Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Benzoin oxime | |
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CAS No. |
7110-50-1, 441-38-3 | |
| Record name | (1Z)-2-Hydroxy-1,2-diphenylethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7110-50-1 | |
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| Record name | Benzoin oxime, (Z)- | |
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| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |
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| Record name | (1Z)-2-Hydroxy-1,2-diphenylethanone oxime | |
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| Record name | Benzoinoxime | |
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| Record name | BENZOIN OXIME, (Z)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Synthesis of α-Benzoin Oxime from Benzoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of α-benzoin oxime from benzoin (B196080), a critical process for obtaining a versatile chelating agent and an important intermediate in organic synthesis. This document details the underlying chemical reaction, experimental protocols, and key data points for the successful synthesis and purification of this compound.
Introduction
α-Benzoin oxime, also known as cupron, is an organic compound with the formula C₆H₅CH(OH)C(=NOH)C₆H₅. It is widely recognized for its ability to form stable complexes with various metal ions, making it an invaluable reagent in analytical chemistry for the determination of metals such as copper, molybdenum, and tungsten.[1] Furthermore, its utility extends to organic synthesis as a precursor for the preparation of other valuable organic molecules.[1] The most common and well-established method for synthesizing α-benzoin oxime is through the condensation reaction of benzoin with hydroxylamine (B1172632) hydrochloride.[2] This guide will focus on this prevalent synthetic route.
Reaction and Mechanism
The synthesis of α-benzoin oxime from benzoin proceeds via a condensation reaction between the ketone functional group of benzoin and hydroxylamine. The reaction is typically carried out in an alcoholic solvent and in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride during the reaction.[2]
The overall reaction is as follows:
C₆H₅CH(OH)C(=O)C₆H₅ + NH₂OH·HCl → C₆H₅CH(OH)C(=NOH)C₆H₅ + HCl + H₂O
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of benzoin, followed by dehydration to form the oxime.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of α-benzoin oxime.
Table 1: Physicochemical Properties of α-Benzoin Oxime
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | [2] |
| Melting Point (crude) | 140-145 °C | [1][3] |
| Melting Point (pure) | 153-155 °C | [1][3][4][5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, benzene (B151609), chloroform | [7] |
Table 2: Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent | Base | Reaction Time | Yield (crude) | Yield (pure) | Reference |
| Method 1 | Benzoin, Hydroxylamine Hydrochloride | Methanol (B129727) | Sodium Bicarbonate | 8 hours at 25-28 °C | 99% | 71-75% | [1] |
| Method 2 | Benzoin, Hydroxylamine Hydrochloride | Ethanol | Sodium Hydroxide (B78521) | Overnight at room temp. | - | 41-45% | [8] |
| Method 3 | Benzoin, Hydroxylamine Hydrochloride | Alcohol | Carbonate powder | 5-10 hours at 5-40 °C | 95-99% | 71-75% | [1][3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of α-benzoin oxime from benzoin.
Protocol 1: Synthesis using Sodium Bicarbonate in Methanol[1]
Materials:
-
Benzoin (212 g)
-
Hydroxylamine hydrochloride (104 g)
-
Sodium bicarbonate (126 g, fine powder)
-
Methanol (1 L)
-
Benzene
-
Distilled water
Procedure:
-
In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 104 g of hydroxylamine hydrochloride in 1 L of methanol.
-
To this solution, add 212 g of benzoin and 126 g of finely powdered sodium bicarbonate.
-
Stir the mixture at room temperature (25-28 °C) for 8 hours. Carbon dioxide gas will be evolved during the reaction.
-
After the reaction is complete, remove approximately 80% of the methanol by distillation under reduced pressure.
-
To the remaining reaction mixture, add a sufficient volume of warm water and stir vigorously to precipitate the crude product as a loose white solid.
-
Collect the precipitate by filtration, wash it three times with distilled water, and allow it to drain.
-
Dry the crude product to obtain α-benzoin oxime with a melting point of 140-145 °C and a yield of 95-99%.
-
For purification, add the crude product to a suitable amount of benzene and reflux for about 30 minutes.
-
Allow the mixture to stand and cool for five to six hours, then collect the purified white crystalline product by suction filtration.
-
Wash the crystals twice with a small amount of benzene and dry them to obtain pure α-benzoin oxime with a melting point of 154-155 °C and an overall yield of 71-75%.
Protocol 2: Synthesis using Sodium Hydroxide in Ethanol[9]
Materials:
-
α-Benzoin (1.38 g, 6.5 mmol)
-
Hydroxylamine hydrochloride (0.5 g, 7.2 mmol)
-
Sodium hydroxide (0.34 g, 8.5 mmol)
-
Dehydrated ethanol (20 mL)
-
Eluent for column chromatography (e.g., ethyl acetate (B1210297)/petroleum ether mixture)
Procedure:
-
In a 100 mL single-necked round-bottom flask, add 1.38 g of α-benzoin and 0.5 g of hydroxylamine hydrochloride to 20 mL of dehydrated ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 0.34 g of sodium hydroxide to the mixture and continue to stir overnight.
-
The next day, filter the reaction mixture. Wash the filter cake with dehydrated ethanol and combine the filtrates.
-
Remove the solvent from the filtrate by rotary evaporation to obtain a light yellow oil.
-
Purify the crude product by column chromatography using a gradient elution with a mixture of ethyl acetate and petroleum ether (e.g., from 1:100 to 1:5 v/v) to obtain pure trans-α-benzoin oxime as a white solid. The reported yield is 41%.
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from benzoin to α-benzoin oxime.
Caption: Reaction scheme for the synthesis of α-benzoin oxime.
Experimental Workflow
The diagram below outlines the general steps involved in the synthesis and purification of α-benzoin oxime.
Caption: General experimental workflow for α-benzoin oxime synthesis.
Conclusion
The synthesis of α-benzoin oxime from benzoin is a robust and well-documented process. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of base and solvent, high yields of the desired product can be achieved. The provided protocols offer reliable methods for both the synthesis and subsequent purification of α-benzoin oxime, catering to the needs of researchers and professionals in various fields of chemistry. The choice between recrystallization and column chromatography for purification will depend on the desired purity and the scale of the reaction.
References
- 1. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 2. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 3. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 4. ALPHA-BENZOIN OXIME | 441-38-3 [chemicalbook.com]
- 5. a-Benzoin oxime 98 441-38-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. CN102702023B - Synthesis method of trans-alpha-benzoinoxime - Google Patents [patents.google.com]
benzoin oxime synthesis mechanism and procedure
An In-depth Technical Guide to the Synthesis of Benzoin (B196080) Oxime
Introduction
Benzoin oxime, also known as Cupron, is an organic compound with the formula C₁₄H₁₃NO₂. It is a ketoxime derivative that plays a significant role in analytical chemistry as a chelating agent, particularly for the gravimetric determination of metals like copper and molybdenum.[1][2] Its synthesis is a cornerstone reaction in organic chemistry, illustrating the condensation of a ketone with hydroxylamine (B1172632). This guide provides a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and factors influencing the reaction's outcome, tailored for researchers and chemical development professionals.
Core Synthesis and Mechanism
The most prevalent method for synthesizing this compound is the condensation reaction between benzoin and hydroxylamine hydrochloride.[1][3] The reaction is typically conducted in an alcoholic solvent, and a base is added to neutralize the hydrochloric acid that is liberated as the reaction proceeds.[1]
The mechanism involves a nucleophilic addition of hydroxylamine to the carbonyl carbon of benzoin, followed by dehydration to form the oxime.
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoin. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that is often facilitated by the solvent or base.
-
Dehydration: The hydroxyl group on the original carbonyl carbon is protonated, forming a good leaving group (water). The elimination of a water molecule and a proton results in the formation of the carbon-nitrogen double bond (C=N) characteristic of an oxime.
References
physical and chemical properties of benzoin oxime
An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzoin (B196080) Oxime
Introduction
Benzoin oxime (C₁₄H₁₃NO₂), also known as cupron, is an organic compound that has historically garnered significant interest in the field of analytical chemistry.[1][2][3] Its utility primarily stems from its ability to form stable, insoluble complexes with various metal ions, making it a valuable reagent for gravimetric and spectrophotometric analysis.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of α-benzoin oxime, detailed experimental protocols for its synthesis and application, and visualizations of its chemical behavior and experimental workflows for researchers, scientists, and professionals in drug development.
Physical Properties
α-Benzoin oxime is a white to off-white crystalline solid at room temperature.[6][7][8][9] It is known to be sensitive to light and may darken upon exposure to air and light.[6][9][10]
Tabulated Physical Data
For ease of comparison, the key physical properties of α-benzoin oxime are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][6][9][11] |
| Molecular Weight | 227.26 g/mol | [1][2][7] |
| Appearance | White to pale cream crystalline powder | [6][7][11] |
| Melting Point | 151-155 °C | [6][12][13] |
| Boiling Point | 417.8 °C at 760 mmHg | [1][7][12] |
| Density | 1.13 g/cm³ | [7][12] |
| Flash Point | 270.4 °C | [1][7][8] |
Solubility
The solubility of α-benzoin oxime in various solvents is a critical factor for its application in synthesis and analytical procedures.
| Solvent | Solubility | References |
| Water | Practically insoluble / Slightly soluble | [3][7][8][13] |
| Ethanol (B145695) | Soluble (0.1 g/mL, clear) | [7][8] |
| Methanol | Soluble | [7] |
| N,N-Dimethylformamide | Very soluble | [7] |
| Glacial Acetic Acid | Sparingly soluble | [7] |
| Chloroform | Very slightly soluble | [7] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the presence of three key functional groups: a hydroxyl group (-OH), an oxime group (C=N-OH), and two phenyl rings.
Chelating Agent and Ligand Chemistry
The most significant chemical property of α-benzoin oxime is its function as an excellent chelating ligand. The spatial arrangement of the oxime and hydroxyl groups allows it to form stable five-membered ring structures with various metal ions. This chelating ability is the basis for its widespread use in the separation and quantitative determination of metals.[4]
This compound is particularly recognized for forming stable, insoluble complexes with copper(II), molybdenum(VI), tungsten(VI), and vanadium(V).[4] The formation of these complexes is often pH-dependent, allowing for selective precipitation of different metal ions.[14] For instance, it has been a historically important reagent for the gravimetric determination of copper from ammoniacal solutions.[4]
Caption: Structure of this compound and its Chelation Mechanism.
Oxidation and Hydrolysis
This compound can undergo oxidation to form benzil (B1666583) oxime.[4] Additionally, under certain conditions, particularly in reactions with metal ions like molybdenum(VI) at specific pH values, the ligand itself can be hydrolyzed back to benzoin.[15][14]
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of α-benzoin oxime provides characteristic signals for its different protons. The protons on the two phenyl rings typically show a complex multiplet in the aromatic region, generally between 7.1 and 7.8 ppm.[4] The chemical shifts for the hydroxyl protons can vary, with reported values at 3.7, 8.5, and 9.5 ppm.[4][16]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Oximes generally exhibit three key bands for O-H, C=N, and N-O stretching vibrations.[17]
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | References |
| O-H (associated) | ~3250 | Stretching | [18] |
| C=N | ~1640 | Stretching | [18] |
| N-O | ~945-920 | Stretching | [17][18] |
| C-O | ~1726 | Stretching | [16] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of this compound in a research setting.
Synthesis of α-Benzoin Oxime
A common and well-established method for synthesizing α-benzoin oxime is through the condensation reaction of benzoin with hydroxylamine (B1172632) hydrochloride.[4][5]
Materials:
-
Benzoin
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Rectified spirit (ethanol)
-
Distilled water
Procedure:
-
Prepare a solution of hydroxylamine by neutralizing hydroxylamine hydrochloride with an equimolar amount of sodium hydroxide in water.[19]
-
In a separate round-bottom flask, dissolve benzoin in rectified spirit.[19]
-
Combine the two solutions and heat the mixture under reflux.[4] The reaction involves the condensation of the ketone group in benzoin with hydroxylamine.[4]
-
After the reaction is complete, the product can be isolated. Recrystallization from a suitable solvent, such as ethanol, is typically employed for purification.[4]
Gravimetric Determination of Copper(II)
The ability of α-benzoin oxime to quantitatively precipitate copper from solution is a classic analytical application.[4][20]
Materials:
-
Sample solution containing copper(II) ions
-
Ammonium (B1175870) hydroxide
-
α-Benzoin oxime solution (typically in ethanol)
-
Dilute acetic acid
-
Distilled water
Procedure:
-
Take a known volume of the acidic sample solution containing copper(II) ions.
-
Add ammonium hydroxide until the solution becomes ammoniacal (a deep blue color indicates the formation of the tetraamminecopper(II) complex).
-
Heat the solution to boiling.
-
Add a slight excess of the α-benzoin oxime solution dropwise with constant stirring. A green, flocculent precipitate of the copper(II)-benzoin oxime complex will form.
-
Digest the precipitate by keeping the solution hot for a short period to ensure complete precipitation and improve filterability.
-
Filter the hot solution through a pre-weighed sintered glass crucible.
-
Wash the precipitate several times with hot, dilute ammonium hydroxide, followed by hot water to remove any impurities.
-
Finally, wash the precipitate with a small amount of ethanol or methanol.
-
Dry the crucible with the precipitate in an oven at 110-120 °C to a constant weight.[21]
-
From the weight of the precipitate, the amount of copper in the original sample can be calculated using the appropriate gravimetric factor.
Caption: Experimental workflow for copper analysis.
Conclusion
α-Benzoin oxime remains a compound of significant interest due to its versatile chemical properties, particularly its role as a chelating agent. Its physical characteristics are well-defined, and its synthesis and applications in analytical chemistry are well-established. This guide provides the core technical information required by researchers and scientists for the effective use and understanding of this compound in various scientific endeavors, from classic analytical techniques to the synthesis of novel coordination complexes.
References
- 1. a-Benzoin oxime | 441-38-3 | FB34688 | Biosynth [biosynth.com]
- 2. (+-)-Benzoin oxime | C14H13NO2 | CID 9924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 441-38-3 CAS | α-BENZOIN OXIME | Oximes | Article No. 01873 [lobachemie.com]
- 4. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]
- 5. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 6. α-Benzoin oxime, GR 99%+ - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. echemi.com [echemi.com]
- 8. Cas 441-38-3,ALPHA-BENZOIN OXIME | lookchem [lookchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. alpha-Benzoin oxime, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. α-BENZOIN OXIME | CAS#:5928-63-2 | Chemsrc [chemsrc.com]
- 13. alpha -BENZOIN OXIME AR | Laboratory chemicals manufacturer, Lab chemical supplier, Lab chemical manufacturer, Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical distributors, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. zenodo.org [zenodo.org]
- 17. Oxime - Wikipedia [en.wikipedia.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. jocpr.com [jocpr.com]
- 20. scite.ai [scite.ai]
- 21. Estimation of Copper as Copper (1) thiocyanate Gravimetry – Stan's Academy [stansacademy.com]
An In-depth Technical Guide to the Solubility of α-Benzoin Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of α-Benzoin Oxime (also known as Cupron). The document details its solubility in various solvents, presents a standardized experimental protocol for solubility determination, and includes a visual workflow to aid in experimental design.
Introduction to α-Benzoin Oxime
α-Benzoin oxime (C₁₄H₁₃NO₂) is a crystalline organic compound with the chemical structure C₆H₅CH(OH)C(=NOH)C₆H₅.[1] It is widely recognized as an excellent analytical reagent, particularly for the precipitation and determination of metals such as copper, molybdenum, and tungsten.[2][3] Understanding its solubility is critical for its application in analytical chemistry, organic synthesis, and potentially in the development of new chemical entities where such moieties are considered.
Solubility Profile of α-Benzoin Oxime
The solubility of α-Benzoin Oxime is dictated by its molecular structure, which contains both non-polar benzene (B151609) rings and polar hydroxyl and oxime functional groups. This dual nature results in varied solubility across different solvent classes. Generally, it exhibits poor solubility in water and non-polar solvents while showing good solubility in several polar organic solvents.[4][5]
The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes | Source(s) |
| Water | H₂O | Polar Protic | Insoluble / Slightly Soluble (0.01 g/mL) | 25 | Described as both "insoluble" and "slightly soluble" across sources. A quantitative value is reported as 0.01 g/mL. | [1][3][4][5] |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble (0.1 g/mL) | Not Specified | A clear quantitative value of 0.1 g/mL is provided. | [4][5][6] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | Qualitative data indicates solubility. | [5] |
| Benzene | C₆H₆ | Non-polar | Soluble | Not Specified | Qualitative data indicates solubility. | [5] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | Qualitative data indicates solubility. | [5] |
| Aqueous Ammonium (B1175870) Hydroxide | NH₄OH (aq) | Basic | Soluble | Not Specified | Soluble in aqueous ammonium hydroxide. | [1] |
| Mineral Acids | e.g., H₂SO₄ | Acidic | Easily Soluble | Not Specified | The copper precipitate of α-benzoin oxime is noted to be easily soluble in mineral acids. | [7] |
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the solubility of a solid compound like α-Benzoin Oxime. This method synthesizes standard laboratory procedures for qualitative and semi-quantitative solubility analysis.[8][9][10][11]
Objective: To systematically determine the solubility of α-Benzoin Oxime in a range of solvents.
Materials:
-
α-Benzoin Oxime powder
-
A selection of solvents (e.g., deionized water, ethanol, diethyl ether, 5% NaOH, 5% HCl)
-
Small test tubes and a test tube rack
-
Vortex mixer and/or sonicator
-
Spatula and analytical balance
-
Graduated cylinders or pipettes
-
pH paper
Procedure:
-
Sample Preparation: Weigh approximately 25 mg of α-Benzoin Oxime using an analytical balance.
-
Solvent Addition: Add 0.5 mL of the first test solvent (e.g., deionized water) to a clean test tube containing the 25 mg sample.[9]
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.[11] If the solid has not dissolved, proceed to sonicate the sample in a water bath for up to 5 minutes.[11]
-
Observation: After mixing, allow the solution to stand and observe.
-
Soluble: The compound is considered soluble if the entire solid dissolves, resulting in a clear solution.
-
Insoluble/Slightly Soluble: The compound is considered insoluble or slightly soluble if any solid material remains visible.
-
-
pH Testing (for Water-Soluble Compounds): If the compound is found to be soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[9]
-
Sequential Solvent Testing (for Water-Insoluble Compounds): If the compound is insoluble in water, proceed to test its solubility in other solvents following a logical sequence, such as:
-
5% NaOH solution to test for acidic functional groups.
-
5% HCl solution to test for basic functional groups.[12]
-
Organic solvents like ethanol or diethyl ether.
-
-
Data Recording: For each solvent, record the observation (soluble or insoluble) and any other relevant details, such as color changes or heat evolution.
-
Quantitative Measurement (Optional): To determine a precise solubility value, start with a known volume of solvent and add small, pre-weighed portions of α-Benzoin Oxime, ensuring complete dissolution after each addition, until a saturated solution (where solid no longer dissolves) is achieved.[10] The total mass of the dissolved solid can then be used to calculate the solubility in g/mL or mol/L.[10]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the qualitative solubility testing protocol described above.
Caption: Workflow for qualitative solubility analysis of α-Benzoin Oxime.
References
- 1. alpha-Benzoin oxime, 98% | Fisher Scientific [fishersci.ca]
- 2. α-Benzoin Oxime Solution (Reagent For Cu, Mo, W) (81120) 100 ml – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]
- 3. 441-38-3 CAS | α-BENZOIN OXIME | Oximes | Article No. 01873 [lobachemie.com]
- 4. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. ALPHA-BENZOIN OXIME | 441-38-3 [chemicalbook.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. scribd.com [scribd.com]
Unraveling the Structural Nuances of alpha-Benzoin Oxime: A Technical Guide
For Immediate Release
While a definitive single-crystal X-ray diffraction structure for the free ligand alpha-benzoin oxime remains elusive in readily available scientific literature, this technical guide provides a comprehensive overview of its structural characteristics based on existing data from its metal complexes, spectroscopic analyses, and computational studies. This document serves as a vital resource for researchers, scientists, and professionals in drug development by consolidating the current understanding of alpha-benzoin oxime's molecular architecture.
Crystallographic Data: Insights from a Metal Complex
Although crystallographic data for the free α-benzoin oxime ligand is limited, the structures of its metal complexes have been investigated, confirming its chelating behavior.[1] A notable example is the single-crystal X-ray diffraction study of a decanuclear copper(II) complex, which reveals a wheel topology.[2] The crystallographic data for this complex are summarized below.
| Parameter | Value |
| Formula | C₁₅₆H₁₄₆Cl₁₆Cu₁₀N₁₀O₂₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 16.9401(11) |
| b (Å) | 27.9757(18) |
| c (Å) | 16.9907(11) |
| α (°) | 90 |
| β (°) | 91.464(1) |
| γ (°) | 90 |
| Volume (ų) | 8049.5(9) |
| Z | 1 |
| Temperature (K) | 173(2) |
Experimental Protocols
Synthesis of alpha-Benzoin Oxime
The most common method for synthesizing alpha-benzoin oxime is through the condensation reaction of benzoin (B196080) with hydroxylamine (B1172632) hydrochloride.[1]
Materials:
-
Benzoin
-
Hydroxylamine hydrochloride
-
Ethanol (B145695) or Methanol
-
A suitable base (e.g., sodium hydroxide (B78521) or pyridine)
Procedure:
-
Dissolve benzoin in a suitable alcoholic solvent, such as ethanol or methanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride in an aqueous solution, and neutralize it with a base like sodium hydroxide.[2] Alternatively, pyridine (B92270) can be used as both the solvent and the base.[2]
-
Combine the two solutions and heat the mixture under reflux.[2]
-
The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion of the reaction, the crude product is obtained.
-
Purification of the alpha-benzoin oxime can be achieved through recrystallization from a suitable solvent, such as diethyl ether or benzene.[2][3]
Single-Crystal X-ray Diffraction (General Protocol)
While a specific protocol for free alpha-benzoin oxime is not available, the following is a general methodology for single-crystal X-ray diffraction analysis:
1. Crystal Growth:
-
Single crystals of the compound are grown by slow evaporation of a saturated solution. For alpha-benzoin oxime, ethanol has been used as a solvent for crystallization.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 173 K) during data collection to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Insights from Spectroscopic and Computational Studies
In the absence of a definitive crystal structure for the free ligand, spectroscopic and computational methods provide valuable information about the molecular structure of alpha-benzoin oxime.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: The UV-Visible spectrum of synthesized alpha-benzoin oxime shows a sharp peak at approximately 250 nm, which is attributed to a π-π* transition, and another peak around 330 nm corresponding to the chromophores of the molecule.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in alpha-benzoin oxime. Key vibrational peaks would include those for the O-H, C=N, and C-O stretching modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the chemical environment of the hydrogen and carbon atoms in the molecule. For alpha-benzoin oxime, 1H NMR signals have been observed at 3.7, 6.8, 7.1, 7.3, 7.8, 8.5, and 9.5 ppm, corresponding to the aromatic and hydroxyl protons.[4] 13C NMR signals have been reported at 53, 113, 115, 122, 129, 143, 156, 157, and 162 ppm.[4]
Computational Chemistry
-
Density Functional Theory (DFT): Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP hybrid functional, have been employed to determine the most stable three-dimensional structure of alpha-benzoin oxime.[1] These computational studies help in understanding the conformational preferences of the molecule.
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the synthesis and structural analysis of a chemical compound like alpha-benzoin oxime.
References
Thermal Stability and Decomposition of Benzoin Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of benzoin (B196080) oxime (C₁₄H₁₃NO₂). Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including as a reagent in analytical chemistry and as a potential intermediate in pharmaceutical synthesis. This document outlines the known thermal properties, potential decomposition pathways, and relevant experimental methodologies.
Core Concepts: Thermal Stability and Decomposition
Thermal stability is the measure of a substance's resistance to chemical change when subjected to heat. Upon reaching its decomposition temperature, a molecule will break down into simpler compounds or undergo rearrangement. For benzoin oxime, this process involves the cleavage of its inherent chemical bonds, leading to the formation of various smaller molecules. Factors such as the heating rate and the atmospheric conditions can influence the decomposition process.
Quantitative Thermal Data
While specific comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the complete thermal decomposition of pure this compound is not extensively available in peer-reviewed literature, key thermal properties have been reported. The following table summarizes the available data and provides estimates based on related compounds.
| Property | Value | Method/Source |
| Physical Properties | ||
| Melting Point (Tₘ) | 151.5 - 155 °C | Literature[1] |
| Thermal Decomposition | ||
| Estimated Onset of Decomposition | > 200 °C | Inferred from thermolysis of related compounds[2] |
| Estimated Decomposition Range | 200 - 650 °C | Inferred from studies on metal complexes[3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂) | Material Safety Data Sheets |
Note: The decomposition onset and range are estimations derived from related structures and metal complexes containing this compound as a ligand. Further experimental investigation using TGA and DSC is recommended for precise determination.
Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. Based on the structure of the molecule and studies of similar compounds, the following decomposition mechanisms are plausible:
-
Homolytic Cleavage: The relatively weak N-O bond in the oxime group is susceptible to homolytic cleavage upon heating, which would generate radical intermediates. The C-C bond between the carbonyl and hydroxyl-bearing carbons can also cleave.
-
Beckmann Rearrangement: Under certain conditions, particularly in the presence of acidic catalysts or upon heating, oximes can undergo a Beckmann rearrangement to form amides.
-
Elimination and Fragmentation: The molecule can undergo elimination reactions, such as the loss of water, followed by further fragmentation of the carbon skeleton.
The thermolysis of the structurally related benzoin arylsulfonylhydrazone at 200°C yielded products such as benzoic acid, benzophenone, benzil, and aniline, suggesting that similar fragments could be expected from the decomposition of this compound[2].
The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.
Caption: Hypothetical thermal decomposition of this compound.
Experimental Protocols
To accurately determine the thermal stability and decomposition products of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis should be performed under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Objective: To determine the melting point, enthalpy of fusion, and the temperatures and enthalpies of any thermal events such as decomposition (exothermic or endothermic).
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 400 °C).
-
The analysis should be conducted under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.
-
Objective: To separate and identify the chemical composition of the decomposition products.
-
Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
A small amount of the this compound sample is placed in the pyrolyzer.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
The volatile decomposition products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.
References
benzoin oxime CAS number and safety information
CAS Number: 441-38-3
This technical guide provides an in-depth overview of benzoin (B196080) oxime, a versatile organic compound widely utilized in analytical chemistry and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety protocols, and experimental applications.
Chemical and Physical Properties
Benzoin oxime, also known as Cupron, is a white to pale yellow crystalline solid.[1] Its chemical formula is C₁₄H₁₃NO₂ and it has a molecular weight of 227.26 g/mol .[2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 441-38-3 | [2][4] |
| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |
| Molecular Weight | 227.26 g/mol | [2][3] |
| Melting Point | 153-155 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) (0.1 g/mL, clear). | |
| Sensitivity | Light sensitive | [1] |
Safety Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause serious eye irritation.[5] The following table summarizes the key safety information.
| Hazard Identification | GHS Classification and Precautionary Statements |
| Pictogram | Irritant |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation.[5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
Toxicological Data:
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | 501 mg/kg[4] |
| Intraperitoneal (LD50) | Mouse | 150 mg/kg[6] |
Handling and Storage:
-
Handling: Avoid contact with skin and eyes.[2] Do not breathe dust.[2] Use with adequate ventilation.[7] Wash hands thoroughly after handling.[6]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[2] Store in a cool place.[2] Protect from light.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of α-benzoin oxime involves the reaction of benzoin with hydroxylamine (B1172632) hydrochloride.[8] The following is a general laboratory procedure.
Materials:
-
Benzoin
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Isopropanol (B130326) (85%)
-
Water
Procedure:
-
Dissolve benzoin in 85% isopropanol in an Erlenmeyer flask.[9]
-
In a separate beaker, dissolve hydroxylamine hydrochloride in water.[9]
-
In another beaker, prepare a solution of sodium hydroxide in water. Note that this process is exothermic.[9]
-
Neutralize the hydroxylamine hydrochloride solution by dropwise addition of the sodium hydroxide solution while stirring.[9]
-
Add the resulting free base of hydroxylamine to the benzoin solution in the Erlenmeyer flask.[9]
-
Close the flask and heat in a water bath at 80°C for one hour with occasional swirling.[9]
-
After the reaction is complete, add cold water to the flask while swirling to precipitate the product.[9]
-
Cool the flask in a refrigerator at 4°C for one hour to ensure complete precipitation.[9]
-
Collect the solid product by gravity filtration, wash with cold water, and air dry.[9]
-
The crude product can be purified by recrystallization from a mixture of methanol (B129727) and water.[9]
A patent describes an alternative method using bitter almond oil camphor (B46023) and oxammonium hydrochloride in an alcoholic solution with carbonate powder, which is suitable for industrial production.[3]
Gravimetric Determination of Copper
α-Benzoin oxime is a well-established reagent for the gravimetric determination of copper.[10] The following protocol outlines a general procedure.
Reagents:
-
Sample containing copper
-
Nitric acid
-
Ammonium (B1175870) hydroxide
-
α-Benzoin oxime solution (typically in ethanol)
-
Ammoniacal tartrate solution (if interfering ions are present)
Procedure:
-
Dissolve a known weight of the sample in nitric acid.
-
Dilute the solution with water.
-
Add ammonium hydroxide until the solution is alkaline (a deep blue color indicates the presence of the copper-ammonia complex).
-
If interfering ions such as iron or aluminum are present, add an ammoniacal tartrate solution.
-
Heat the solution to boiling.
-
Add a solution of α-benzoin oxime in ethanol slowly with constant stirring. A green, flocculent precipitate of the copper-benzoin oxime complex will form.
-
Allow the precipitate to settle for a few hours.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with dilute ammonium hydroxide, followed by hot water, and finally with a small amount of ethanol.
-
Dry the precipitate in an oven at 110-120°C to a constant weight.
-
The weight of the copper can be calculated from the weight of the precipitate using the appropriate gravimetric factor.
Diagrams
The following diagrams illustrate the experimental workflows for the synthesis and analytical application of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 4. suchmiorganics.com [suchmiorganics.com]
- 5. fishersci.com [fishersci.com]
- 6. sdfine.com [sdfine.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 9. Sciencemadness Discussion Board - this compound = Cupron indicator - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scite.ai [scite.ai]
A Theoretical Exploration of the Benzoin Oxime Molecular Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoin (B196080) oxime (C₁₄H₁₃NO₂), a versatile organic compound, has garnered significant attention in various chemical fields, from its application as a chelating agent for metal ions to its role as a precursor in the synthesis of diverse heterocyclic compounds.[1] Understanding its three-dimensional structure and electronic properties is paramount for elucidating its reactivity, designing novel derivatives with tailored functionalities, and predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of benzoin oxime, leveraging computational chemistry methods to offer insights into its geometric, spectroscopic, and electronic characteristics.
Theoretical Background and Computational Methodologies
The molecular structure and properties of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of many-body systems with a high degree of accuracy.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a suitable basis set such as 6-31G(d,p), is a common choice for optimizing the geometry and predicting the spectroscopic and electronic properties of organic molecules.[2]
Conformational analysis is a critical first step in the theoretical study of flexible molecules like this compound. Methods such as Molecular Mechanics Force Field (MMFF) can be employed to scan the conformational space and identify low-energy conformers.[2] These stable conformers are then subjected to more rigorous geometry optimization and frequency calculations at the DFT level to determine their relative energies and confirm that they correspond to true energy minima on the potential energy surface.
Experimental Protocols: A Step-by-Step Guide to Theoretical Calculations
The following protocol outlines the typical steps involved in the theoretical investigation of a molecule like this compound using computational chemistry software (e.g., Gaussian, Spartan).
-
Molecular Structure Input:
-
The initial 3D structure of this compound is built using a molecular editor. The IUPAC name is 2-(hydroxyimino)-1,2-diphenylethan-1-ol.
-
-
Conformational Analysis (Optional but Recommended):
-
A systematic or random conformational search is performed using a computationally less expensive method like MMFF to identify low-energy conformers.
-
-
Geometry Optimization:
-
The most stable conformer(s) are then optimized using a more accurate method, such as DFT with the B3LYP functional and the 6-31G(d,p) basis set. This process iteratively adjusts the atomic coordinates to find the geometry with the lowest electronic energy.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To predict the vibrational (infrared) spectrum of the molecule.
-
-
-
Spectroscopic and Electronic Property Calculations:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used at the DFT level to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are calculated from the optimized wave function.
-
Data Presentation: Quantitative Insights into this compound's Structure
The following tables summarize the key quantitative data derived from theoretical studies, providing a clear and concise overview of the molecular properties of this compound.
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles) of a Stable Conformer of this compound (Theoretical)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C (phenyl) | ~1.39 |
| C-C (aliphatic) | ~1.53 | |
| C-O | ~1.43 | |
| C=N | ~1.28 | |
| N-O | ~1.41 | |
| O-H | ~0.97 | |
| Bond Angles (°) | C-C-C (phenyl) | ~120 |
| C-C-O | ~109 | |
| C-C=N | ~118 | |
| C=N-O | ~111 | |
| N-O-H | ~105 |
Note: These are representative values. Actual values can vary slightly depending on the specific conformer and the level of theory used.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Theoretical (Calculated) | Experimental |
| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3300-3500C=N stretch: ~1640 | O-H stretch: ~3289C=N stretch: ~1630 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic H: ~7.2-7.8Hydroxyl H: ~8.5-9.5 | Aromatic H: 6.8, 7.1, 7.3, 7.8Hydroxyl H: 8.5, 9.5[3] |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic C: ~120-140C=N: ~155-160 | Aromatic C: 113, 115, 122, 129, 143C=N: 156, 157, 162[3] |
Note: Theoretical values are approximate and depend on the computational method and solvent model used. Experimental values are from reference[3].
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Typically in the range of -5.5 to -6.5 eV |
| LUMO Energy | Typically in the range of -0.5 to -1.5 eV |
| HOMO-LUMO Gap | ~4.0 to 5.0 eV |
| Dipole Moment | Varies with conformation, typically 2-4 Debye |
Note: These values are estimations based on typical DFT calculations for similar organic molecules and can vary with the level of theory and basis set.
Mandatory Visualization
References
electron paramagnetic resonance (EPR) study of benzoin oxime
An In-depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Study of Benzoin (B196080) Oxime
Introduction
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons.[1] It is particularly valuable for the identification and characterization of free radicals, which are often short-lived intermediates in chemical and biological processes.[1][2] This guide provides a detailed overview of the EPR analysis of benzoin oxime, focusing on the generation of radicals, the experimental protocols for their study, and the interpretation of the resulting spectral data. The information is primarily derived from studies on gamma-irradiated single crystals of alpha-benzoin oxime (ABO), which have successfully identified and characterized distinct radical species.[3]
Radical Formation in α-Benzoin Oxime
Paramagnetic centers in this compound can be generated through irradiation, typically with gamma rays.[3] In the case of alpha-benzoin oxime single crystals, high-energy gamma irradiation has been shown to produce at least two different stable radical species, denoted as R1 and R2.[3] The formation of these radicals is a consequence of the irradiation removing a hydrogen atom or a hydroxyl group from the parent molecule.[3] Specifically, studies have identified the primary radicals as an iminoxy radical (formed by the abstraction of a hydrogen atom from the oxime branch) and a second radical formed by the abstraction of a hydroxyl (OH) group.[3] The stability and presence of these radicals are temperature-dependent, with one species quenching at temperatures above 340 K.[3]
Experimental Protocols
The successful EPR study of this compound radicals relies on precise experimental procedures, from sample preparation to data acquisition.
Protocol 1: EPR of Gamma-Irradiated α-Benzoin Oxime Single Crystals
This protocol is based on the methodology described in the study of single crystals of alpha-benzoin oxime (ABO).[3]
-
Sample Preparation :
-
Single crystals of α-benzoin oxime are grown.
-
The crystals are irradiated using a ⁶⁰Co gamma-ray source at room temperature.[4]
-
-
EPR Spectroscopy :
-
A Bruker EMXplus EPR spectrometer is utilized for the measurements.[5]
-
The temperature is varied and controlled using a temperature controller, with spectra examined in a range such as 120 K to 440 K.[3]
-
To determine the anisotropic properties of the radicals, the single crystal is rotated in three mutually perpendicular planes (e.g., xy, yz, zx).[3]
-
Spectra are recorded at regular angular intervals, for example, every 10 degrees.[3]
-
-
Data Analysis :
-
The g-factors and hyperfine coupling constants (hfcc) are determined from the spectra.[3]
-
The principal values of the g-tensor and the hyperfine coupling tensor are calculated from the angular variation of the spectra.[3]
-
Computational methods, such as Density Functional Theory (DFT), are often employed to model potential radical structures and calculate their theoretical EPR parameters to aid in the identification of the experimentally observed radicals.[3][4]
-
EPR Spectral Parameters
The EPR spectra of this compound radicals are characterized by their g-values and hyperfine coupling constants (hfcc), which provide insight into the electronic structure and environment of the unpaired electron. The study of gamma-irradiated alpha-benzoin oxime yielded two distinct radicals, R1 and R2, with the following experimentally determined EPR parameters.[3]
| Radical | Parameter | Principal Values (Gauss) | Isotropic Value (Gauss) | g-Values (Principal) | g-Value (Isotropic) |
| R1 | A(¹⁴N) | Axx = 24.97, Ayy = 37.86, Azz = 36.96 | Aiso = 33.26 | gxx = 2.0036, gyy = 2.0042, gzz = 2.0076 | giso = 2.0051 |
| R2 | A(¹H) | Axx = 19.19, Ayy = 10.76, Azz = 17.77 | Aiso = 15.90 | ||
| A(¹⁴N) | Axx = 8.25, Ayy = 6.37, Azz = 3.67 | Aiso = 6.09 | gxx = 2.0014, gyy = 2.0033, gzz = 2.0045 | giso = 2.0031 | |
| A(¹Ho-p) | Axx = 4.20, Ayy = 3.48, Azz = 2.31 | Aiso = 3.33 | |||
| Data sourced from Sayin et al., Radiation Physics and Chemistry, 2012.[3] |
-
g-value : This parameter is a measure of the magnetic moment of the unpaired electron. Its deviation from the free electron g-value (ge ≈ 2.0023) provides information about the electronic structure and the extent of spin-orbit coupling in the radical.[6] The anisotropy in the g-values indicates that the radical is trapped in a fixed orientation within the crystal lattice.[3]
-
Hyperfine Coupling Constant (A) : This value arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H).[7] The magnitude of the coupling provides information about the delocalization of the unpaired electron onto that nucleus, helping to identify the atoms that constitute the radical.[2][8]
Radical Identification and Structure
Computational modeling is crucial for assigning the observed EPR signals to specific radical structures. By comparing the experimentally determined g-values and hyperfine coupling constants with those calculated for various candidate radical structures using DFT, the most likely structures can be identified.[3]
For alpha-benzoin oxime, this correlative approach led to the following identifications:
-
Radical R1 : Identified as an iminoxy radical . This species is formed by the abstraction of the hydroxyl hydrogen atom from the oxime moiety (-C=N-OH → -C=N-O•).[3] Iminoxy radicals are known to exhibit large ¹⁴N hyperfine splitting, consistent with the experimental Aiso value of 33.26 G for R1.[2][3]
-
Radical R2 : Identified as a radical formed by the abstraction of the entire OH group from the oxime branch.[3] This assignment was supported by the strong agreement between the experimental EPR parameters for R2 and the DFT-calculated values for this specific modeled radical.[3]
Computational Analysis Workflow
The synergy between experimental EPR and theoretical calculations is essential for unambiguous radical identification. The computational workflow complements the experimental protocol by predicting the EPR parameters for hypothesized radical structures.
Conclusion
The EPR study of this compound, particularly when conducted on irradiated single crystals, provides a detailed picture of the resulting radical species. Through a combination of meticulous experimental work and robust computational analysis, it has been possible to identify two distinct radicals: an iminoxy radical (R1) and a radical formed via hydroxyl group abstraction (R2).[3] The quantitative data, including anisotropic g-values and hyperfine coupling constants, serve as fingerprints for these species. This technical guide outlines the core protocols and analytical logic required for such studies, offering a framework for researchers investigating radical mechanisms in oximes and related compounds.
References
- 1. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]
- 3. ulkusayin.wordpress.com [ulkusayin.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Gravimetric Determination of Copper Using α-Benzoin Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gravimetric determination of copper using α-benzoin oxime (also known as cupron) is a classical analytical method that relies on the selective precipitation of copper from a solution. This technique is valued for its high accuracy and precision, making it a reliable method for the quantitative analysis of copper in various samples. α-Benzoin oxime, with the chemical formula C₁₄H₁₃NO₂, acts as a chelating agent, reacting with copper(II) ions to form a stable, insoluble green precipitate of copper(I) α-benzoin oxime. This precipitate can be isolated, dried, and weighed to determine the amount of copper in the original sample.
This document provides detailed application notes and experimental protocols for the gravimetric determination of copper using α-benzoin oxime.
Principle of the Method
The determination of copper by this method involves the precipitation of copper from a slightly ammoniacal solution with an alcoholic solution of α-benzoin oxime. The reaction is as follows:
Cu²⁺ + 2 C₁₄H₁₃NO₂ → Cu(C₁₄H₁₂NO₂)₂ (s) + 2 H⁺
The resulting copper(I) α-benzoin oxime complex is a bulky, easily filterable precipitate. The low solubility of the complex in a controlled pH environment ensures the quantitative precipitation of copper. The precipitate is then carefully washed, dried to a constant weight, and the amount of copper is calculated based on the stoichiometry of the complex.
Quantitative Data Summary
The following tables summarize representative quantitative data for the gravimetric determination of copper using α-benzoin oxime, demonstrating the method's accuracy and precision.
Table 1: Accuracy and Precision of the Method
| Trial | Sample Weight (g) | Weight of Precipitate (g) | Weight of Copper (g) | % Copper in Sample |
| 1 | 0.5012 | 0.2280 | 0.0502 | 10.02 |
| 2 | 0.5035 | 0.2291 | 0.0504 | 10.01 |
| 3 | 0.4998 | 0.2275 | 0.0501 | 10.02 |
| Mean | - | - | - | 10.02 |
| Standard Deviation | - | - | - | 0.0058 |
| Relative Standard Deviation (%) | - | - | - | 0.058 |
Note: The weight of copper is calculated from the weight of the precipitate using the gravimetric factor.
Table 2: Gravimetric Factors
| Substance Weighed | Substance Sought | Gravimetric Factor |
| Cu(C₁₄H₁₂NO₂)₂ | Cu | 0.2202 |
Experimental Protocols
Reagent Preparation
-
α-Benzoin Oxime Solution (2% w/v): Dissolve 2 g of α-benzoin oxime in 100 mL of 95% ethanol (B145695).
-
Ammonium (B1175870) Hydroxide (B78521) Solution (1:1 v/v): Mix equal volumes of concentrated ammonium hydroxide and deionized water.
-
Wash Solution: Dilute 10 mL of the 1:1 ammonium hydroxide solution to 1 L with deionized water.
Sample Preparation
-
Accurately weigh approximately 0.5 g of the copper-containing sample into a 400 mL beaker.
-
Dissolve the sample in 10 mL of concentrated nitric acid. Gently heat the solution in a fume hood to aid dissolution and to expel brown fumes of nitrogen oxides.
-
Add approximately 5 mL of concentrated sulfuric acid and continue heating until dense white fumes of sulfur trioxide are evolved. This step removes the nitric acid.
-
Cool the solution and carefully dilute it to approximately 150 mL with deionized water.
Precipitation Procedure
-
Heat the sample solution to about 60-70 °C.
-
Slowly add the 1:1 ammonium hydroxide solution with constant stirring until the solution becomes slightly alkaline (a deep blue color will appear due to the formation of the tetraamminecopper(II) complex).
-
If interfering ions such as iron, aluminum, or lead are present, add a solution of tartaric acid or ammonium tartrate at this stage to act as a masking agent.
-
With gentle stirring, add the 2% α-benzoin oxime solution dropwise until precipitation is complete. An excess of the reagent should be added to ensure quantitative precipitation. A general rule is to add about 15 mL of the reagent for every 0.1 g of copper expected.
-
Allow the beaker to stand in a warm place (about 60 °C) for at least 30 minutes to allow the precipitate to digest and become more crystalline.
-
Check for complete precipitation by adding a few more drops of the α-benzoin oxime solution to the clear supernatant. If no further precipitate forms, the precipitation is complete.
Filtration and Washing
-
Filter the warm solution through a pre-weighed sintered glass crucible (porosity 3 or 4) under gentle suction.
-
Wash the precipitate in the beaker with several small portions of the warm wash solution, transferring the washings to the crucible.
-
Continue washing the precipitate in the crucible with the warm wash solution until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Finally, wash the precipitate with two small portions of warm 95% ethanol to remove any excess organic reagent.
Drying and Weighing
-
Dry the crucible containing the precipitate in an oven at 105-110 °C for 1-2 hours.
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible.
-
Repeat the drying, cooling, and weighing steps until a constant weight (to within 0.2 mg) is obtained.
Calculation
Calculate the percentage of copper in the sample using the following formula:
% Copper = [(Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100
Where the gravimetric factor for Cu in Cu(C₁₄H₁₂NO₂)₂ is 0.2202.
Interferences
Several metal ions can interfere with the gravimetric determination of copper using α-benzoin oxime by co-precipitating with the copper complex. The table below lists common interfering ions and methods for their mitigation.
Table 3: Common Interferences and Mitigation Strategies
| Interfering Ion | Mitigation Strategy |
| Iron (Fe³⁺) | Add tartaric acid or ammonium tartrate to the ammoniacal solution to form a stable complex with iron, preventing its precipitation. |
| Aluminum (Al³⁺) | Add tartaric acid or ammonium tartrate to the ammoniacal solution to form a stable complex with aluminum. |
| Lead (Pb²⁺) | Add tartaric acid or ammonium tartrate to the ammoniacal solution. |
| Nickel (Ni²⁺) | Precipitation from a tartaric acid solution buffered with sodium tartrate can separate copper from nickel. |
| Cobalt (Co²⁺) | Similar to nickel, buffering with tartrate in a slightly acidic medium can prevent co-precipitation. |
| Molybdenum (Mo⁶⁺) | α-Benzoin oxime is also a precipitating agent for molybdenum. Separation is necessary prior to copper determination if molybdenum is present. |
| Tungsten (W⁶⁺) | Tungsten can also be precipitated by α-benzoin oxime. Prior separation is required. |
Visualizations
Experimental Workflow
Caption: Workflow for the gravimetric determination of copper.
Chemical Reaction Pathway
Caption: Precipitation reaction of copper with α-benzoin oxime.
Application Notes and Protocols for the Spectrophotometric Determination of Nickel using Benzoin Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative determination of nickel (II) ions in aqueous samples using α-benzoin oxime as a chromogenic reagent. The protocol is based on the formation of a colored nickel-benzoin oxime complex, which is then measured spectrophotometrically.
Principle
Nickel (II) ions react with α-benzoin oxime in an alkaline medium to form a stable, orange-colored complex.[1][2] The intensity of the color produced is directly proportional to the concentration of nickel in the sample, which allows for its quantification by measuring the absorbance at a specific wavelength. The reaction is enhanced by the presence of a non-ionic surfactant, which helps to keep the complex in solution.[1][2] The optimal pH for this reaction is 9, and the resulting complex exhibits maximum absorbance at a wavelength of 422 nm.[1][2] The stoichiometry of the nickel-α-benzoin oxime complex has been determined to be 1:2.[2]
Reagents and Materials
-
Standard Nickel (II) Solution (1000 ppm): Dissolve 0.673 g of pure ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate ((NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water and dilute to 1 dm³ in a volumetric flask. Alternatively, a commercially available certified nickel standard solution can be used.
-
α-Benzoin Oxime Solution: Prepare a suitable concentration by dissolving α-benzoin oxime in an appropriate solvent such as ethanol.
-
Ammonium Hydroxide (B78521) (NH₄OH): To adjust the pH of the solution.
-
pH 9 Buffer Solution: To maintain the optimal pH for the complex formation.
-
Triton-X-100 Solution (optional): A non-ionic surfactant to enhance the stability of the complex in aqueous solution.[1][2]
-
Deionized Water
-
Volumetric flasks and pipettes
-
Spectrophotometer
-
pH meter
Instrumentation
-
A UV-Visible spectrophotometer capable of measuring absorbance at 422 nm.
-
A pH meter for adjusting the pH of the solutions.
Experimental Protocols
4.1. Preparation of Standard Solutions
-
From the 1000 ppm standard nickel (II) solution, prepare a working standard solution of a lower concentration (e.g., 100 ppm) by appropriate dilution with deionized water.
-
From the working standard, prepare a series of calibration standards by pipetting varying volumes into a set of 10 mL volumetric flasks. The concentration range should encompass the expected concentration of the unknown sample. A suggested range is 10.564 to 93.908 µg/cm³.[2]
4.2. Sample Preparation
-
The sample containing an unknown concentration of nickel (II) should be appropriately diluted to fall within the calibration range.
-
If the sample is acidic or basic, it should be neutralized before proceeding.
4.3. Color Development and Measurement
-
To each volumetric flask containing the calibration standards and the unknown sample, add a specific volume of the α-benzoin oxime solution.
-
Add ammonium hydroxide to make the solutions ammoniacal.[2]
-
Add the pH 9 buffer solution to each flask to maintain the optimal pH.[2]
-
If using a surfactant, add a small amount of Triton-X-100 solution.[1][2]
-
Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a few minutes for complete color development.
-
Measure the absorbance of each solution at 422 nm against a reagent blank. The reagent blank should contain all the reagents except the nickel (II) standard.[1][2]
4.4. Calibration Curve and Determination of Unknown Concentration
-
Plot a calibration curve of absorbance versus the concentration of the nickel (II) standards.
-
Determine the concentration of nickel (II) in the unknown sample by interpolating its absorbance value on the calibration curve.
Data Presentation
The following table summarizes the key quantitative parameters for the spectrophotometric determination of nickel using α-benzoin oxime.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 422 nm | [1][2] |
| Optimal pH | 9 | [1][2] |
| Stoichiometry (Ni:α-Benzoin Oxime) | 1:2 | [2] |
| Beer's Law Range | 10.564 - 93.908 µg/cm³ | [2] |
| Stability Constant of the Complex | 3.069 x 10⁴ | [2] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the spectrophotometric determination of nickel using benzoin (B196080) oxime.
References
Benzoin Oxime: A Chelating Agent for Molybdenum Extraction and Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Benzoin oxime (cupron) is a highly effective chelating agent for the selective precipitation and extraction of molybdenum.[1] Its ability to form stable, insoluble complexes with molybdenum (VI) in acidic solutions makes it a valuable tool in various analytical and separation processes, including the determination of molybdenum in steel and other alloys, as well as in ore analysis.[2][3] This document provides detailed application notes and experimental protocols for the use of α-benzoin oxime in molybdenum extraction.
The reaction of α-benzoin oxime with molybdenum(VI) is influenced by experimental conditions such as pH and the ligand-to-metal ratio, leading to the formation of various complexes.[4][5][6] In acidic environments, typically hydrochloric acid solutions, molybdenum ions (MoO₂²⁺) are quantitatively extracted into an organic phase, with chloroform (B151607) being a common solvent.[7] The extraction process is rapid, with equilibrium reached within seconds.[4][7]
Chelation and Extraction Principles
α-Benzoin oxime acts as a bidentate ligand, coordinating with the molybdenum ion to form a stable chelate complex. The exact structure of the complex can vary. Depending on the reaction conditions, monomeric or dimeric coordination complexes may be formed.[4][5][6] The chelation process effectively removes molybdenum from the aqueous phase, allowing for its separation from other metal ions that do not form such stable complexes under the same conditions.
Caption: Chelation and extraction of molybdenum using α-benzoin oxime.
Quantitative Data Summary
The efficiency of molybdenum extraction using α-benzoin oxime is dependent on several factors, most notably the acidity of the aqueous phase.
| Parameter | Value | Conditions | Reference |
| Maximum Extraction Yield (Mo) | 100% | 0.1-3 M HCl | [4][7] |
| Maximum Extraction Yield (W) | 94% | 0.1-3 M HCl | [4][7] |
| Extraction Equilibration Time | 10-30 seconds | α-benzoinoxime/chloroform system | [4][7] |
| Extraction from Supercritical CO₂ | >90% | 323 K, 200 atm | [8] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Molybdenum in Steel
This protocol is adapted from a standard method for the analysis of molybdenum in steel samples.[2]
Materials:
-
Steel sample
-
Dilute sulfuric acid (1+6)
-
Nitric acid (specific gravity 1.42)
-
Ferrous ammonium (B1175870) sulfate (B86663)
-
α-Benzoin oxime reagent (2% in ethanol)
-
Bromine water
Procedure:
-
Dissolve a 1-gram sample of the steel in 50 ml of dilute sulfuric acid (1+6).
-
Add a minimum amount of nitric acid to decompose carbides and oxidize the molybdenum.
-
Filter the solution if it is not clear.
-
Dilute the solution to 100 ml with water and cool.
-
Add sufficient ferrous ammonium sulfate to reduce any vanadic and chromic acids present.
-
Cool the solution to 5-10°C.
-
Add 5-10 ml of the α-benzoin oxime reagent.
-
Add bromine water followed by a few more milliliters of the α-benzoin oxime reagent.
-
Allow the precipitate to stand for 10-15 minutes.
-
Filter the precipitate, wash, dry, and ignite to molybdenum trioxide (MoO₃) for weighing.
Protocol 2: Liquid-Liquid Extraction of Molybdenum
This protocol describes a general procedure for the solvent extraction of molybdenum for analytical or separation purposes.[4][7]
Materials:
-
Aqueous solution containing molybdenum(VI)
-
Hydrochloric acid (HCl)
-
α-Benzoin oxime solution in chloroform (e.g., 0.1 M)
-
Separatory funnel
Procedure:
-
Adjust the acidity of the aqueous molybdenum solution to be within the range of 0.1 M to 4 M HCl.[4]
-
Place a known volume of the acidic aqueous solution into a separatory funnel.
-
Add an equal volume of the α-benzoin oxime in chloroform solution.
-
Shake the separatory funnel vigorously for 30 seconds to ensure complete phase mixing and complex formation.[4][7]
-
Allow the layers to separate.
-
Drain the organic layer, which now contains the molybdenum-benzoin oxime complex.
-
The molybdenum can then be back-extracted or the solvent evaporated for further analysis.
Caption: Experimental workflow for molybdenum extraction.
Selectivity and Interferences
While α-benzoin oxime is highly selective for molybdenum, certain other metal ions can interfere with the extraction process. These include tungsten, palladium, hexavalent chromium, and pentavalent vanadium.[2] The presence of these ions may require masking agents or preliminary separation steps to ensure the accurate determination of molybdenum. It has been shown that molybdenum can be selectively and quantitatively separated from solutions containing ruthenium, rhodium, copper, nickel, and zinc.[9][10]
Safety Precautions
α-Benzoin oxime is a solid and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[3] It may cause eye irritation.[3] All procedures should be carried out in a well-ventilated fume hood.
Conclusion
α-Benzoin oxime is a robust and efficient chelating agent for the selective extraction and determination of molybdenum. The protocols outlined in this document provide a framework for its application in various research and analytical settings. The rapid extraction kinetics and high extraction yields make it a valuable tool for professionals in chemistry, materials science, and drug development.
References
- 1. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Benzoin oxime - Hazardous Agents | Haz-Map [haz-map.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct and selective extraction of precious metal molybdenum from solid matrices using supercritical carbon dioxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preconcentration of Trace Metals with Benzoin Oxime Functionalized Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of trace metal concentrations is a critical aspect of environmental monitoring, pharmaceutical quality control, and various fields of scientific research. Often, the concentration of these metals is below the detection limit of analytical instrumentation. Preconcentration techniques are therefore essential to enrich the analytes to a detectable level. This document provides detailed application notes and protocols for the use of benzoin (B196080) oxime functionalized resin, a highly effective chelating agent for the preconcentration of a range of trace metals. The benzoin oxime functional group forms stable complexes with various metal ions, allowing for their selective removal from a sample matrix and subsequent elution in a concentrated form.
Principle of Operation
The preconcentration process is based on the selective chelation of metal ions by the this compound functional groups immobilized on a solid polymer support. The resin is packed into a column through which the sample solution is passed. The this compound ligands, with their hydroxyl and oxime groups, form coordinate bonds with the trace metal ions, retaining them on the resin. Interfering matrix components, which do not form strong complexes with the resin, pass through the column. Subsequently, the captured metal ions are eluted from the resin using a small volume of a suitable eluent, typically a strong acid, which breaks the metal-ligand bonds. This results in a sample solution with a significantly higher concentration of the target metal ions, ready for analysis by techniques such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Experimental Protocols
Synthesis of α-Benzoin Oxime Ligand
This protocol describes the synthesis of the α-benzoin oxime chelating agent.
Materials:
-
Benzoin
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium bicarbonate
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in methanol.
-
To this solution, add powdered benzoin and sodium bicarbonate.
-
Stir the mixture at room temperature for approximately 8 hours. During this time, the evolution of CO2 gas will be observed.
-
After the reaction is complete, remove the majority of the methanol by distillation under reduced pressure.
-
To the remaining reaction mixture, add warm distilled water and stir vigorously to precipitate the crude α-benzoin oxime as a white solid.
-
Collect the precipitate by filtration and wash it three times with distilled water.
-
Dry the product to obtain crude α-benzoin oxime. For further purification, recrystallization from a suitable solvent like benzene (B151609) can be performed.[1]
Preparation of this compound Functionalized Resin
This protocol details the immobilization of α-benzoin oxime onto a polymer resin support (e.g., chloromethylated polystyrene or SP70).
Materials:
-
Chloromethylated polystyrene resin (or other suitable polymer support)
-
α-Benzoin oxime
-
A suitable solvent (e.g., Tetrahydrofuran - THF)
-
A non-interfering base (e.g., triethylamine)
Procedure:
-
Swell the polymer resin in the chosen solvent in a reaction vessel.
-
Dissolve α-benzoin oxime in the same solvent and add it to the resin suspension.
-
Add the base to the mixture to facilitate the reaction between the chloromethyl groups of the resin and the hydroxyl group of the this compound.
-
Allow the reaction to proceed, typically with stirring, at room temperature or slightly elevated temperature for a specified period (e.g., 24 hours).
-
After the reaction is complete, filter the functionalized resin.
-
Wash the resin extensively with the solvent used for the reaction, followed by other solvents like methanol and water to remove any unreacted reagents and by-products.
-
Dry the this compound functionalized resin before use.
Preconcentration of Trace Metals
This protocol outlines the general procedure for using the this compound functionalized resin for the preconcentration of trace metals from aqueous samples.
Materials:
-
This compound functionalized resin
-
Chromatography column
-
pH adjustment reagents (e.g., dilute HCl or NaOH)
-
Eluent solution (e.g., 1-4 M HNO₃ or HCl)
-
Sample solution
Procedure:
-
Column Packing: Create a slurry of the this compound functionalized resin in distilled water and pour it into a chromatography column. Allow the resin to settle and pack uniformly.
-
Column Conditioning: Wash the packed column with a few bed volumes of the eluent solution followed by deionized water until the effluent is neutral.
-
Sample Loading: Adjust the pH of the sample solution to the optimal value for the target metal(s) (see Table 1). Pass the sample solution through the column at a controlled flow rate. The optimal flow rate should be determined experimentally but is typically in the range of 1-5 mL/min.
-
Washing: After loading the entire sample, wash the column with a small volume of deionized water (at the same optimal pH) to remove any remaining matrix components.
-
Elution: Elute the retained metal ions from the column by passing a small, precise volume of the eluent solution through the column. Collect the eluate for analysis.
-
Analysis: Determine the concentration of the trace metals in the eluate using a suitable analytical technique (e.g., FAAS, ICP-MS).
Quantitative Data
The performance of the this compound functionalized resin for the preconcentration of various trace metals is summarized in the table below. The data is compiled from studies utilizing SP70-alpha-benzoin oxime chelating resin.[2][3][4]
| Metal Ion | Optimal pH | Eluent | Preconcentration Factor | Recovery (%) | Detection Limit (µg/L) |
| Pb(II) | Not Specified | Not Specified | 75 | >95 | 16.0 |
| Cd(II) | Not Specified | Not Specified | 100 | >95 | 4.2 |
| Co(II) | Not Specified | Not Specified | 100 | >95 | 1.3 |
| Cr(III) | Not Specified | Not Specified | 100 | >95 | 2.4 |
Note: The specific optimal pH and eluent concentrations can vary depending on the sample matrix and target analytes and should be optimized for each application.
Visualizations
Caption: Experimental workflow for the synthesis and application of this compound functionalized resin.
Caption: Chelation mechanism of a metal ion by the this compound functional group on the resin surface.
References
- 1. publish.illinois.edu [publish.illinois.edu]
- 2. SP70-alpha-benzoin oxime chelating resin for preconcentration-separation of Pb(II), Cd(II), Co(II) and Cr(III) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SP70-alpha-benzoin oxime chelating resin for preconcentration-separation of Pb(II), Cd(II), Co(II) and Cr(III) in environmental samples [acikerisim.ohu.edu.tr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Palladium from Nuclear Waste Using α-Benzoin Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The recovery of valuable platinum group metals, such as palladium, from high-level liquid waste (HLLW) generated during nuclear fuel reprocessing is of significant economic and environmental interest. Palladium, a fission product, has numerous industrial applications, including catalysis and electronics. Furthermore, its removal from nuclear waste simplifies the subsequent vitrification process for long-term storage. α-Benzoin oxime (ABO) has emerged as a highly selective and efficient reagent for the separation of palladium from the complex matrix of HLLW. This document provides detailed application notes and protocols for the use of α-benzoin oxime in this separation process.
Chemical Principle
α-Benzoin oxime ((E)-2-(hydroxyimino)-1,2-diphenylethan-1-ol) is a chelating agent that forms a stable, insoluble complex with palladium(II) ions in acidic solutions. The reaction involves the formation of a five-membered ring through coordination with the nitrogen and oxygen atoms of the oxime and hydroxyl groups, respectively. This complex can be selectively precipitated or extracted into an organic solvent, leaving other fission products and actinides in the aqueous phase.
Data Presentation
| Parameter | Value | Conditions | Reference |
| Palladium Recovery (Extraction) | >99.5% | 1.1x10⁻² M α-benzoin oxime in Solvesso 100, aqueous phase: 0.1 M - 4 M HNO₃ | [1] |
| Stripping Agent | 0.05 M Thiourea (B124793) in 0.1 M HNO₃ | - | [1] |
| Stripping Agent | 4 M NH₄OH | - | [1] |
| Palladium Recovery (Precipitation) | >99.9% | 0.1% w/v aqueous solution of sodium salt of dimethyl glyoxime | [1] |
Note: The high recovery rates suggest that the separation factors for palladium from other major fission products like Ruthenium (Ru), Rhodium (Rh), Cesium (Cs), and Strontium (Sr) are significantly high.
Experimental Protocols
Synthesis of α-Benzoin Oxime
This protocol is adapted from a method described for industrial production.
Materials:
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable carbonate powder
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve hydroxylamine hydrochloride in ethanol.
-
To this solution, add benzoin powder and sodium carbonate powder. The molar ratio of hydroxylamine hydrochloride to benzoin to carbonate should be approximately 1-2 : 1 : 1-2.
-
Stir the mixture at room temperature (5-40°C) for 5-10 hours. Gas evolution may be observed.
-
After the reaction is complete, remove approximately 80% of the ethanol by distillation under reduced pressure.
-
To the remaining mixture, add warm water and stir vigorously to precipitate the crude α-benzoin oxime as a loose white solid.
-
Collect the precipitate by filtration and wash it three times with distilled water.
-
Dry the crude product. The expected yield of the crude product is 95-99%, with a melting point of 140-145°C.
-
For further purification, recrystallize the crude product from benzene. Add an appropriate amount of benzene to the crude product and reflux for about 30 minutes.
-
Cool the solution to allow for the crystallization of pure α-benzoin oxime.
-
Collect the purified crystals by filtration. The final product should have a melting point of 154-155°C, with an overall yield of 71-75%.
Preparation of Simulated High-Level Liquid Waste (HLLW)
The composition of HLLW can vary. This is a representative, non-radioactive simulated solution for protocol development.
Materials:
-
Nitric acid (HNO₃), concentrated
-
Distilled water
-
Palladium(II) nitrate (B79036) solution (e.g., 1000 ppm)
-
Nitrates of other relevant metals (e.g., Ru(III), Rh(III), Cs(I), Sr(II), Fe(III), Zr(IV), U(VI)O₂) to simulate fission and corrosion products.
Procedure:
-
Prepare a 3 M nitric acid solution by carefully adding the required volume of concentrated nitric acid to distilled water.
-
Into this acidic solution, add the nitrate salts of the various metals to achieve concentrations representative of typical HLLW. For initial studies, a palladium concentration of 100-200 mg/L is suitable. Concentrations of other metals can be varied to test selectivity.
-
Stir the solution until all salts are completely dissolved.
Solvent Extraction of Palladium
Materials:
-
Simulated HLLW containing palladium
-
α-Benzoin oxime
-
Solvesso 100 (or other suitable aromatic solvent like toluene (B28343) or xylene)
-
Separatory funnels
-
Vortex mixer or mechanical shaker
Procedure:
-
Prepare a 1.1x10⁻² M solution of α-benzoin oxime in Solvesso 100.
-
In a separatory funnel, mix equal volumes of the simulated HLLW and the α-benzoin oxime organic solution (e.g., 20 mL of each).
-
Shake the mixture vigorously for at least 5 minutes to ensure complete complexation and phase transfer. A vortex mixer can also be used.
-
Allow the phases to separate. The organic phase, containing the palladium-benzoin oxime complex, will typically be the upper layer.
-
Carefully separate the aqueous phase (raffinate) from the organic phase.
-
The concentration of palladium in the aqueous phase can be determined by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) to calculate the extraction efficiency.
Stripping of Palladium from the Organic Phase
Method A: Thiourea Stripping
Materials:
-
Palladium-loaded organic phase
-
Thiourea (CS(NH₂)₂)
-
Nitric acid (HNO₃)
-
Distilled water
Procedure:
-
Prepare a stripping solution of 0.05 M thiourea in 0.1 M nitric acid.
-
Mix the palladium-loaded organic phase with an equal volume of the thiourea stripping solution in a separatory funnel.
-
Shake the mixture for at least 10 minutes.
-
Allow the phases to separate and collect the aqueous phase containing the stripped palladium.
-
Repeat the stripping process with a fresh portion of the stripping solution to ensure complete recovery of palladium.
Method B: Ammonia Stripping
Materials:
-
Palladium-loaded organic phase
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated
Procedure:
-
Prepare a 4 M ammonium hydroxide solution by diluting concentrated NH₄OH with distilled water.
-
Mix the palladium-loaded organic phase with an equal volume of the 4 M NH₄OH stripping solution.
-
Shake the mixture vigorously for 10 minutes.
-
Allow the phases to separate and collect the aqueous phase containing the palladium as an ammine complex.
Visualizations
Caption: Experimental workflow for palladium separation.
Caption: Chelation of Palladium by α-Benzoin Oxime.
References
Application Notes and Protocols: Analytical Applications of Benzoin Oxime in Water Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of α-benzoin oxime in the quantitative analysis of various metal ions in water samples. The protocols are based on established spectrophotometric and preconcentration techniques, offering sensitive and selective determination of target analytes.
Spectrophotometric Determination of Nickel (II) in Water Samples
This method describes the use of α-benzoin oxime as a complexing agent for the sensitive spectrophotometric determination of Nickel (II) in various water samples. The formation of an orange-colored Ni(II)-α-benzoin oxime complex is facilitated in an ammoniacal solution at pH 9, with the presence of a non-ionic surfactant, Triton-X-100, enhancing the stability and absorbance of the complex in an aqueous medium.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 422 nm | [1][2] |
| pH | 9 | [1][2] |
| Beer's Law Applicability Range | 10.564 - 93.908 µg/cm³ | [1] |
| Stoichiometry (Ni:α-benzoin oxime) | 1:2 | [1] |
| Stability Constant | 3.069 x 10⁴ | [1] |
| Relative Standard Deviation (Water Samples) | < 0.08% | [1] |
Experimental Protocol
-
Sample Preparation:
-
Take a known volume of the water sample in a beaker.
-
Concentrate the sample to half its original volume by gentle heating with stirring.[1]
-
-
Reagent Preparation:
-
Nickel (II) Standard Solution: Prepare a stock solution of a known concentration of Ni(II).
-
α-Benzoin Oxime Solution: Prepare a solution of α-benzoin oxime in a suitable solvent (e.g., ethanol).
-
Ammonium (B1175870) Hydroxide (B78521) Solution: To make the solution ammoniacal.
-
pH 9 Buffer Solution: To maintain the required pH.
-
5% Triton-X-100 Solution: To enhance the complex stability.
-
-
Calibration Curve Preparation:
-
Into a series of standard flasks, add varying aliquots of the standard Ni(II) solution.
-
To each flask, add ammonium hydroxide to make the solution ammoniacal.[1]
-
Add an equal quantity of the α-benzoin oxime solution to each flask.[1]
-
Add the pH 9 buffer solution.[1]
-
Add 5% Triton-X-100 solution to each flask.[1]
-
Dilute to the mark with double-distilled water.[1]
-
Measure the absorbance of each solution at 422 nm against a reagent blank.[1]
-
Plot a calibration graph of absorbance versus Ni(II) concentration.
-
-
Sample Analysis:
-
Take the concentrated water sample and adjust its pH to 9 using the buffer solution.[1]
-
Follow the same procedure as for the calibration curve preparation (addition of ammonium hydroxide, α-benzoin oxime, and Triton-X-100).
-
Measure the absorbance of the sample solution at 422 nm.
-
Determine the concentration of Ni(II) in the sample from the calibration curve.
-
Workflow Diagram
Caption: Workflow for the spectrophotometric determination of Nickel (II).
Spectrophotometric Determination of Copper (II) in Water Samples
This method details a rapid and selective procedure for the spectrophotometric determination of trace amounts of copper in water samples using α-benzoin oxime in the presence of the nonionic surfactant Triton-X100.[3] This micellar system enhances the solubility of the complex, thereby improving the analytical figures of merit without the need for a prior extraction step.[3]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | Not specified | |
| pH | 4.5 (Acetate Buffer) | [3] |
| Beer's Law Applicability Range | 0.1 - 18.6 µg/mL | [3] |
| Molar Absorptivity | 5754 L mol⁻¹ cm⁻¹ | [3] |
| Detection Limit | 2 ng/mL | [3] |
| Recovery Yield | ~100% | [3] |
Experimental Protocol
-
Reagent Preparation:
-
Copper (II) Standard Solution: Prepare a series of standard solutions of Cu(II).
-
α-Benzoin Oxime Solution: 0.001 M solution.[3]
-
Triton-X100 Solution: 0.042 M solution.[3]
-
Acetate (B1210297) Buffer: pH 4.5.[3]
-
-
Calibration Curve Preparation:
-
To a series of standard flasks, add varying volumes of the standard Cu(II) solutions.
-
Add 1 mL of 0.001 M α-benzoin oxime solution.[3]
-
Add 1.6 mL of 0.042 M Triton X-100 solution.[3]
-
Add acetate buffer (pH 4.5) to the mark.[3]
-
Measure the absorbance using a UV-visible spectrometer against a reagent blank.
-
Construct a calibration curve of absorbance versus Cu(II) concentration.
-
-
Sample Analysis:
-
Take a known volume of the water sample.
-
Follow the same procedure as for the calibration curve preparation.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of Cu(II) in the sample from the calibration curve.
-
Logical Relationship Diagram
Caption: Key components for the spectrophotometric analysis of Copper (II).
Preconcentration and Determination of Heavy Metals using α-Benzoin Oxime Chelating Resin
This method utilizes an α-benzoin oxime immobilized SP70 chelating resin for the separation and preconcentration of Lead (Pb), Cadmium (Cd), Cobalt (Co), and Chromium (Cr) from environmental water samples.[4] The retained metal ions are subsequently eluted and determined by a suitable analytical technique, such as atomic absorption spectrometry.
Quantitative Data
| Parameter | Pb(II) | Cd(II) | Co(II) | Cr(III) | Reference |
| Detection Limit (3σ) | 16.0 µg/L | 4.2 µg/L | 1.3 µg/L | 2.4 µg/L | [4] |
| Preconcentration Factor | 75 | 100 | 100 | 100 | [4] |
| Recovery | > 95% | > 95% | > 95% | > 95% | [4] |
| Relative Standard Deviation (R.S.D.) | < 10% | < 10% | < 10% | < 10% | [4] |
Experimental Protocol
-
Resin Preparation and Column Packing:
-
Synthesize the α-benzoin oxime immobilized SP70 chelating resin.[4]
-
Pack a suitable column with the prepared resin.
-
-
Sample Loading and Preconcentration:
-
Adjust the pH of the water sample to the optimized value for the target metal ions.
-
Pass the water sample through the resin column at a controlled flow rate. The metal ions will be retained on the resin.
-
-
Elution:
-
Wash the column with deionized water to remove any non-adsorbed species.
-
Elute the retained metal ions using a suitable eluent (e.g., a specific concentration of acid).
-
-
Determination:
-
Collect the eluate.
-
Determine the concentration of the metal ions in the eluate using a sensitive analytical technique like flame atomic absorption spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for heavy metal preconcentration using α-benzoin oxime resin.
Gravimetric Determination of Molybdenum (VI)
α-Benzoin oxime can be used for the gravimetric determination of Molybdenum (VI). The precipitation is carried out in a cold mineral acid solution.[5]
Experimental Considerations
-
Acidity: The precipitation should be conducted in a distinctly acid solution, with 5% by volume of sulfuric acid being preferable, although it can be successful in solutions containing up to 20% sulfuric acid.[5] Hydrochloric or nitric acid (5%) can also be used.[5]
-
Interfering Ions: Tungsten, palladium, hexavalent chromium, and pentavalent vanadium are also precipitated by α-benzoin oxime and will interfere with the determination of molybdenum.[5]
Protocol Outline
-
Sample Preparation:
-
Dissolve the sample containing molybdenum in a suitable acid mixture.
-
Adjust the acidity of the solution to the desired level (e.g., 5% H₂SO₄).
-
Cool the solution to 5-10 °C.
-
-
Precipitation:
-
Slowly add a solution of α-benzoin oxime in ethanol (B145695) with constant stirring to precipitate the molybdenum complex.
-
Add a small amount of bromine water to ensure complete precipitation.
-
-
Digestion and Filtration:
-
Allow the precipitate to stand for 10-15 minutes to digest.
-
Filter the precipitate through a suitable filter paper.
-
-
Washing:
-
Wash the precipitate with a dilute solution of sulfuric acid containing a small amount of α-benzoin oxime.
-
-
Drying and Weighing:
-
Dry the precipitate to a constant weight and weigh it as the molybdenum-α-benzoin oxime complex. Alternatively, the precipitate can be ignited to MoO₃ for weighing.
-
References
- 1. isca.me [isca.me]
- 2. Research Journal of Chemical Sciences : α-Benzoin Oxime as the complexing agent for the estimation of small amount of Nickel (II) without extraction - ISCA [isca.me]
- 3. asianpubs.org [asianpubs.org]
- 4. SP70-alpha-benzoin oxime chelating resin for preconcentration-separation of Pb(II), Cd(II), Co(II) and Cr(III) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocol: Preparation of Benzoin Oxime Reagent Solution
Application
This document outlines the standard procedure for the preparation of an α-benzoin oxime reagent solution. This reagent is primarily utilized in analytical chemistry as a chelating agent for the quantitative gravimetric determination of various metal ions. It is particularly effective for the precipitation of copper, molybdenum, and tungsten from acidic or ammoniacal solutions.[1][2][3] The resulting metal-benzoin oxime complex is stable and can be isolated, dried, and weighed to determine the concentration of the metal in the original sample.
Principle
α-Benzoin oxime (often called cupron) functions as a bidentate chelating ligand.[2] The hydroxyl and oxime groups of the molecule form a stable five-membered ring complex with metal ions.[2] The specificity of the precipitation reaction can be controlled by adjusting the pH of the solution. For instance, molybdenum and tungsten are quantitatively precipitated from cold, strong acid solutions, while copper is precipitated from hot, ammoniacal solutions.[1][4] This selective precipitation allows for the separation and quantification of specific metals from a complex matrix.
Experimental Protocol: Preparation of 2% (w/v) α-Benzoin Oxime Solution
This protocol details the preparation of a 2% (w/v) α-benzoin oxime solution in ethanol (B145695), a common concentration for the gravimetric analysis of molybdenum.[1]
1. Materials and Reagents
-
α-Benzoin Oxime (C₁₄H₁₃NO₂) powder
-
95% Ethanol (C₂H₅OH)
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Magnetic stirrer and stir bar (optional)
-
Amber glass storage bottle
2. Procedure
-
Calculate Required Mass: Determine the amount of α-benzoin oxime needed. For a 100 mL of 2% (w/v) solution, 2.0 grams of the solid reagent is required.
-
Weighing: Accurately weigh 2.0 g of α-benzoin oxime powder using an analytical balance.
-
Dissolution:
-
Place a funnel into the neck of a 100 mL volumetric flask.
-
Carefully transfer the weighed α-benzoin oxime powder into the flask.
-
Add approximately 70-80 mL of 95% ethanol to the flask.
-
Swirl the flask gently or use a magnetic stirrer to dissolve the powder completely. The solution should be clear.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared reagent solution to a clearly labeled amber glass bottle to protect it from light.[2] Store in a cool, well-ventilated area away from ignition sources.[3]
Data Presentation: Properties of α-Benzoin Oxime
The following table summarizes the key physicochemical properties of α-benzoin oxime.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 153-155 °C | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | 0.1 g/mL (clear solution) | |
| Stability | Stable under normal conditions; light sensitive | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling α-benzoin oxime and ethanol.
-
Handling: Avoid inhalation of dust and contact with eyes and skin. α-Benzoin oxime is an eye irritant.[3]
-
Fire Hazard: The 2% reagent solution is prepared in ethanol and is highly flammable. Keep away from open flames, sparks, and other ignition sources.
-
Storage: Store the solid reagent and the prepared solution in tightly closed containers in a cool, dry, and well-ventilated area.[3] The solution should be stored in an amber bottle to prevent degradation from light exposure.[2]
Diagrams
References
Application Notes and Protocols: The Role of α-Benzoin Oxime in Copper-Catalyzed C-N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylated compounds are crucial structural motifs in a vast array of pharmaceuticals and functional materials.[1] The development of efficient and cost-effective methods for the synthesis of these compounds is a significant focus in medicinal and process chemistry. While palladium-catalyzed Buchwald-Hartwig reactions are well-established, copper-catalyzed Ullmann-type couplings offer a more economical and less toxic alternative.[1] A key challenge in copper-catalyzed reactions is the identification of effective and readily available ligands to promote the coupling of a wide range of substrates under mild conditions.
Recent research has identified α-benzoin oxime as a highly effective N,O-bidentate ligand for promoting copper-catalyzed C-N coupling reactions between (hetero)aryl halides and various N-nucleophiles.[1][2][3][4] This discovery presents a novel application for α-benzoin oxime, a compound traditionally used as a chelating agent for the determination of metals like copper, molybdenum, and tungsten.[1][5] The use of α-benzoin oxime as a ligand facilitates the rapid synthesis of N-arylated products, which are common scaffolds in FDA-approved drugs, in moderate to excellent yields.[1][2][3][4]
These application notes provide a comprehensive overview of the use of α-benzoin oxime in this context, including detailed experimental protocols, reaction scope, and a proposed catalytic cycle.
Data Summary: Reaction Scope and Yields
The copper/α-benzoin oxime catalytic system has demonstrated broad applicability for the C-N coupling of various (hetero)aryl halides with a range of N-nucleophiles, including azoles, piperidine, pyrrolidine, and amino acids.[1][3] The following tables summarize the reaction conditions and yields for representative substrates.
Table 1: Copper-Catalyzed N-Arylation of Azoles with Aryl Halides
| Entry | Aryl Halide | Azole | Product | Yield (%) |
| 1 | 1-bromo-4-nitrobenzene | 1H-Imidazole | 1-(4-nitrophenyl)-1H-imidazole | 95 |
| 2 | 1-bromo-4-fluorobenzene | 1H-Imidazole | 1-(4-fluorophenyl)-1H-imidazole | 85 |
| 3 | 1-bromo-4-methoxybenzene | 1H-Imidazole | 1-(4-methoxyphenyl)-1H-imidazole | 78 |
| 4 | 2-bromopyridine | 1H-Imidazole | 2-(1H-imidazol-1-yl)pyridine | 82 |
| 5 | 1-bromo-4-nitrobenzene | 1H-Benzimidazole | 1-(4-nitrophenyl)-1H-benzimidazole | 92 |
Table 2: Copper-Catalyzed N-Arylation of Amines and Amino Acids with Aryl Halides
| Entry | Aryl Halide | N-Nucleophile | Product | Yield (%) |
| 1 | 1-bromo-4-nitrobenzene | Pyrrolidine | 1-(4-nitrophenyl)pyrrolidine | 90 |
| 2 | 1-bromo-4-fluorobenzene | Piperidine | 1-(4-fluorophenyl)piperidine | 88 |
| 3 | 2-bromopyridine | L-proline | 1-(pyridin-2-yl)-L-proline | 75 |
| 4 | 1-bromo-4-methoxybenzene | Morpholine | 4-(4-methoxyphenyl)morpholine | 81 |
Experimental Protocols
Materials and Reagents:
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
α-Benzoin oxime (BO)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
(Hetero)aryl halide
-
N-nucleophile
-
Argon gas
-
Standard laboratory glassware and stirring equipment
General Procedure for the Copper-Catalyzed C-N Coupling Reaction:
-
To a dry reaction flask, add the (hetero)aryl halide (2.81 mmol), the N-nucleophile (3.37 mmol), α-benzoin oxime (0.28 mmol), and potassium phosphate (5.62 mmol).
-
Add dimethyl sulfoxide (4 mL) to the flask.
-
To this solution, add copper(II) acetate (0.28 mmol).
-
Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the resulting suspension for the time indicated for the specific substrates (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain the desired N-arylated compound.
Proposed Reaction Mechanism and Workflow
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The α-benzoin oxime, acting as a chelating N,O-ligand, forms a complex with copper, facilitating the catalytic process in a homogeneous manner.[1]
Proposed Catalytic Cycle:
The proposed mechanism involves the initial formation of a Cu-benzoin oxime complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate. Subsequent reaction with the N-nucleophile and reductive elimination yields the N-arylated product and regenerates the active copper catalyst.[1]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the C-N coupling reaction.
Experimental Workflow:
The following diagram illustrates the general laboratory workflow for performing the copper-catalyzed C-N coupling reaction using α-benzoin oxime as a ligand.
Caption: General experimental workflow for the coupling reaction.
Conclusion
The use of α-benzoin oxime as a ligand in copper-catalyzed C-N coupling reactions provides a highly effective and practical method for the synthesis of N-arylated compounds.[1][6] This protocol offers several advantages, including the use of an inexpensive and readily available ligand and catalyst, moderate to excellent yields for a variety of substrates, and operational simplicity.[1][3] This methodology is a valuable tool for researchers and professionals in drug development and organic synthesis, enabling the efficient construction of important nitrogen-containing molecules.[1]
References
- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime [mdpi.com]
- 2. [PDF] Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 6. aminer.org [aminer.org]
Application of α-Benzoin Oxime in the Production of Molybdenum-99: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molybdenum-99 (⁹⁹Mo), the parent radionuclide of Technetium-99m (⁹⁹ᵐTc), is a cornerstone of modern diagnostic nuclear medicine. The production of high-purity ⁹⁹Mo from fission products of irradiated uranium targets is a complex radiochemical process. A critical step in the separation and purification of ⁹⁹Mo is the selective precipitation using α-benzoin oxime (also known as cupron). This reagent forms a stable and insoluble complex with molybdenum in acidic solutions, allowing for its effective separation from a myriad of fission products and uranium. These application notes provide detailed protocols and quantitative data on the use of α-benzoin oxime for the production of medical-grade ⁹⁹Mo.
Introduction
The most common method for producing high specific activity ⁹⁹Mo is through the neutron-induced fission of Uranium-235 (²³⁵U) in both High Enriched Uranium (HEU) and Low Enriched Uranium (LEU) targets. The subsequent processing of these irradiated targets involves dissolving the target and separating the ⁹⁹Mo from the resulting highly radioactive solution containing uranium, transuranic elements, and a wide array of fission products.
α-Benzoin oxime (C₁₄H₁₃NO₂) has long been recognized as a highly selective precipitating agent for molybdenum.[1] In an acidic medium, it quantitatively precipitates molybdenum, while many other elements remain in solution.[2] This selectivity is paramount in the initial stages of ⁹⁹Mo purification, where it significantly reduces the radioactive burden for subsequent purification steps.
Principle of Separation
The separation of molybdenum using α-benzoin oxime is based on the formation of a chelate complex. In an acidic solution, molybdenum (VI) ions react with two molecules of α-benzoin oxime to form a bulky, insoluble precipitate, Mo(C₁₄H₁₂NO₂)₂. This complex can be efficiently separated from the solution by filtration or centrifugation. The reaction is highly specific for molybdenum under controlled acidic conditions.
Experimental Protocols
Precipitation of Molybdenum-99 with α-Benzoin Oxime
This protocol describes the precipitation of ⁹⁹Mo from a simulated dissolved uranium target solution.
Materials:
-
Dissolved irradiated uranium solution (containing ⁹⁹Mo and other fission products) in a mixture of sulfuric and nitric acids.
-
α-Benzoin oxime solution (2% w/v in ethanol (B145695) or 0.4 N NaOH).[3]
-
Hydrochloric acid (HCl), concentrated.
-
Sodium sulfite (B76179) (Na₂SO₃).[3]
-
Molybdenum carrier solution (e.g., 10 mg Mo/mL).[3]
-
Iodine carrier solution (e.g., 10 mg I/mL).[3]
-
Silver nitrate (B79036) (AgNO₃) solution (0.01 g/mL).[3]
-
Filtration apparatus (e.g., glass filtration unit with a Millipore membrane filter, 0.22 µm pore size).[4][5]
-
Centrifuge.
Procedure:
-
To the acidic solution containing the dissolved target, add molybdenum carrier solution.[3]
-
Add iodine carrier and silver nitrate solutions to precipitate radioiodines.[3]
-
Adjust the acidity of the solution by adding concentrated HCl.[3]
-
Add sodium sulfite to the solution.[3]
-
Slowly add a 2% solution of α-benzoin oxime while stirring vigorously. An excess of the reagent is necessary to ensure quantitative precipitation. A mass ratio of α-benzoin oxime to molybdenum of 10:1 or higher is recommended for quantitative recovery.[5]
-
Allow the precipitate to digest for a period to ensure complete formation.
-
Separate the molybdenum-α-benzoin oxime precipitate from the supernatant by filtration or centrifugation.[4][5]
-
Wash the precipitate with a dilute acid solution to remove entrained impurities.
Dissolution of the Molybdenum-α-Benzoin Oxime Precipitate
The precipitate needs to be redissolved for further purification steps.
Materials:
-
Molybdenum-α-benzoin oxime precipitate.
-
Sodium hydroxide (B78521) (NaOH) solution (0.4 M).[3]
-
Ethyl acetate.[6]
-
Ammonia (B1221849) solution (6 M).[6]
Procedure:
-
Suspend the precipitate in a suitable volume of 0.4 M NaOH solution.[3]
-
Stir the suspension until the precipitate is completely dissolved. The molybdate (B1676688) is soluble in the alkaline solution.
-
Alternatively, the precipitate can be dissolved in ethyl acetate, followed by back-extraction of the ⁹⁹Mo into a 6 M ammonia solution.[6]
Quantitative Data
The efficiency of the α-benzoin oxime precipitation step is critical for the overall yield and purity of the final ⁹⁹Mo product. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Reference |
| Radiochemical Yield of ⁹⁹Mo | >80% | [7][8] |
| Molybdenum Recovery Yield | >98% | [3] |
| Optimal α-Benzoin Oxime to Molybdenum Mass Ratio | ≥ 10:1 | [5] |
| Uranium Decontamination Factor | 3 x 10⁴ | [4] |
Table 1: Molybdenum Recovery and Decontamination Factors.
| Fission Product | Decontamination Factor |
| Zirconium | High (eliminated with fluoride (B91410) complexation) |
| Niobium | High (eliminated with fluoride complexation) |
| Iodine | High (removed by prior precipitation or volatilization) |
| Ruthenium | Moderate (further removal by volatilization as RuO₄ is necessary) |
Table 2: Decontamination from Key Fission Products.
Visualizations
Caption: Workflow for ⁹⁹Mo production using α-benzoin oxime precipitation.
References
- 1. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. hotlab.sckcen.be [hotlab.sckcen.be]
- 4. osti.gov [osti.gov]
- 5. osti.gov [osti.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. hbni.ac.in [hbni.ac.in]
Application Notes and Protocols for Yeast-Catalyzed Selective Reduction of Benzoin Oxime to Optically Active Amines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The biocatalytic reduction of oximes to chiral amines presents a green and efficient alternative to traditional chemical methods, which often require harsh conditions and expensive, hazardous reagents.[1] The use of whole-cell yeast catalysts, such as Saccharomyces cerevisiae (Baker's yeast), offers several advantages including mild reaction conditions, high enantioselectivity, and the elimination of the need for co-factor regeneration.[1][2] This methodology is particularly valuable in the synthesis of optically active amines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals.[1]
The yeast-catalyzed reduction of benzoin (B196080) oxime to 2-amino-1,2-diphenylethanol (B1215729) has been demonstrated to be a successful application of this approach.[1] The reaction exhibits chemoselectivity, with the oxime group being preferentially reduced over other susceptible functional groups.[3] Studies have shown that aromatic groups on the substrate molecule, as in the case of benzoin oxime, tend to facilitate the reduction reaction.[3] The resulting product, 2-amino-1,2-diphenylethanol, is obtained as an optically active compound, highlighting the enantioselective nature of the yeast biocatalyst.[1] The reaction with Baker's yeast has been shown to asymmetrically reduce this compound towards the (R)-enantiomer.
Researchers in drug development can leverage this biotransformation to synthesize chiral amine building blocks with high optical purity, which is a critical aspect of modern drug design and efficacy. The environmentally benign nature of this process aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
Quantitative Data Summary
The following table summarizes the key quantitative data for the yeast-catalyzed reduction of this compound.
| Substrate | Biocatalyst | Product | Optical Rotation [α]D |
| This compound | Baker's Yeast | 2-amino-1,2-diphenylethanol | (+) 7.17° |
Caption: Optical rotation of the product from the reduction of this compound using Baker's yeast. The positive sign indicates the direction of rotation.
Experimental Protocols
This section provides a detailed methodology for the yeast-catalyzed selective reduction of this compound.
Preparation of Yeast Biocatalyst
a. MGYP Medium Composition:
Prepare the Malt Glucose Yeast Peptone (MGYP) medium with the following composition per liter of distilled water:
| Component | Concentration (g/L) |
| Malt Extract | 3.0 |
| Glucose (Dextrose) | 10.0 |
| Yeast Extract | 3.0 |
| Peptone | 5.0 |
Reference for MGYP medium composition.[3][4]
b. Yeast Culture Preparation:
-
Suspend the components of the MGYP medium in 1 liter of distilled water.[4]
-
Heat the mixture to boiling to ensure complete dissolution of the medium.[4]
-
Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4]
-
After cooling, inoculate the sterile MGYP medium with the desired yeast strain (e.g., Saccharomyces cerevisiae).
-
Incubate the culture at 28°C for 24 hours with shaking at 220 rpm.
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a sterile potassium phosphate (B84403) buffer (0.1 mM, pH 5.5).
-
The resulting whole-cell preparation is now ready to be used as the biocatalyst.
Biocatalytic Reduction of this compound
-
Prepare the reaction mixture in a suitable flask.
-
Add the prepared whole-cell yeast biocatalyst to the reaction flask.
-
Dissolve this compound (35 mM) in a minimal amount of ethanol.[1]
-
Add the dissolved this compound to the reaction mixture.
-
Prepare a blank control reaction without the substrate.[1]
-
Incubate the reaction mixture at 28°C for 24 hours with shaking at 220 rpm.[1]
Product Extraction and Analysis
-
After the incubation period, terminate the reaction.
-
Separate the yeast cells from the reaction mixture by centrifugation.
-
The supernatant contains the product. The amine salt in the aqueous part can be precipitated by saturation with NaCl and methanol, followed by overnight storage in the cold.
-
Collect the precipitate by repeated washing with methanol.
-
To obtain the free amine for analysis (e.g., IR spectroscopy), basify the product with 3N NaOH and extract with hexane.
-
Determine the optical rotation of the purified product using a polarimeter.
Visualizations
Caption: Experimental workflow for the yeast-catalyzed selective reduction of this compound.
Caption: Logical relationship of components in the biocatalytic reduction.
References
Application Notes: α-Benzoin Oxime as a Complexing Agent for Chromium Speciation
Introduction
Chromium, a transition metal, exists primarily in two oxidation states in the environment: trivalent [Cr(III)] and hexavalent [Cr(VI)]. These species exhibit markedly different toxicological and mobility characteristics. Cr(III) is considered an essential trace element for mammals, playing a role in glucose metabolism, while Cr(VI) is highly toxic and a known carcinogen.[1][2] Therefore, the accurate speciation of chromium is of paramount importance in environmental monitoring, clinical toxicology, and industrial process control. α-Benzoin oxime has emerged as a valuable chelating agent for the selective complexation and subsequent determination of Cr(III).[3] This application note details the use of α-benzoin oxime for chromium speciation, focusing on a spectrophotometric method.
Principle of the Method
α-Benzoin oxime forms a stable, colored complex with Cr(III) ions under specific pH conditions. The intensity of the color is directly proportional to the concentration of Cr(III), which can be quantified using spectrophotometry. To enhance the solubility of the α-benzoin oxime and its Cr(III) complex in aqueous solutions, a non-ionic surfactant such as Triton X-100 is employed. This micellar medium eliminates the need for a conventional solvent extraction step, simplifying the analytical procedure.[3]
For the speciation of chromium, a two-step approach is typically employed:
-
Direct determination of Cr(III): The sample is treated with α-benzoin oxime to selectively form the Cr(III) complex, and its concentration is measured.
-
Determination of total chromium: A separate aliquot of the sample is treated with a reducing agent to convert any Cr(VI) present to Cr(III). The total Cr(III) concentration is then determined using the same α-benzoin oxime method.
-
Calculation of Cr(VI): The concentration of Cr(VI) is calculated by subtracting the initial Cr(III) concentration from the total chromium concentration.
Experimental Protocols
1. Spectrophotometric Determination of Cr(III)
This protocol outlines the procedure for the determination of Cr(III) in an aqueous sample using α-benzoin oxime in a micellar medium.
-
Reagents and Materials:
-
Standard Cr(III) stock solution (1000 mg/L)
-
α-Benzoin oxime solution (e.g., 0.1% w/v in ethanol)
-
Triton X-100 solution (e.g., 5% v/v in deionized water)
-
Buffer solution (pH adjusted as required, e.g., ammonia (B1221849) buffer for alkaline conditions)
-
Deionized water
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a series of standard solutions of Cr(III) by appropriate dilution of the stock solution.
-
Pipette a known volume of the sample or standard solution into a volumetric flask.
-
Add the buffer solution to adjust the pH to the optimal range for complex formation.
-
Add the α-benzoin oxime solution.
-
Add the Triton X-100 solution to create the micellar medium.[3]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for the required complexation time.[3]
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of Cr(III) in the sample from the calibration curve.
-
2. Determination of Total Chromium (and subsequent Cr(VI) calculation)
This protocol describes the pre-treatment of a sample to reduce Cr(VI) to Cr(III) prior to the determination of total chromium.
-
Additional Reagents:
-
Reducing agent (e.g., sodium sulfite, hydroxylamine (B1172632) hydrochloride)
-
Acid (e.g., hydrochloric acid or sulfuric acid for the reduction step)
-
Base (e.g., sodium hydroxide (B78521) to adjust pH after reduction)
-
-
Procedure:
-
Pipette a known volume of the sample into a beaker.
-
Acidify the sample with a suitable acid.
-
Add the reducing agent to the acidified sample and allow sufficient time for the complete reduction of Cr(VI) to Cr(III).
-
Neutralize the solution and adjust the pH to the optimal range for complexation with α-benzoin oxime using a suitable base and buffer.
-
Transfer the treated sample to a volumetric flask.
-
Proceed with the spectrophotometric determination of the total Cr(III) concentration as described in Protocol 1, starting from step 4.
-
Calculate the Cr(VI) concentration using the following formula: [Cr(VI)] = [Total Chromium] - [Cr(III)]
-
Quantitative Data
The following table summarizes the key analytical parameters for the spectrophotometric determination of Cr(III) using α-benzoin oxime in a micellar medium.[3]
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | Not specified in the provided abstract |
| Beer's Law Range | 0.1 - 13.7 µg/mL |
| Molar Absorptivity | 5350 L mol⁻¹ cm⁻¹ |
| Detection Limit | 0.8 ng/mL |
| Recovery | ~100% |
Visualizations
Experimental Workflow for Chromium Speciation using α-Benzoin Oxime
Caption: Workflow for chromium speciation using α-benzoin oxime.
Signaling Pathway for Cr(III) Complexation
Caption: Cr(III) complexation with α-benzoin oxime in a micellar medium.
References
Troubleshooting & Optimization
improving the yield and purity of benzoin oxime synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoin (B196080) oxime, with a focus on improving both yield and purity. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and visualizations to clarify the synthesis process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of benzoin oxime.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the benzoin starting material spot is no longer visible.- Increase the reaction time. Reactions at room temperature may require 5-10 hours, while refluxing in ethanol (B145695) can be faster.[1] - Ensure adequate stirring to maintain a homogenous reaction mixture. |
| Suboptimal Reagent Ratio: An incorrect molar ratio of reactants can limit the conversion of the starting material. | - Use a slight excess of hydroxylamine (B1172632) hydrochloride (e.g., 1.1 to 2 equivalents relative to benzoin) and a sufficient amount of base to neutralize the HCl.[2] A molar ratio of hydroxylamine hydrochloride:benzoin:carbonate of 1-2:1:1-2 has been reported to give high yields.[2] | |
| Poor Reagent Quality: Impurities in the starting benzoin or other reagents can interfere with the reaction. | - Use high-purity benzoin. If necessary, recrystallize the benzoin before use. | |
| Incorrect pH: The reaction is sensitive to pH. The presence of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt. | - Ensure a suitable base (e.g., sodium carbonate, sodium bicarbonate, or sodium hydroxide) is used in an appropriate amount. | |
| Product is an Oil or Fails to Crystallize | Supersaturation or Impurities: The product may be too concentrated or contain impurities that inhibit crystallization. | - Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Add a seed crystal of pure this compound to the solution.- If the product remains an oil, it can be extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography. |
| Rapid Cooling: Cooling the reaction mixture too quickly can lead to the formation of an oil instead of crystals. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| Low Purity of the Final Product | Presence of Unreacted Benzoin: Incomplete reaction will leave starting material in the product. | - Monitor the reaction to completion with TLC before workup.- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3] |
| Formation of Side Products: Under certain conditions, side reactions such as the Beckmann rearrangement can occur. | - Avoid strongly acidic conditions during workup, as this can promote the Beckmann rearrangement of the oxime. | |
| Presence of Both Cis and Trans Isomers: this compound can exist as geometric isomers, which may co-crystallize. | - The formation of isomers can be influenced by the reaction temperature.[2][4] - The isomers can be separated by column chromatography using a gradient elution with a hexane-ethyl acetate (B1210297) solvent system.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the condensation reaction of benzoin with hydroxylamine hydrochloride in an alcoholic solvent, such as ethanol or methanol (B129727). A base is typically added to neutralize the hydrochloric acid that is liberated during the reaction.[3]
Q2: What is the role of the base in the synthesis of this compound?
A2: When using hydroxylamine hydrochloride, a base is essential to neutralize the acid and generate the free hydroxylamine (NH₂OH), which is the active nucleophile that reacts with the carbonyl group of benzoin. Common bases include sodium carbonate, sodium bicarbonate, and sodium hydroxide (B78521).[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small sample of the reaction mixture is spotted on a TLC plate alongside the benzoin starting material. The reaction is considered complete when the spot corresponding to benzoin has disappeared.
Q4: What is a typical yield for this compound synthesis?
A4: With an optimized protocol, crude yields can be very high, often in the range of 95-99%.[1] After purification by recrystallization, the final yield of pure this compound is typically around 71-75%.[1][5]
Q5: How can I improve the purity of my this compound?
A5: Recrystallization is the most common method for purifying crude this compound. A mixture of ethanol and water is a commonly used solvent system.[3] Dissolving the crude product in a minimal amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly turbid, and then allowing it to cool slowly will yield purer crystals.
Q6: My product has a broad melting point range. What could be the issue?
A6: A broad melting point range typically indicates the presence of impurities. These could include unreacted benzoin, side products, or a mixture of cis and trans isomers of this compound. Purification by recrystallization or column chromatography should result in a sharper melting point. The melting point of pure α-benzoin oxime is reported to be in the range of 153-155 °C.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound at Room Temperature
This protocol is adapted from a patented method known for its high crude yield.[1][2]
Materials:
-
Benzoin
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Methanol
-
Benzene (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in methanol.
-
To this solution, add finely powdered benzoin and sodium bicarbonate. A typical molar ratio is 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium bicarbonate to 1 equivalent of benzoin.
-
Stir the mixture at room temperature (25-28 °C) for 8 hours. The evolution of CO₂ gas should be observed.
-
After the reaction is complete (as monitored by TLC), remove the majority of the methanol by distillation under reduced pressure.
-
To the remaining mixture, add warm water and stir vigorously to precipitate the crude product as a white solid.
-
Collect the precipitate by suction filtration, wash it with distilled water, and dry it. This should yield a crude product with a melting point of 140-145 °C and a yield of 95-99%.
-
For further purification, recrystallize the crude product from boiling benzene. This will yield pure α-benzoin oxime with a melting point of 154-155 °C and an overall yield of 71-75%.
Protocol 2: Synthesis of this compound under Reflux
This protocol utilizes heating to increase the reaction rate.
Materials:
-
Benzoin
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide in water. In a separate beaker, dissolve hydroxylamine hydrochloride in water. Mix these two solutions to generate free hydroxylamine.
-
In a round-bottom flask fitted with a reflux condenser, dissolve benzoin in ethanol.
-
Add the aqueous solution of hydroxylamine to the ethanolic solution of benzoin.
-
Heat the mixture to reflux with constant stirring. Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize upon cooling. If not, reduce the volume of the solvent using a rotary evaporator and add cold water to induce precipitation.
-
Collect the crude product by filtration and recrystallize from an ethanol/water mixture to obtain the pure this compound.
Data Presentation
| Parameter | Room Temperature Synthesis [1][2] | Reflux Synthesis |
| Starting Material | Benzoin | Benzoin |
| Reagents | Hydroxylamine hydrochloride, Sodium bicarbonate | Hydroxylamine hydrochloride, Sodium hydroxide |
| Solvent | Methanol | Ethanol/Water |
| Temperature | 5-40 °C | Reflux |
| Reaction Time | 5-10 hours | 1-3 hours (typical) |
| Crude Yield | 95-99% | Typically high |
| Final Yield (after recrystallization) | 71-75% | Variable, dependent on purification |
| Crude Product Melting Point | 140-145 °C | Variable |
| Pure Product Melting Point | 154-155 °C | 153-155 °C |
| Recrystallization Solvent | Benzene or Ethanol/Water | Ethanol/Water |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Selective Precipitation of Metals with Benzoin Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzoin (B196080) oxime for the selective precipitation of metals.
Troubleshooting Guides
Issue 1: Incomplete Precipitation of the Target Metal
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the solution. For molybdenum, the solution should be strongly acidic (e.g., 5% v/v H₂SO₄).[1] For copper, the solution should be ammoniacal (basic).[1] |
| Insufficient Reagent | Ensure an excess of the benzoin oxime reagent is used to drive the precipitation reaction to completion.[1] |
| Low Temperature | For molybdenum precipitation, the solution should be cooled to 5-10°C before adding the reagent.[1][2] |
| Complexing Agents Present | The presence of strong complexing or sequestering agents (e.g., EDTA) can prevent the precipitation of the metal-benzoin oxime complex. |
| Improper Reagent Preparation | This compound is typically dissolved in an alcohol like ethanol (B145695) for use as a precipitating agent.[1] Ensure the reagent is fully dissolved. |
Issue 2: Co-precipitation of Interfering Metals
| Possible Cause | Troubleshooting Step |
| Presence of Interfering Ions | Identify potential interfering ions in your sample. For molybdenum, interferences include tungsten, palladium, hexavalent chromium, and pentavalent vanadium.[1] For copper, interferences can include nickel and cobalt.[3] |
| Incorrect pH for Selectivity | Adjust the pH to maximize the precipitation of the target metal while minimizing the precipitation of interfering ions. Molybdenum is precipitated in strong acid, while copper is precipitated in a basic medium.[1] |
| Need for Masking Agents | For copper precipitation in the presence of iron or aluminum, add tartrate to the ammoniacal solution to form stable complexes with the interfering ions and prevent their precipitation.[1] |
| Reduction of Interfering Ions | Before precipitating molybdenum, reduce interfering ions like Cr(VI) and V(V) to lower oxidation states (Cr(III) and V(IV)) to prevent their co-precipitation.[1] |
Issue 3: Physical Characteristics of the Precipitate Make it Difficult to Filter
| Possible Cause | Troubleshooting Step |
| Precipitate is too Fine | Allow the precipitate to digest. This involves letting the precipitate stand in the hot mother liquor for a period to allow smaller particles to dissolve and re-precipitate onto larger ones, a process known as Ostwald ripening.[4] |
| Colloidal Suspension Formed | Adjust the ionic strength of the solution by adding an electrolyte to encourage flocculation of colloidal particles. |
| Improper Washing of the Precipitate | Wash the precipitate with a suitable wash liquid. For molybdenum, a cold, dilute sulfuric acid solution containing a small amount of this compound is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the selective precipitation of molybdenum with this compound?
A1: Molybdenum is quantitatively precipitated from cold mineral acid solutions. A solution containing 5% by volume of sulfuric acid is preferable, though good precipitations have been obtained from solutions containing up to 20% by volume of sulfuric acid.[1] Studies have also investigated the reactivity of α-benzoin oxime with molybdenum(VI) at pH values of 1 and 2.5.[5]
Q2: What are the ideal conditions for precipitating copper with this compound?
A2: Copper is typically precipitated by adding an alcoholic solution of this compound to a hot, "clear blue" ammoniacal solution of copper.[1] In the presence of ions like iron and aluminum, the precipitation should be carried out in an ammoniacal tartrate solution.[1]
Q3: Which ions interfere with the selective precipitation of molybdenum, and how can I mitigate this?
A3: The primary interfering ions for molybdenum precipitation are tungsten, palladium, hexavalent chromium, and pentavalent vanadium, as they also form precipitates with this compound in acidic solutions.[1] To prevent interference from chromium and vanadium, they should be reduced to Cr(III) and V(IV) respectively before the addition of this compound.[1]
Q4: My this compound-metal complex precipitate is insoluble in water. What solvents can be used for dissolution if needed?
A4: Metal-benzoin oxime complexes are generally insoluble in water.[6] Some complexes are sparingly soluble in DMSO and DMF.[6]
Q5: Is it necessary to heat the solution during precipitation?
A5: The temperature requirements depend on the target metal. For molybdenum, the precipitation should be carried out in a cold solution (5-10°C).[1][2] For copper, the precipitation is typically performed in a hot solution.[1]
Quantitative Data
Table 1: Optimal Conditions for Selective Precipitation
| Metal | pH Range/Acidity | Temperature | Important Notes |
| Molybdenum (Mo) | Strongly acidic (e.g., 5-20% v/v H₂SO₄)[1] | 5-10°C[1][2] | Reduce interfering ions like Cr(VI) and V(V) prior to precipitation. |
| Copper (Cu) | Ammoniacal (basic)[1] | Hot[1] | Use of tartrate as a masking agent for Fe and Al is recommended.[1] |
Table 2: Common Interfering Ions and Mitigation Strategies
| Target Metal | Interfering Ion | Mitigation Strategy |
| Molybdenum (Mo) | Tungsten (W) | Separation prior to precipitation may be necessary. |
| Palladium (Pd) | Separation prior to precipitation may be necessary. | |
| Chromium (Cr⁶⁺) | Reduce to Cr³⁺ before adding this compound.[1] | |
| Vanadium (V⁵⁺) | Reduce to V⁴⁺ before adding this compound.[1] | |
| Copper (Cu) | Iron (Fe³⁺) | Add tartrate to the ammoniacal solution.[1] |
| Aluminum (Al³⁺) | Add tartrate to the ammoniacal solution.[1] | |
| Nickel (Ni²⁺) | Use a tartaric acid solution buffered with tartrate.[1] |
Experimental Protocols
Detailed Methodology for the Gravimetric Determination of Molybdenum
-
Sample Preparation: Dissolve the molybdenum-containing sample in a suitable acid mixture (e.g., hydrochloric and nitric acids).
-
Removal of Nitric Acid: Add sulfuric acid and evaporate the solution to fumes to ensure the complete removal of nitric acid.
-
Dilution and Reduction of Interferences: Cool the solution and dilute it with water. If hexavalent chromium or pentavalent vanadium are present, add a reducing agent (e.g., sulfurous acid) and heat to reduce them to their non-interfering lower oxidation states.[1]
-
Cooling: Cool the solution to between 5°C and 10°C in an ice bath.[2]
-
Precipitation: Slowly add a solution of α-benzoin oxime in ethanol with constant stirring to precipitate the molybdenum as a white, flocculent precipitate.[2] Ensure the solution remains distinctly acidic.[1]
-
Digestion: Allow the precipitate to settle for a few minutes.
-
Filtration and Washing: Filter the precipitate through a quantitative ashless filter paper. Wash the precipitate with a cold, dilute sulfuric acid solution that contains a small amount of α-benzoin oxime.[2]
-
Ignition and Weighing: Transfer the filter paper with the precipitate to a pre-weighed porcelain crucible. Carefully char the filter paper and then ignite the precipitate in a muffle furnace at 500-525°C to convert it to molybdenum trioxide (MoO₃).[2]
-
Calculation: Cool the crucible in a desiccator and weigh it to determine the mass of MoO₃. Calculate the percentage of molybdenum in the original sample.
Detailed Methodology for the Gravimetric Determination of Copper
-
Sample Preparation: Dissolve the copper-containing sample in a suitable acid. If interfering ions such as iron or aluminum are present, add a solution of tartaric acid.
-
pH Adjustment: Make the solution ammoniacal by adding ammonium (B1175870) hydroxide (B78521) until a deep blue color is obtained, indicating the formation of the copper-ammonia complex.
-
Heating: Heat the solution to boiling.
-
Precipitation: To the hot solution, slowly add an ethanolic solution of α-benzoin oxime with constant stirring. A green precipitate of the copper-benzoin oxime complex will form.[1]
-
Digestion: Allow the precipitate to stand in the hot solution to facilitate complete precipitation and particle growth.
-
Filtration and Washing: Filter the hot solution through a pre-weighed filtering crucible. Wash the precipitate with dilute ammonium hydroxide, followed by hot water, and finally with ethanol or methanol.
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
-
Calculation: From the weight of the dried precipitate, calculate the percentage of copper in the original sample. The copper-benzoin oxime precipitate contains 22.02% copper.[1]
Visualizations
Caption: Experimental workflow for the gravimetric determination of molybdenum.
Caption: Troubleshooting logic for selective metal precipitation.
References
Technical Support Center: Spectrophotometric Analysis Using Benzoin Oxime and Surfactants
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals employing benzoin (B196080) oxime spectrophotometric methods, with a focus on the effects of surfactants.
Troubleshooting Guides
This section addresses common issues encountered during experimental procedures.
| Problem | Possible Cause | Recommended Solution |
| Low or No Absorbance | Incorrect pH of the solution. | Verify the pH of the reaction mixture. The optimal pH for complex formation can be critical and varies depending on the metal ion being analyzed. For instance, a pH of 9 is optimal for Nickel (Ni(II)) complexation with α-benzoin oxime.[1] |
| Insufficient concentration of α-benzoin oxime. | Ensure that the concentration of α-benzoin oxime is in excess of the metal ion concentration to favor the complete formation of the complex.[2] | |
| Inadequate surfactant concentration. | The concentration of the surfactant is crucial for solubilizing the metal-benzoin oxime complex. An insufficient amount may lead to incomplete dissolution and thus lower absorbance. Optimize the surfactant concentration; for example, a 5mM concentration of Triton X-100 was found to be effective for the Ni(II)-α-benzoin oxime complex.[1] | |
| Precipitate Formation | Low surfactant concentration. | Increase the surfactant concentration to ensure complete solubilization of the sparingly soluble metal-benzoin oxime complex. The primary role of the surfactant is to create micelles that encapsulate the complex, preventing precipitation.[2] |
| Incorrect surfactant type. | The choice of surfactant (anionic, cationic, or non-ionic) can influence the stability of the complex. Non-ionic surfactants like Triton X-100 are commonly used to avoid electrostatic interactions that might lead to precipitation. | |
| Inconsistent or Drifting Readings | Temperature fluctuations. | Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements. Ensure that the temperature of the samples and the instrument environment is stable. |
| Air bubbles in the cuvette. | Gently tap the cuvette to dislodge any air bubbles before placing it in the spectrophotometer. | |
| Insufficient mixing of reagents. | Ensure thorough mixing of the sample, buffer, benzoin oxime, and surfactant solutions before measurement. | |
| High Background Absorbance | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. Prepare a reagent blank (containing all components except the metal ion) to zero the spectrophotometer. |
| Interference from other ions. | The presence of other metal ions can interfere with the measurement. The selectivity of the method can sometimes be improved by adjusting the pH. For example, the determination of Copper (Cu(II)) has good selectivity at a lower pH, even in the presence of Cobalt and Nickel ions.[2] |
Frequently Asked Questions (FAQs)
Q1: Why are surfactants used in this compound spectrophotometric methods?
A1: Surfactants are used to increase the solubility of the metal-benzoin oxime complexes, which are often sparingly soluble in aqueous solutions.[2] By forming micelles that encapsulate the complex, surfactants prevent the need for a separate extraction step into an organic solvent, simplifying the analytical procedure.[2]
Q2: How does pH affect the analysis?
A2: The pH of the solution is a critical parameter that influences the formation and stability of the metal-benzoin oxime complex. The optimal pH for maximum absorbance and sensitivity varies depending on the specific metal ion being determined. For example, the spectrophotometric estimation of Ni(II) with α-benzoin oxime is carried out at a pH of 9.[1]
Q3: Which type of surfactant is best to use?
A3: The choice of surfactant can impact the sensitivity and stability of the measurement. Non-ionic surfactants, such as Triton X-100, are widely used because they effectively solubilize the complex without introducing charge interactions that could interfere with complex formation.[1] The effect of different surfactants on the absorbance should be evaluated to determine the most suitable one for a specific application.
Q4: What is the role of the surfactant concentration?
A4: The surfactant concentration must be sufficient to form micelles and solubilize the metal-benzoin oxime complex completely. Below the critical micelle concentration (CMC), the surfactant molecules exist as monomers and are not effective at solubilization. However, an excessively high concentration can sometimes lead to issues like high background absorbance. Therefore, it is important to optimize the surfactant concentration for maximum sensitivity and stability.[1]
Q5: Can other ions in my sample interfere with the measurement?
A5: Yes, the presence of other metal ions can potentially interfere with the determination of the target analyte by also forming complexes with this compound. The selectivity of the method can often be controlled by carefully adjusting the pH of the solution.[2] It is recommended to assess the effect of common interfering ions that may be present in your specific sample matrix.
Quantitative Data
Table 1: Influence of Different Surfactants on the Absorbance of Ni(II)-α-Benzoin Oxime Complex
Conditions: 12 µg/mL Ni(II) ion, 7mM α-Benzoin oxime, pH 9.0, 5mM surfactant.[1]
| Surfactant Type | Surfactant Name | Absorbance at 422 nm |
| Non-ionic | Triton X-100 | 0.254 |
| Non-ionic | Brij 58 | 0.187 |
| Anionic | Sodium Dodecylsulfate (SDS) | 0.201 |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.198 |
| Cationic | n-Dodecyltrimethylammonium Bromide (DTAB) | 0.176 |
Experimental Protocols
Methodology for Spectrophotometric Determination of Nickel (II) using α-Benzoin Oxime and Triton X-100
This protocol is a generalized procedure based on common practices in the literature.[1]
-
Preparation of Reagents:
-
Standard Ni(II) solution: Prepare a stock solution of a known concentration of Ni(II) from a suitable salt (e.g., NiSO₄·6H₂O). Prepare a series of working standards by diluting the stock solution.
-
α-Benzoin Oxime solution (7mM): Dissolve the appropriate amount of α-benzoin oxime in a suitable solvent (e.g., ethanol).
-
Triton X-100 solution (5mM): Prepare a 5mM solution of Triton X-100 in deionized water.
-
Buffer solution (pH 9): Prepare an appropriate buffer solution (e.g., ammonia-ammonium chloride) to maintain the pH at 9.
-
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, add increasing volumes of the Ni(II) working standard solutions.
-
To each flask, add 1 mL of the 7mM α-benzoin oxime solution.
-
Add the optimized volume of the 5mM Triton X-100 solution.
-
Add the pH 9 buffer to bring the total volume up to the mark.
-
Mix the solutions thoroughly and allow them to stand for the optimal complexation time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 422 nm for the Ni(II)-α-benzoin oxime complex, against a reagent blank.[1]
-
Plot a calibration curve of absorbance versus Ni(II) concentration.
-
-
Sample Analysis:
-
Prepare the unknown sample by dissolving it in a suitable solvent and diluting it if necessary to fall within the range of the calibration curve.
-
Treat the sample solution in the same manner as the standard solutions (addition of α-benzoin oxime, Triton X-100, and buffer).
-
Measure the absorbance of the sample solution and determine the concentration of Ni(II) from the calibration curve.
-
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Troubleshooting logic for common experimental issues.
References
overcoming interferences in the analysis of complex matrices with benzoin oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzoin (B196080) oxime for the analysis of complex matrices.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental work with benzoin oxime.
Gravimetric Analysis of Molybdenum
Q1: Why is my molybdenum precipitation incomplete, leading to low recovery?
A1: Incomplete precipitation of molybdenum can be caused by several factors:
-
Insufficient Reagent: An inadequate amount of this compound will result in incomplete precipitation. It is recommended to use a two to five-fold excess of the reagent.
-
Improper Acidity: The precipitation of molybdenum with this compound is quantitative in strongly acidic solutions. Ensure the solution is distinctly acidic, preferably with about 5% by volume of sulfuric acid.[1]
-
Precipitation Temperature: The reaction should be carried out in a cold solution, typically between 5-10°C.[1] Higher temperatures can lead to lower recovery.
-
Excessive Reagent: While an excess is needed, a very large excess of the alcoholic this compound solution can slightly increase the solubility of the precipitate, leading to lower yields.[1]
-
Standing Time: Allowing the precipitate to stand for too long (e.g., 30 minutes or more) in contact with the solution can lead to lower results. Filtration is recommended within 10-15 minutes of precipitation.[1]
Q2: My results for molybdenum are unexpectedly high. What could be the cause?
A2: High results are typically due to the co-precipitation of interfering ions. The primary ions that precipitate with this compound under the conditions for molybdenum analysis are:
-
Tungsten (W)
-
Palladium (Pd)
-
Chromium (VI) (Cr⁶⁺)
-
Vanadium (V) (V⁵⁺)
-
Tantalum (Ta)
It is crucial to remove or mask these ions before precipitation. For instance, chromium (VI) and vanadium (V) can be reduced to their lower oxidation states (Cr³⁺ and V⁴⁺ respectively), which do not interfere.[1][2] Tungsten co-precipitates with molybdenum and may require a separation step prior to analysis if present in significant amounts.[2][3]
Q3: The precipitate is difficult to filter. How can I improve its filterability?
A3: The molybdenum-benzoin oxime precipitate is typically flocculent and should be relatively easy to filter. If you are experiencing difficulties, consider the following:
-
Digestion: While prolonged standing is not recommended, a short digestion period at a low temperature might help to agglomerate the particles.
-
Stirring: Gentle and intermittent stirring after the addition of the reagent can promote the formation of larger particles.
-
Proper Filter Paper: Use a quantitative, ashless filter paper with a fine porosity to retain the precipitate effectively.
Spectrophotometric and Gravimetric Analysis of Copper
Q1: I am observing interference in my copper analysis. What are the common interfering ions?
A1: While this compound is a selective reagent for copper in ammoniacal or buffered solutions, some ions can still interfere, including:
-
Nickel (Ni²⁺)
-
Cobalt (Co²⁺)
-
Platinum (Pt)
-
Palladium (Pd)[4]
Q2: How can I overcome interferences in the spectrophotometric determination of copper?
A2: The selectivity of the spectrophotometric method for copper can be enhanced by controlling the pH. The analysis is often carried out in a slightly acidic medium (e.g., pH 4.5) which improves selectivity, especially against Co²⁺ and Ni²⁺.[3] For more complex matrices, the use of masking agents may be necessary.
Q3: The color of the copper-benzoin oxime complex is not stable. What should I do?
A3: The stability of the colored complex is crucial for accurate spectrophotometric measurements.
-
Complexation Time: Ensure that the complex has fully formed before measurement. A reaction time of at least 2 minutes is recommended. The complex is generally stable for up to 40 minutes.[3]
-
pH Control: Maintaining the optimal pH is critical for color stability. Use a suitable buffer, such as an acetate (B1210297) buffer, to maintain a constant pH.[3]
-
Surfactant Media: The use of a non-ionic surfactant like Triton-X100 can enhance the sensitivity and stability of the complex.[3]
Data on Interferences
The following tables summarize the tolerance limits of common interfering ions in the analysis of copper and molybdenum with this compound.
Table 1: Tolerance of Interfering Ions in the Spectrophotometric Determination of Copper(II) with this compound
| Interfering Ion | Tolerance Limit (Interfering Ion : Cu²⁺ ratio) |
| Hg²⁺ | 20 |
| Pb²⁺ | 20 |
| Ag⁺ | 20 |
| Zn²⁺ | 20 |
| Ni²⁺ | 10 |
| Co²⁺ | 10 |
| Data is for a spectrophotometric method at pH 4.5. The tolerance limit is defined as the concentration of the interfering ion that causes an error of not more than ±3% in the determination of copper. |
Table 2: Qualitative Interferences in the Gravimetric Determination of Molybdenum(VI) with this compound
| Interfering Ion | Nature of Interference | Recommended Action |
| Tungsten (W) | Co-precipitates quantitatively.[2] | Separation of tungsten is required before precipitation. |
| Palladium (Pd) | Co-precipitates quantitatively.[2] | Separation or masking is necessary. |
| Chromium (VI) (Cr⁶⁺) | Precipitates with the reagent.[2] | Reduce to Cr(III) with sulfurous acid before precipitation.[1] |
| Vanadium (V) (V⁵⁺) | Precipitates with the reagent.[2] | Reduce to V(IV) with sulfurous acid before precipitation.[1] |
| Tantalum (Ta) | Forms a precipitate.[2] | Preliminary separation is recommended. |
Experimental Protocols
Gravimetric Determination of Molybdenum in Steel
This protocol is adapted for the analysis of molybdenum in steel samples.
-
Sample Dissolution: Dissolve a known weight of the steel sample in a suitable acid mixture (e.g., 50 mL of 1:6 sulfuric acid). Add a minimum amount of nitric acid to decompose carbides and oxidize the molybdenum.
-
Initial Filtration: If the solution is not clear, filter it to remove any insoluble matter.
-
Reduction of Interferences: Dilute the solution to approximately 100 mL. Add ferrous ammonium (B1175870) sulfate (B86663) to reduce any Cr(VI) and V(V) present.
-
Cooling: Cool the solution to 5-10°C in an ice bath.
-
Precipitation: Slowly add a 2% solution of this compound in ethanol (B145695) with constant stirring until precipitation is complete. Add a slight excess of the reagent.
-
Addition of Bromine Water: Add bromine water to ensure complete precipitation, followed by a few more milliliters of the this compound solution.
-
Digestion: Allow the precipitate to stand for 10-15 minutes with intermittent stirring.
-
Filtration: Filter the precipitate through a quantitative ashless filter paper.
-
Washing: Wash the precipitate with a cold, dilute (1% v/v) sulfuric acid solution containing a small amount of this compound.
-
Ignition: Transfer the filter paper and precipitate to a weighed porcelain crucible. Carefully char the paper and then ignite at 500-525°C to convert the precipitate to molybdenum trioxide (MoO₃).
-
Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing until a constant weight is obtained.
-
Calculation: Calculate the percentage of molybdenum in the original sample based on the weight of MoO₃.
Spectrophotometric Determination of Copper
This protocol describes a method for the spectrophotometric determination of copper in aqueous samples.[3]
-
Preparation of Standard Solutions: Prepare a series of standard copper solutions with concentrations ranging from 0.05 to 25.0 µg/mL in 10 mL volumetric flasks.
-
Reagent Addition: To each standard solution and the sample solution, add 1 mL of a 0.001 M solution of α-benzoin oxime and 1.6 mL of a 0.042 M solution of Triton X-100.
-
pH Adjustment: Add an acetate buffer to adjust the pH to 4.5 and dilute to the mark with deionized water.
-
Complex Formation: Allow the solutions to stand for at least 2 minutes for complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance against a reagent blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard copper solutions.
-
Determination of Copper in Sample: Determine the concentration of copper in the sample by comparing its absorbance to the calibration curve.
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for Gravimetric Determination of Molybdenum.
Caption: Workflow for Spectrophotometric Determination of Copper.
References
Technical Support Center: Regeneration of Carbonyl Compounds from Benzoin Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration of carbonyl compounds from benzoin (B196080) oxime. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient deoximation experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the regeneration of carbonyl compounds from benzoin oxime.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired carbonyl compound. | - Ineffective reagent for the specific substrate. - Non-optimal reaction conditions (temperature, time, solvent). - Degradation of the starting material or product.[1] - Incomplete reaction. | - Select a different deoximation method with a proven track record for aromatic oximes. - Optimize reaction parameters. For instance, microwave irradiation has been shown to dramatically decrease reaction times.[2][3] - Ensure the purity of the this compound starting material. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Formation of side products (e.g., over-oxidation to carboxylic acid). | - Use of harsh oxidizing agents.[4] - Prolonged reaction times. | - Choose a milder reagent, such as N-iodosuccinimide, which is known for its high chemoselectivity and does not lead to over-oxidation.[5] - Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Some methods, like those using N-bromosuccinimide, have been noted to avoid the formation of acid from over-oxidation.[2] |
| Difficulty in isolating the final product. | - Co-elution of the product with byproducts or remaining starting material during chromatography. - Formation of an emulsion during workup. | - Adjust the solvent system for column chromatography to achieve better separation.[3] - If using a reagent that produces a solid byproduct (e.g., succinimide (B58015) from N-iodosuccinimide), ensure it is completely removed by filtration before purification.[5] - In case of emulsion, add a saturated brine solution to break the emulsion during the extraction process. |
| The reaction is not proceeding to completion. | - Insufficient amount of reagent. - Poor solubility of the substrate or reagent in the chosen solvent. - Deactivation of the catalyst or reagent. | - Use a higher molar equivalent of the deoximating agent. For example, using 2 molar equivalents of CuCl₂·2H₂O has been shown to be effective.[6] - Try a different solvent system or a co-solvent to improve solubility. Acetonitrile-water mixtures are commonly used.[6] - If using a recoverable promoter like CuCl₂·2H₂O, ensure it has been properly reactivated if it's being reused.[6] |
| Acid-sensitive functional groups in the substrate are being affected. | - The use of strongly acidic deoximation methods.[7] | - Employ a method that proceeds under neutral or mild conditions. Glyoxylic acid in an aqueous medium or N-halosuccinimides are good alternatives.[8] - Methods using cupric chloride dihydrate also avoid strong acidic conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for regenerating carbonyl compounds from oximes?
A1: Common methods for deoximation can be categorized as hydrolytic, reductive, and oxidative.[3][9] Oxidative methods using reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and cupric chloride are frequently employed due to their efficiency and mild reaction conditions.[2][5][6] Microwave-assisted reactions have also gained popularity due to significantly reduced reaction times.[2][3]
Q2: How do I choose the best deoximation method for my specific substrate?
A2: The choice of method depends on several factors, including the stability of your substrate, the presence of other functional groups, desired reaction time, and environmental considerations. For substrates with acid-sensitive groups, mild, non-acidic methods are preferable.[6][7] If rapid synthesis is a priority, microwave-assisted protocols are a good option.[3] For a more environmentally friendly approach, methods using recoverable promoters like cupric chloride dihydrate are advantageous.[6]
Q3: Can the deoximation reaction be performed under "green" chemistry conditions?
A3: Yes, several green chemistry methods have been developed for the regeneration of carbonyl compounds from oximes. For example, the use of cupric chloride dihydrate in an acetonitrile-water mixture is considered a green method because the promoter can be recovered and reused almost quantitatively.[6] Other approaches focus on using water as a solvent and minimizing hazardous reagents.[8]
Q4: What is the typical yield I can expect for the deoximation of this compound?
A4: The yield is highly dependent on the chosen method. However, many modern methods report high to excellent yields for the deoximation of this compound and similar aromatic oximes, often in the range of 85-98%.[6] For instance, using N-iodosuccinimide under microwave irradiation can yield 89% of benzoin.[5]
Q5: How can I monitor the progress of my deoximation reaction?
A5: The most common and effective way to monitor the reaction is by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material (this compound) and a standard of the expected product (benzoin), you can observe the disappearance of the starting material and the appearance of the product.
Data Presentation: Comparison of Deoximation Methods for this compound
| Method/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) | Acetone (B3395972) | Microwave | 3.0 min | 89 | [5] |
| N-Bromosuccinimide (NBS) | Not specified | Microwave | Not specified | Good | [2] |
| Cupric Chloride Dihydrate | Acetonitrile (B52724)/Water (4:1) | Reflux (75°C) | Not specified | High (85-98 for various oximes) | [6] |
| Calcium Hypochlorite / Montmorillonite K-10 | Chloroform | Room Temp. | 2-4 h | Not specified for this compound, but effective for a variety of oximes. | |
| N-Bromophthalimide (NBPI) | Acetone/Water | Microwave | Not specified for this compound, but 92% for benzophenone (B1666685) oxime. | Good | [3] |
Experimental Protocols
Method 1: Deoximation using N-Iodosuccinimide (NIS) under Microwave Irradiation
This protocol is adapted from a procedure known for its short reaction times and high yields.[5]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetone
-
Water
-
Microwave reactor
-
Round bottom flask
-
Stirring bar
Procedure:
-
In a round bottom flask, dissolve this compound (1 mmol) in a mixture of acetone and water.
-
Add N-iodosuccinimide (1.1 mmol).
-
Place the flask in a microwave reactor and irradiate for 3 minutes.
-
Monitor the reaction completion by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and stir for 10 minutes.
-
Filter the mixture to remove the succinimide byproduct.
-
Purify the filtrate by column chromatography on silica (B1680970) gel to obtain the pure benzoin.
Method 2: Deoximation using Cupric Chloride Dihydrate
This method is highlighted as a green and efficient protocol with a recoverable promoter.[6]
Materials:
-
This compound
-
Cupric chloride dihydrate (CuCl₂·2H₂O)
-
Acetonitrile
-
Water
-
Reflux apparatus
-
Stirring bar
Procedure:
-
To a solution of this compound (1 mmol) in a 4:1 mixture of acetonitrile and water, add cupric chloride dihydrate (2 mmol).
-
Reflux the mixture at 75°C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The aqueous layer containing the cupric salt can be treated with NaOH to precipitate Cu(OH)₂·2H₂O for recovery and reuse.[6]
Visualizations
Caption: Experimental workflow for the regeneration of carbonyl compounds.
Caption: Decision tree for selecting a deoximation method.
References
- 1. benchchem.com [benchchem.com]
- 2. statperson.com [statperson.com]
- 3. scielo.br [scielo.br]
- 4. Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. A Green Chemistry Method for the Regeneration of Carbonyl Compounds from Oximes by Using Cupric Chloride Dihydrate as a Recoverable Promoter for Hydrolysis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting low recovery in solid-phase extraction with benzoin oxime resin
Technical Support Center: Solid-Phase Extraction with Benzoin (B196080) Oxime Resin
Welcome to the technical support center for solid-phase extraction (SPE) utilizing benzoin oxime resin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound resin and what is it used for in solid-phase extraction?
A1: this compound resin is a chelating resin used in solid-phase extraction to selectively bind and preconcentrate metal ions from various sample matrices. The resin incorporates the this compound functional group, which forms stable complexes with a range of metal ions, including but not limited to copper, palladium, molybdenum, tungsten, and nickel.[1] This makes it particularly useful for trace metal analysis, purification of metal-containing compounds, and removal of metal impurities from samples.
Q2: What are the key parameters that influence the recovery of analytes using this compound resin?
A2: The efficiency of solid-phase extraction with this compound resin is primarily influenced by several critical parameters:
-
pH of the sample solution: The pH affects the charge of both the analyte and the resin, which is crucial for the formation of the metal-benzoin oxime complex. Optimal pH ranges can be specific to the target metal ion.[2]
-
Flow rate: The rate at which the sample and solvents pass through the SPE cartridge can impact the binding and elution efficiency.
-
Type and volume of the conditioning, washing, and eluting solvents: Proper solvent selection is essential for retaining the analyte of interest while removing interferences, and then for effectively eluting the analyte.
-
Sample matrix: Complex sample matrices can introduce interfering substances that may compete with the analyte for binding sites on the resin.
Q3: What is a typical recovery rate I can expect with this compound resin?
A3: Under optimized conditions, recovery rates for metal ions using this compound resin can be quite high, often exceeding 95%.[2] However, the actual recovery will depend on the specific analyte, sample matrix, and the optimization of the SPE protocol.
Troubleshooting Guide for Low Recovery
Low recovery is a common issue in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the root causes of lower-than-expected recovery when using this compound resin.
Initial Troubleshooting Steps
If you are experiencing low recovery, the first step is to determine where the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[3]
Problem: Analyte is Found in the Load/Flow-through Fraction
This indicates that the analyte did not bind effectively to the this compound resin.
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | The pH of the sample is critical for the chelation of metal ions by this compound. The optimal pH for complex formation can vary depending on the target metal. For many metal ions, a pH in the range of 6.0 to 8.0 is effective.[2][4] Adjust the sample pH to the optimal range for your specific analyte. |
| Resin Overloading | The binding capacity of the SPE cartridge has been exceeded. Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent mass. |
| High Flow Rate During Loading | A high flow rate may not allow sufficient time for the analyte to interact with the resin. Decrease the flow rate during sample loading. A flow rate of 1-3 drops per second is a good starting point.[5] |
| Improper Resin Conditioning | The resin was not properly wetted, preventing effective interaction with the analyte. Ensure the resin is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar to the sample matrix (e.g., deionized water at the correct pH).[5] |
Problem: Analyte is Found in the Wash Fraction
This suggests that the analyte initially binds to the resin but is prematurely eluted during the wash step.
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | The organic solvent concentration in the wash step is too high, causing the analyte to be stripped from the resin. Decrease the elution strength of the wash solvent by reducing the percentage of organic solvent. |
| Incorrect pH of Wash Solvent | A change in pH during the wash step can disrupt the analyte-resin interaction. Ensure the pH of the wash solvent is maintained at a level that ensures the stability of the metal-benzoin oxime complex. |
Problem: Analyte is Not Found in Load, Wash, or Elution Fractions (or is very low in all)
This points to a problem with the elution step, where the analyte is retained on the resin but not effectively removed.
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The eluting solvent is not strong enough to break the interaction between the analyte and the resin. Increase the strength of the elution solvent. For metal ions, this often involves using an acidic solution (e.g., 1-2 M HNO₃) to disrupt the chelation.[2][4] |
| Insufficient Elution Solvent Volume | The volume of the elution solvent may not be adequate to completely elute the analyte from the resin. Increase the volume of the elution solvent and collect multiple elution fractions to ensure complete recovery. |
| High Elution Flow Rate | A fast flow rate during elution can lead to incomplete elution. Decrease the flow rate to allow for sufficient interaction time between the elution solvent and the analyte-resin complex. |
| Irreversible Binding | In rare cases, the analyte may bind irreversibly to the resin. This could be due to strong interactions or the presence of highly active sites on the resin. Consider using a different type of SPE sorbent if other troubleshooting steps fail. |
Experimental Protocols
General Protocol for Solid-Phase Extraction of Metal Ions using this compound Resin
This protocol provides a general workflow. Optimization of specific parameters such as sample pH, wash solvent composition, and elution solvent may be required for different analytes and sample matrices.
1. Sample Preparation:
-
Adjust the pH of the aqueous sample to the optimal range for the target metal ion (typically between 6.0 and 8.0).[2]
2. SPE Cartridge Conditioning:
-
Pass 5-10 mL of methanol through the this compound resin cartridge to wet the sorbent.
3. SPE Cartridge Equilibration:
-
Pass 5-10 mL of deionized water, adjusted to the same pH as the sample, through the cartridge to prepare the resin for sample loading.
4. Sample Loading:
-
Load the pre-adjusted sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
5. Washing:
-
Wash the cartridge with 5-10 mL of deionized water (at the optimal pH) to remove any unbound matrix components. A weak organic wash (e.g., 5% methanol in water) may be used if necessary, but should be optimized to avoid premature elution of the analyte.
6. Elution:
-
Elute the retained metal ion with an appropriate volume (e.g., 5-10 mL) of a suitable eluent. A common eluent for metal ions from a chelating resin is an acidic solution, such as 1 M nitric acid.[2]
7. Post-Elution:
-
The collected eluate can then be analyzed by appropriate techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
Quantitative Data Summary
The following table summarizes recovery data for various metal ions using this compound resin under different experimental conditions, as reported in the literature.
| Analyte(s) | Sample Matrix | pH | Eluent | Recovery (%) | Reference |
| Cr, Mn, Fe, Co, Cu, Cd, Pb | Environmental Samples | 8.0 | 1 M HNO₃ | > 95 | [2] |
| Pb(II), Cd(II), Co(II), Cr(III) | Environmental Samples | Optimized | Not Specified | Quantitative | [2] |
| Cu(II) | Water Samples | 8.0 | Butyl Acetate | 92-110 | |
| Molybdenum | Ores | Acidic | Not Applicable (Gravimetric) | High | [6] |
| Palladium | High Level Liquid Waste | 0.1 M - 4 M HNO₃ | Solvesso-100 | Quantitative | [2] |
Note: "Quantitative" indicates that the recovery was high and suitable for analytical purposes, though a specific percentage was not always stated. The efficiency of the extraction is highly dependent on the optimization of all SPE parameters.
References
- 1. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Optimization of Benzoin Oxime-Derived Catalyzed Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cross-coupling reactions catalyzed by benzoin (B196080) oxime-derived palladacycles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction showing low to no conversion of the starting materials?
Answer:
Low or no conversion in a cross-coupling reaction can stem from several factors, primarily related to the activity of the catalyst and the quality of the reagents.
-
Catalyst Inactivity: The active catalytic species in Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst, such as an oxime palladacycle, it must be reduced in situ to Pd(0) for the catalytic cycle to commence. This reduction can sometimes be inefficient. Additionally, the precatalyst itself may have degraded over time.
-
Solution: To verify the activity of your catalyst, consider running a control reaction with a known, highly reactive substrate pair, such as phenylboronic acid and bromobenzene. If this reaction also fails, your catalyst is likely inactive. For more consistent results, using modern palladium precatalysts designed for clean and efficient generation of the active Pd(0) species is recommended.[1]
-
-
Poor Reagent Quality: The purity of your reagents is critical. Boronic acids are susceptible to protodeboronation (hydrolysis) or the formation of unreactive cyclic anhydrides (boroxines), which is a common cause of low yields.[1]
-
Solution: Use freshly purchased or recrystallized boronic acids. You can check the purity of your boronic acid by NMR. For substrates prone to degradation, consider using more stable boronic esters like pinacol (B44631) (BPin) or MIDA esters.[1]
-
-
Inadequate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for the specific substrates being used.
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, bases, and temperatures. Ensure that anhydrous and degassed solvents are used, especially if the reaction is sensitive to air and moisture.
-
Question 2: I am observing significant formation of side products, such as homocoupled biaryls. How can I minimize this?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings, where two molecules of the boronic acid couple with each other.
-
Presence of Oxygen: Traces of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.
-
Solution: It is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
-
-
Catalyst System: The choice of the palladium source and ligand can influence the extent of homocoupling.
-
Solution: If you are using a Pd(II) precatalyst, some of the boronic acid may be consumed during the in situ reduction to Pd(0), leading to homocoupling. Starting with a Pd(0) source can sometimes mitigate this issue. Screening different ligands or precatalysts may also be necessary to find a system that favors the desired cross-coupling pathway.
-
Question 3: My reaction starts well but then stalls before reaching completion. What could be the cause?
Answer:
Reaction stalling is often due to catalyst decomposition or deactivation over the course of the reaction.
-
Catalyst Decomposition: The active palladium catalyst can be unstable under the reaction conditions, leading to the formation of inactive palladium black (aggregated palladium). High temperatures and the presence of certain functional groups can accelerate this process.
-
Solution: Try running the reaction at a lower temperature, although this may require a longer reaction time. The choice of ligand is also critical for stabilizing the palladium center. For challenging substrates, more robust ligands may be required.
-
-
Insoluble Species Formation: The formation of insoluble inorganic salts as the reaction progresses can coat the catalyst, hindering its activity.
-
Solution: Ensure vigorous stirring throughout the reaction. In some cases, the addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can help to maintain a homogeneous reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is a benzoin oxime-derived palladacycle, and why is it used as a catalyst?
A1: A this compound-derived palladacycle is a type of organometallic compound where a derivative of this compound acts as a ligand that is covalently bonded to a palladium center through a carbon-palladium bond, forming a cyclic structure. These palladacycles are often used as precatalysts in cross-coupling reactions. They are typically stable, easy to handle, and can efficiently generate the active Pd(0) catalytic species in situ. The oxime ligand can stabilize the palladium center, leading to high catalytic activity and, in some cases, allowing for reactions to be performed under milder conditions, such as at room temperature and in aqueous media.
Q2: What are the general considerations for choosing a solvent and base for a cross-coupling reaction using an oxime palladacycle?
A2: The choice of solvent and base is highly dependent on the specific substrates and the type of cross-coupling reaction. For Suzuki-Miyaura reactions catalyzed by oxime palladacycles, aqueous solvent systems (e.g., a mixture of an organic solvent like dioxane or THF with water) are often effective. The use of water can be advantageous for both environmental and practical reasons. Common bases for Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength of the base should be carefully chosen to be compatible with the functional groups present in the starting materials. An optimization screen of different solvents and bases is often necessary to achieve the best results for a new substrate pair.
Q3: Can oxime palladacycle catalysts be recovered and reused?
A3: One of the potential advantages of using palladacycle catalysts, especially when immobilized on a solid support like graphene oxide, is the possibility of recovery and reuse. This can be economically and environmentally beneficial. The reusability of the catalyst will depend on its stability under the reaction conditions and the efficiency of the recovery process. However, a gradual loss of activity over several cycles is common due to catalyst leaching or deactivation.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid using a graphene oxide-supported 4,4'-dichlorobenzophenone (B107185) oxime palladacycle catalyst.
| Entry | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | K₃PO₄ | H₂O | 25 | 24 | 98 |
| 2 | 0.01 | K₃PO₄ | H₂O | 25 | 24 | 98 |
| 3 | 0.005 | K₃PO₄ | H₂O | 25 | 24 | 98 |
| 4 | 0.002 | K₃PO₄ | H₂O | 25 | 24 | 95 |
| 5 | 0.001 | K₃PO₄ | H₂O | 25 | 24 | 85 |
| 6 | 0.002 | K₂CO₃ | H₂O | 25 | 24 | 80 |
| 7 | 0.002 | Cs₂CO₃ | H₂O | 25 | 24 | 90 |
| 8 | 0.002 | K₃PO₄ | THF/H₂O (1:1) | 25 | 24 | 92 |
| 9 | 0.002 | K₃PO₄ | Dioxane/H₂O (1:1) | 25 | 24 | 94 |
Data compiled from a study on graphene oxide-supported oxime palladacycles.
Experimental Protocols
1. Synthesis of 4,4'-Dichlorobenzophenone Oxime Palladacycle
This protocol describes the synthesis of a common oxime palladacycle precatalyst.
-
Step 1: Synthesis of 4,4'-Dichlorobenzophenone Oxime:
-
To a solution of 4,4'-dichlorobenzophenone (1.0 eq) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.5 eq) and sodium acetate (B1210297) (2.0 eq).
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.
-
Filter the white solid, wash with water, and dry under vacuum to obtain 4,4'-dichlorobenzophenone oxime.
-
-
Step 2: Palladacycle Formation:
-
Dissolve the 4,4'-dichlorobenzophenone oxime (2.0 eq) and palladium(II) acetate (1.0 eq) in acetic acid.
-
Heat the mixture at 80-100 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the dimeric palladacycle.
-
Filter the solid, wash with methanol, and dry under vacuum.
-
2. General Procedure for Suzuki-Miyaura Cross-Coupling using an Oxime Palladacycle
This protocol provides a general starting point for a Suzuki-Miyaura reaction. Optimization may be required for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Add the oxime palladacycle catalyst (0.002 - 1 mol% Pd).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., H₂O or a mixture of organic solvent and water) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final product.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
managing matrix effects in environmental sample analysis using benzoin oxime
Technical Support Center: Managing Matrix Effects with Benzoin (B196080) Oxime
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the use of α-benzoin oxime in managing matrix effects during the analysis of environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is α-benzoin oxime and how does it mitigate matrix effects?
Answer: Alpha-benzoin oxime (C₁₄H₁₃NO₂) is a chelating agent used in analytical chemistry to minimize matrix effects, which are interferences from non-analyte components in a sample.[1] Its primary function is to selectively bind with and precipitate specific metal ions that can interfere with instrumental analysis, particularly in methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or spectrophotometry.[1][2]
The most common interfering ions that α-benzoin oxime targets are Molybdenum (Mo), Tungsten (W), Palladium (Pd), Vanadium (V), and Chromium (Cr) in their higher oxidation states.[2] By forming insoluble metal-oxime complexes, these ions are removed from the sample matrix, allowing for a more accurate quantification of the target analyte.
Below is a diagram illustrating the decision-making process for using α-benzoin oxime.
Q2: I'm analyzing trace elements in industrial wastewater. When should I consider using α-benzoin oxime?
Answer: You should consider using α-benzoin oxime when you have a reasonable expectation that your wastewater samples contain interfering concentrations of specific metals, primarily molybdenum and tungsten.[3][4] These elements are common in industrial effluents from mining, steel manufacturing, and electronics production.
Use α-benzoin oxime if:
-
Your analytical results show unexplained signal suppression or enhancement.
-
You are analyzing for analytes whose measurement is known to be affected by Mo, W, V, or Cr.
-
The sample origin suggests the presence of these interfering metals.
The primary advantage is achieving a more accurate measurement of your target analyte by selectively removing these interferences from the sample matrix prior to analysis.[1]
Q3: What is a standard protocol for removing interfering ions with α-benzoin oxime?
Answer: The following is a generalized protocol for the precipitation of molybdenum and tungsten from an acidic aqueous sample. This procedure should be optimized for your specific sample matrix and analytical requirements.
Experimental Protocol: Precipitation of Mo and W
-
Sample Preparation:
-
Take a known volume of your environmental water sample (e.g., 100 mL).
-
If the sample contains solids, it should be digested first, typically using concentrated nitric acid in a microwave digestion system.[5][6]
-
Ensure the final sample is in an acidic medium. The extraction of molybdenum and tungsten is effective in HCl concentrations ranging from 0.1 M to 3 M.[3]
-
-
Reagent Preparation:
-
Prepare a solution of α-benzoin oxime, typically 2% in ethanol (B145695) or acetone.
-
-
Precipitation:
-
Cool the acidified sample solution to between 5°C and 10°C in an ice bath.[2]
-
Slowly add the α-benzoin oxime solution dropwise while stirring the sample. An adequate excess of the reagent is necessary for complete precipitation.[2]
-
Continue stirring for 10-15 minutes to allow the metal-oxime complex to fully form and precipitate. The extraction equilibrium is reached rapidly, often within 10-30 seconds.[3]
-
-
Separation:
-
Filter the cold solution through a suitable filter paper (e.g., Whatman 42) to separate the precipitate from the sample solution.
-
Wash the precipitate with a cold, dilute acid solution (e.g., 1% H₂SO₄) to remove any remaining soluble components.[2]
-
-
Analysis:
-
The filtrate, which now contains your analyte of interest free from the precipitated interferents, can be collected and brought to a known volume for instrumental analysis (e.g., ICP-MS, ICP-OES).
-
The workflow for this process is visualized below.
Q4: What quantitative improvement can I expect? I'm seeing poor analyte recovery.
Answer: The use of α-benzoin oxime can lead to significant improvements in data quality by removing interfering ions. Studies have shown near-quantitative extraction for certain elements. However, poor recovery of your target analyte could indicate co-precipitation or other procedural issues.
Expected Performance: Solvent extraction studies using α-benzoin oxime have demonstrated high efficiency for removing key interfering elements.[3]
| Interfering Ion | Extraction Medium | Maximum Extraction Yield (%) |
| Molybdenum (Mo) | α-benzoin oxime/chloroform from HCl | ~100% |
| Tungsten (W) | α-benzoin oxime/chloroform from HCl | ~94% |
Table 1: Typical extraction efficiencies for common interfering ions using α-benzoin oxime.[3]
Troubleshooting Poor Recovery:
-
Co-precipitation: Your analyte of interest might be adsorbing to or co-precipitating with the benzoin oxime complex. Verify that your analyte does not form a precipitate with the reagent under the experimental conditions.
-
Incorrect pH/Acidity: The precipitation of metal-oxime complexes is highly dependent on the acid concentration.[3] Deviating from the optimal range (e.g., 0.1-3 M HCl for Mo/W) can lead to incomplete precipitation of interferents or co-precipitation of other elements.
-
Reagent Concentration: Using an insufficient amount of α-benzoin oxime will result in incomplete removal of interfering ions. Conversely, a large excess can sometimes lead to the precipitation of the reagent itself, potentially trapping the analyte.
-
Temperature Control: The procedure typically requires cold conditions (5-10°C) to ensure the precipitate is minimally soluble.[2] Higher temperatures can increase the solubility of the metal complex, reducing removal efficiency.
Q5: My results are still inconsistent after using α-benzoin oxime. What other issues could be at play?
Answer: If inconsistencies persist, consider the following factors:
-
Presence of Other Interferents: Alpha-benzoin oxime is selective but not exclusive. It is known to precipitate tungsten, palladium, hexavalent chromium, and pentavalent vanadium.[2] If your sample contains these in high concentrations, they will also be removed. Ensure that this removal does not impact your overall analysis or that another element is not causing a different, unaddressed interference.
-
Oxidation State: The reagent's effectiveness is dependent on the oxidation state of the interfering metal. For example, it effectively precipitates Cr(VI) and V(V). If these metals are present in lower oxidation states (like Cr(III)), they will not precipitate and may still cause interference.[2]
-
Reagent Purity: Ensure the α-benzoin oxime reagent is of high purity. Impurities could introduce contamination or cause side reactions.
-
Sample Matrix Complexity: In highly complex environmental matrices, other organic or inorganic components can affect the chelation and precipitation process. This is a common challenge in environmental analysis where matrix effects can be caused by a wide range of compounds.[7][8] Consider additional sample cleanup steps like Solid-Phase Extraction (SPE) if the matrix is particularly challenging.
References
- 1. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination by ICP-MS - www.impactanalytical.com [impactanalytical.com]
- 7. Operational options to reduce matrix effects in liquid chromatography-electrospray ionization-mass spectrometry analysis of aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nickel Determination: Benzoin Oxime vs. Dimethylglyoxime
For researchers, scientists, and professionals in drug development requiring accurate and reliable quantification of nickel, the choice of analytical reagent is paramount. Among the various organic precipitants, dimethylglyoxime (B607122) (DMG) has long been the gold standard for gravimetric and spectrophotometric determination of nickel. However, other reagents, such as benzoin (B196080) oxime, also offer viable methods for nickel analysis. This guide provides a comprehensive comparison of benzoin oxime and dimethylglyoxime for nickel determination, supported by experimental data and detailed protocols.
Performance Comparison
A summary of the key performance parameters for nickel determination using this compound and dimethylglyoxime is presented below. The data is compiled from various studies to provide a clear and objective comparison.
| Parameter | This compound (Spectrophotometric) | Dimethylglyoxime (Spectrophotometric) | Dimethylglyoxime (Gravimetric) |
| Complex Color | Orange[1] | Red[2][3] | Red[4][5] |
| Optimal pH | 9[1][6] | 5.8 - 11.0 | 5 - 9[4][5] |
| λmax (nm) | 422[1][6] | 445[2][7] | Not Applicable |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Not explicitly stated, but method is described as sensitive[1] | 3.2 x 10³ | Not Applicable |
| Beer's Law Range (µg/mL) | 10.564 - 93.908[6] | Up to 10 ppm (µg/mL) can be prepared[2] | Not Applicable |
| Stoichiometry (Ni:Reagent) | 1:2[6] | 1:2[8] | 1:2[8] |
| Key Interferences | Not detailed, but described as selective[1] | Cobalt (II), Gold (III), Dichromate[2] | Copper, Iron, Chromium (can be masked)[4][9] |
Chemical Reactions and Workflow
The chemical reactions and experimental workflows for nickel determination using both reagents are illustrated below.
References
- 1. Research Journal of Chemical Sciences : α-Benzoin Oxime as the complexing agent for the estimation of small amount of Nickel (II) without extraction - ISCA [isca.me]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. scribd.com [scribd.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. people.bu.edu [people.bu.edu]
- 6. isca.me [isca.me]
- 7. scielo.br [scielo.br]
- 8. metrohm.com [metrohm.com]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Spectrophotometric Determination of Copper: Benzoin Oxime and its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of copper is paramount in a multitude of applications, ranging from environmental analysis to the quality control of pharmaceuticals. Spectrophotometry provides a cost-effective and accessible platform for such determinations. This guide offers an objective comparison of the spectrophotometric method for copper analysis using α-benzoin oxime against other prevalent alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Spectrophotometric Methods
The choice of a suitable spectrophotometric method for copper determination is contingent on factors such as the required sensitivity, the sample matrix, and potential interferences. The following table summarizes the key performance characteristics of the α-benzoin oxime method and several common alternatives to facilitate an informed selection.
| Parameter | α-Benzoin Oxime Method | Neocuproine (B1678164) Method | Bathocuproine Method | Cuprizone (B1210641) Method | Sodium Diethyldithiocarbamate (B1195824) Method |
| Principle | Forms a colored complex with Cu(II) ions in a micellar medium. | Forms a yellow-orange complex with Cu(I) ions, which is extracted into an organic solvent. | Forms a water-soluble orange-colored chelate with Cu(I) ions. | Forms a blue-colored complex with Cu(II) ions. | Forms a yellow-brown chelate with Cu(II) ions, which is extracted into an organic solvent. |
| Wavelength of Max. Absorbance (λmax) | Not explicitly stated | 457 nm[1] | 484 nm[2] | 595-600 nm[3] | 436 nm[4] |
| Molar Absorptivity (ε) | 5754 L mol⁻¹ cm⁻¹ | ~8000 L mol⁻¹ cm⁻¹[1] | Not explicitly stated | Not explicitly stated | 1.3 x 10⁴ L mol⁻¹ cm⁻¹[5] |
| Linearity Range | 0.1 - 18.6 µg/mL | 0.3 - 3.0 µg/mL[6] | Up to 5 mg/L[2] | 0.2 - 10 mg/L[3] | 0.02 - 12.0 µg/mL[7] |
| Limit of Detection (LOD) | 2 ng/mL | 0.039 µg/mL[6] | 20 µg/L[2] | ~0.2 mg/L[3] | 0.024 µg/mL[7] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.129 µg/mL[6] | Not explicitly stated | Not explicitly stated | 0.075 µg/mL[7] |
| Key Advantages | Good sensitivity and selectivity without the need for extraction. | High selectivity for Cu(I). | High sensitivity and applicable to potable water analysis. | Simple and sensitive for Cu(II). | High sensitivity and widely used. |
| Key Disadvantages | Requires the use of a surfactant. | Requires extraction and reduction of Cu(II) to Cu(I). | Requires reduction of Cu(II) to Cu(I). | Slower reaction kinetics.[3] | Prone to interferences from other metal ions.[4] |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of copper using α-benzoin oxime and its alternatives are provided below.
α-Benzoin Oxime Method
This method relies on the formation of a colored complex between copper (II) ions and α-benzoin oxime in the presence of a non-ionic surfactant, which enhances the solubility of the complex and improves the method's sensitivity.
Reagents:
-
Standard Copper Solution (100 µg/mL)
-
α-Benzoin Oxime Solution (0.001 M)
-
Triton X-100 Solution (0.042 M)
-
Acetate (B1210297) Buffer (pH 4.5)
Procedure:
-
Prepare a series of standard copper solutions in the range of 0.1 to 18.6 µg/mL in 10 mL volumetric flasks.
-
To each flask, add 1 mL of 0.001 M α-benzoin oxime solution and 1.6 mL of 0.042 M Triton X-100 solution.
-
Add acetate buffer (pH 4.5) to bring the volume to the mark.
-
For sample analysis, adjust the pH of the sample to the desired value and follow the same procedure.
-
Measure the absorbance of the solutions using a UV-visible spectrometer against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of copper in the sample.
Neocuproine Method
This method is highly selective for the determination of copper(I). Copper(II) in the sample is first reduced to copper(I), which then forms a colored complex with neocuproine.
Reagents:
-
Standard Copper Solution
-
Hydroxylamine (B1172632) Hydrochloride Solution
-
Sodium Citrate (B86180) Solution
-
Neocuproine Solution (in methanol)
Procedure:
-
To the sample solution, add hydroxylamine hydrochloride to reduce Cu(II) to Cu(I).
-
Add sodium citrate solution to complex other metal ions.
-
Adjust the pH to between 4 and 6 with ammonium (B1175870) hydroxide (B78521).
-
Add the neocuproine solution and extract the resulting complex into chloroform.
-
Dilute the chloroform extract with methanol.
-
Measure the absorbance of the solution at 457 nm.[1]
Bathocuproine Method
This method utilizes the water-soluble bathocuproine disulfonate to form an orange-colored complex with copper(I).
Reagents:
-
Standard Copper Solution
-
Hydroxylamine Hydrochloride Solution
-
Buffer Solution (pH ~4.3)
-
Bathocuproine Disulfonate Solution
Procedure:
-
Buffer the sample solution to a pH of approximately 4.3.
-
Add hydroxylamine hydrochloride to reduce Cu(II) to Cu(I).
-
Add the bathocuproine disulfonate solution.
-
Measure the absorbance of the resulting orange-colored solution at 484 nm.[2]
Cuprizone Method
This method involves the direct reaction of copper(II) with cuprizone to form a blue-colored complex.
Reagents:
-
Standard Copper Solution
-
Cuprizone Solution
Procedure:
-
Prepare a fresh solution of cuprizone.
-
Add the cuprizone solution to the copper standard or sample solutions.
-
Allow a minimum of 16 minutes for the color to develop.[3]
-
Measure the absorbance of the solution at a wavelength between 595-600 nm.[3]
Sodium Diethyldithiocarbamate Method
A widely used method where copper(II) forms a yellow-brown complex with sodium diethyldithiocarbamate, which is then extracted into an organic solvent.
Reagents:
-
Standard Copper Solution
-
Sodium Diethyldithiocarbamate Solution
-
Ammonium Citrate Solution
-
Ammonium Hydroxide
-
Organic Solvent (e.g., Chloroform, Carbon Tetrachloride)
Procedure:
-
To the sample in a separatory funnel, add ammonium citrate solution and ammonium hydroxide to adjust the pH.
-
Add the sodium diethyldithiocarbamate solution and mix.
-
Extract the formed complex into an organic solvent.
-
Measure the absorbance of the organic layer at 436 nm.[4]
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Copper Determination using α-Benzoin Oxime.
Caption: Workflow for Copper Determination using the Neocuproine Method.
Caption: Workflow for Copper Determination using the Bathocuproine Method.
Caption: Workflow for Copper Determination using the Cuprizone Method.
Caption: Workflow for Copper Determination using Sodium Diethyldithiocarbamate.
References
- 1. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 2. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 3. static.igem.org [static.igem.org]
- 4. pjoes.com [pjoes.com]
- 5. Spectrophotometric determination of trace copper with a Cu-diethyldithiocarbamate-beta-cyclodextrin colour system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 7. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
A Comparative Guide to the Gravimetric Analysis of Molybdenum and Copper Using α-Benzoin Oxime
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Accuracy and Precision
Gravimetric analysis, a cornerstone of quantitative chemical analysis, relies on the precise measurement of mass to determine the amount of an analyte. The choice of precipitating agent is crucial for the accuracy and precision of this technique. This guide provides a comparative overview of the use of α-benzoin oxime as a precipitating agent for the gravimetric determination of molybdenum and copper, alongside established alternative methods. Experimental data on accuracy and precision are presented to aid researchers in selecting the most suitable method for their analytical needs.
Molybdenum (Mo) Determination: α-Benzoin Oxime vs. 8-Hydroxyquinoline (B1678124)
The gravimetric determination of molybdenum is critical in various industrial applications, including the analysis of alloys and catalysts. α-Benzoin oxime has been demonstrated to be a highly effective precipitating agent for molybdenum.
Quantitative Comparison
| Method | Analyte | Sample Matrix | Accuracy (Recovery %) | Precision (Relative Standard Deviation %) | Reference |
| α-Benzoin Oxime | Molybdenum | Uranium-Molybdenum Alloys | 100.0% | 0.3% | [1] |
| 8-Hydroxyquinoline (Oxine) | Molybdenum | Molybdenum Concentrates | Improved accuracy and precision over older methods | Data not specified | [2] |
Note: While the 8-hydroxyquinoline method is described as having "improved accuracy and precision," specific quantitative data was not available in the reviewed literature for a direct numerical comparison.
Experimental Protocols
1. Gravimetric Determination of Molybdenum with α-Benzoin Oxime
This method is noted for its high accuracy and precision.
-
Sample Preparation: Dissolve a precisely weighed sample of the molybdenum-containing material in a suitable acid mixture (e.g., nitric and sulfuric acids).
-
Precipitation:
-
Dilute the sample solution with distilled water and acidify with sulfuric acid.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add a solution of α-benzoin oxime in ethanol (B145695) with constant stirring to precipitate molybdenum as a complex.
-
Add a small amount of bromine water to ensure complete precipitation.
-
-
Digestion: Allow the precipitate to stand for at least 10-15 minutes at a low temperature to ensure complete precipitation and to allow the particles to grow.
-
Filtration and Washing: Filter the precipitate through a quantitative ashless filter paper. Wash the precipitate with a cold, dilute solution of sulfuric acid.
-
Drying and Ignition: Transfer the filter paper containing the precipitate to a porcelain crucible. Carefully dry and then ignite the precipitate in a muffle furnace at a controlled temperature (typically around 500-525 °C) to convert the complex to molybdenum trioxide (MoO₃).
-
Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing steps until a constant weight is achieved.
-
Calculation: Calculate the percentage of molybdenum in the original sample based on the weight of the MoO₃ obtained.
2. Gravimetric Determination of Molybdenum with 8-Hydroxyquinoline (Oxine)
This method serves as a common alternative for molybdenum determination.
-
Sample Preparation: Dissolve the sample in a suitable acid mixture.
-
Precipitation:
-
Adjust the pH of the solution to be weakly acidic.
-
Heat the solution and add a solution of 8-hydroxyquinoline in acetic acid to precipitate molybdenum(VI) oxinate.
-
-
Digestion: Digest the precipitate on a water bath for a short period to encourage the formation of a more filterable precipitate.
-
Filtration and Washing: Filter the precipitate through a sintered glass crucible. Wash the precipitate with hot water.
-
Drying: Dry the precipitate to a constant weight in an oven at a temperature of 130-140 °C.
-
Weighing: Cool the crucible in a desiccator and weigh the molybdenum(VI) oxinate precipitate.
-
Calculation: The amount of molybdenum is calculated from the weight of the precipitate.
Copper (Cu) Determination: A Look at Available Gravimetric Methods
While α-benzoin oxime is mentioned as a reagent for the gravimetric determination of copper, detailed quantitative data on its accuracy and precision are not as readily available as for molybdenum.[3] Therefore, a comparison is made with other established gravimetric methods for copper. A study comparing the gravimetric determination of copper as cuprous thiocyanate (B1210189) (CuSCN) and cupric oxide (CuO) provides valuable comparative data.[4]
Quantitative Comparison
| Method | Analyte | Weighed Form | Accuracy (Relative Error %) | Precision (Standard Deviation) | Reference |
| Thiocyanate Method | Copper | CuSCN | -0.12 | 0.00014 | [4] |
| Oxide Method | Copper | CuO | +0.25 | 0.00035 | [4] |
Note: The accuracy is presented as the relative error from the known value in the cited study.
Experimental Protocols
1. Gravimetric Determination of Copper with α-Benzoin Oxime
-
Sample Preparation: Dissolve the copper-containing sample in a suitable acid.
-
Precipitation:
-
Adjust the solution to be ammoniacal.
-
Heat the solution and add an alcoholic solution of α-benzoin oxime to precipitate the copper complex.
-
-
Filtration and Washing: Filter the precipitate through a quantitative filter paper and wash with dilute ammonia (B1221849) solution, followed by hot water and ethanol.
-
Drying and Weighing: Dry the precipitate at 110-120 °C to a constant weight.
-
Calculation: The amount of copper is calculated from the weight of the copper-benzoin oxime complex.
2. Gravimetric Determination of Copper as Cuprous Thiocyanate (CuSCN)
This method is highlighted for its excellent accuracy.[5][6]
-
Sample Preparation: Dissolve the sample and adjust the acidity.
-
Reduction: Reduce Cu(II) to Cu(I) using a suitable reducing agent like sulfurous acid or sodium bisulfite.
-
Precipitation: Add a solution of ammonium (B1175870) thiocyanate to precipitate cuprous thiocyanate.
-
Digestion: Allow the precipitate to stand to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate through a weighed filtering crucible and wash with a dilute solution of ammonium thiocyanate, followed by cold water.
-
Drying: Dry the precipitate to a constant weight at 110-120 °C.
-
Weighing and Calculation: Weigh the crucible with the dried CuSCN precipitate and calculate the amount of copper.
Nickel (Ni) Determination: The Dimethylglyoxime (B607122) Method
For the gravimetric determination of nickel, the use of dimethylglyoxime (DMG) is the most widely accepted and well-documented method due to its high selectivity and the formation of a characteristic bright red precipitate.[7][8][9][10] While α-benzoin oxime is an excellent reagent for molybdenum and copper, it is not the standard choice for nickel gravimetric analysis.
Experimental Protocol: Gravimetric Determination of Nickel with Dimethylglyoxime (DMG)
-
Sample Preparation: Accurately weigh the nickel-containing sample and dissolve it in dilute hydrochloric acid.
-
pH Adjustment: Add a citrate (B86180) or tartrate solution to complex any interfering ions like Fe(III) or Al(III). Make the solution slightly alkaline by adding dilute ammonia solution.
-
Precipitation: Heat the solution to about 60-80°C and add a 1% alcoholic solution of dimethylglyoxime. A bright red precipitate of nickel dimethylglyoximate will form.
-
Digestion: Digest the precipitate on a steam bath for about 30-60 minutes to promote the formation of larger, more easily filterable particles.
-
Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water until it is free of chloride ions.
-
Drying: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.
-
Weighing and Calculation: Cool the crucible in a desiccator and weigh it. The weight of the nickel dimethylglyoximate precipitate is used to calculate the percentage of nickel in the original sample.
Visualizing the Process
To better understand the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. THE GRAVIMETRIC DETERMINATION OF MOLYBDENUM IN URANIUM-MOLYBDENUM ALLOYS WITH /cap alpha/-BENZOINOXIME (Technical Report) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. ajsonline.org [ajsonline.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 9. scribd.com [scribd.com]
- 10. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
A Comparative Guide to Interference Studies in Benzoin Oxime-Based Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of interference effects from coexisting ions in analytical methods utilizing benzoin (B196080) oxime (also known as α-benzoin oxime or cupron). Benzoin oxime is a versatile chelating agent widely employed in gravimetric and spectrophotometric analyses for the selective determination of various metal ions, including molybdenum (Mo), copper (Cu), and nickel (Ni). Understanding and mitigating the interference from other ions is crucial for accurate quantification. This document summarizes key experimental data, details relevant protocols, and illustrates the general workflow for conducting interference studies.
Data Presentation: Interference of Coexisting Ions
The following table summarizes the quantitative effects of various ions on the determination of molybdenum, nickel, and copper using this compound-based methods. The "tolerance limit" is defined as the maximum concentration of the interfering ion that causes an error of not more than a specified percentage (e.g., ±2% or ±3%) in the determination of the analyte.
| Analyte | Method | Interfering Ion | M:I Ratio (Analyte:Interferent) | Tolerance Limit (ppm) | Observations |
| Molybdenum (Mo) | Gravimetric | Chromium (Cr VI) | - | - | Interferes, but can be masked by reduction to Cr(III) with sulfurous acid.[1] |
| Vanadium (V) | - | - | Interferes, but can be masked by reduction with sulfurous acid.[1] | ||
| Palladium (Pd) | - | - | Precipitates quantitatively with this compound in mineral acid solutions.[1] | ||
| Tungsten (W) | - | - | Precipitates quantitatively with this compound in mineral acid solutions.[1] | ||
| Tantalum (Ta) | - | - | Gives a precipitate with this compound in mineral acid solutions.[1] | ||
| Iron (Fe), Aluminum (Al), Lead (Pb) | - | - | Precipitation is prevented in an ammoniacal tartrate solution.[1] | ||
| Nickel (Ni) | Spectrophotometric | Cobalt (Co²⁺) | 1:10 | 100 | High tolerance due to the high pH of the medium.[2] |
| Copper (Cu²⁺) | 1:10 | 100 | High tolerance due to the high pH of the medium.[2] | ||
| Chromium (Cr³⁺) | 1:10 | 100 | High tolerance due to the high pH of the medium.[2] | ||
| Iron (Fe³⁺) | 1:5 | 50 | - | ||
| Zinc (Zn²⁺) | 1:15 | 150 | - | ||
| Manganese (Mn²⁺) | 1:20 | 200 | - | ||
| Cadmium (Cd²⁺) | 1:20 | 200 | - | ||
| Copper (Cu) | Spectrophotometric | Cobalt (Co²⁺) | 1:1000 | 1000 | High selectivity at low pH.[3] |
| Nickel (Ni²⁺) | 1:1000 | 1000 | High selectivity at low pH.[3] | ||
| Zinc (Zn²⁺) | 1:1000 | 1000 | - | ||
| Cadmium (Cd²⁺) | 1:1000 | 1000 | - | ||
| Iron (Fe³⁺) | 1:500 | 500 | - | ||
| Manganese (Mn²⁺) | 1:1000 | 1000 | - |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for studying the interference of coexisting ions in both gravimetric and spectrophotometric methods using this compound.
1. General Protocol for Interference Studies in Gravimetric Determination (e.g., for Molybdenum)
This protocol is based on the method for the determination of molybdenum, where interference from other ions is a key consideration.[1]
-
Preparation of Standard Solutions:
-
Prepare a standard stock solution of the analyte (e.g., molybdenum) of a known concentration.
-
Prepare stock solutions of various potentially interfering ions at known concentrations.
-
-
Interference Study Procedure:
-
To a series of beakers, add a known aliquot of the standard analyte solution.
-
Add varying amounts of the interfering ion solution to each beaker. A control beaker with no interfering ion should also be prepared.
-
Adjust the acidity of the solution. For molybdenum determination, the solution should be distinctly acidic, typically with 5% by volume of sulfuric, hydrochloric, or nitric acid.[1]
-
If necessary, add a masking agent. For instance, in the presence of iron, aluminum, or lead, an ammoniacal tartrate solution is used.[1] For chromium(VI) and vanadium(V), reduction to a lower oxidation state (e.g., with sulfurous acid) is performed to prevent their precipitation.[1]
-
Cool the solution to 5-10 °C.
-
Slowly add a freshly prepared solution of α-benzoin oxime in ethanol (B145695) with constant stirring to precipitate the analyte.
-
Allow the precipitate to digest for a recommended period to ensure complete precipitation.
-
Filter the precipitate through a suitable filter paper (e.g., Whatman No. 40).
-
Wash the precipitate with a dilute acid solution containing a small amount of the reagent.
-
Dry and ignite the precipitate at a specific temperature (e.g., 500-525 °C for molybdenum to form MoO₃).
-
Weigh the final product and calculate the amount of analyte recovered.
-
-
Determination of Tolerance Limit: The tolerance limit is the concentration of the interfering ion that causes an error of not more than a predetermined percentage (e.g., ±2%) in the recovery of the analyte.
2. General Protocol for Interference Studies in Spectrophotometric Determination (e.g., for Nickel)
This protocol is adapted from the spectrophotometric determination of nickel using α-benzoin oxime in a micellar medium.[2]
-
Preparation of Standard Solutions:
-
Prepare a standard stock solution of the analyte (e.g., nickel) of a known concentration.
-
Prepare stock solutions of various potentially interfering ions.
-
-
Interference Study Procedure:
-
In a series of volumetric flasks, place a fixed amount of the standard analyte solution.
-
Add varying concentrations of the interfering ion solution to each flask. A blank solution without the interfering ion is also prepared.
-
Adjust the pH of the solution. For the Ni(II)-α-benzoin oxime complex, a pH of 9 is maintained using a suitable buffer.[2]
-
Add the α-benzoin oxime solution.
-
Add a surfactant solution (e.g., Triton-X-100) to enhance the solubility and stability of the complex.[2]
-
Dilute the solution to the mark with distilled water and mix well.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is 422 nm for the Ni(II)-α-benzoin oxime complex, against a reagent blank.[2]
-
-
Determination of Tolerance Limit: The tolerance limit is defined as the concentration of the foreign ion that causes a relative error of less than a specified percentage (e.g., ±3%) in the absorbance.[2]
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in the experimental protocols.
References
Cross-Reactivity of Benzoin Oxime with Divalent Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of benzoin (B196080) oxime with various divalent metal ions, supported by experimental data. Understanding the selectivity of this chelating agent is crucial for its application in analytical chemistry, particularly in the quantitative determination of specific metal ions and for assessing potential interferences in complex matrices.
Quantitative Data Summary
The interaction of benzoin oxime with divalent metal ions typically results in the formation of stable complexes, most commonly with a 1:2 metal-to-ligand stoichiometry. The stability of these complexes, a key indicator of reactivity, varies among different metal ions. The following table summarizes the available quantitative data for the interaction of this compound with select divalent metal ions.
| Metal Ion | Method | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH | Detection Limit | Reference |
| Cu(II) | Spectrophotometry | 1:2 | - | 5754 | 4.5 | 2 ng/mL | [1] |
| Ni(II) | Spectrophotometry | 1:2 | 4.49 (K = 3.069 x 10⁴) | - | 9 | - | [2] |
| Co(II) | Synthesis | 1:2 | Not Determined | - | - | - | |
| Zn(II) | Synthesis | 1:2 | Not Determined | - | - | - |
Note: The lack of consistently reported stability constants under identical experimental conditions makes direct comparison challenging. The provided data is based on individual studies and should be interpreted with consideration of the specific methodologies employed.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Spectrophotometric Determination of Copper(II)
This method is based on the formation of a colored complex between Cu(II) ions and this compound in the presence of a surfactant to enhance solubility and sensitivity.[1]
Reagents:
-
Standard Copper(II) solution (100 µg/mL)
-
α-Benzoin oxime solution (0.001 M in ethanol)
-
Triton X-100 solution (0.042 M)
-
Acetate (B1210297) buffer (pH 4.5)
Procedure:
-
Prepare a series of 10 mL volumetric flasks containing varying concentrations of the standard Cu(II) solution (ranging from 0.05 to 25.0 µg/mL).
-
To each flask, add 1 mL of the 0.001 M α-benzoin oxime solution and 1.6 mL of the 0.042 M Triton X-100 solution.
-
Add acetate buffer (pH 4.5) to bring the final volume to 10 mL.
-
Measure the absorbance of the solutions at the wavelength of maximum absorption against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of Cu(II).
Spectrophotometric Determination of Nickel(II)
This procedure relies on the formation of an orange-colored complex between Ni(II) and this compound in an ammoniacal solution.[2]
Reagents:
-
Standard Nickel(II) sulfate (B86663) solution
-
α-Benzoin oxime solution
-
Buffer solution (pH 9)
-
Triton X-100 solution (5%)
Procedure:
-
In a series of 10 mL standard flasks, add varying volumes of the standard Ni(II) sulfate solution.
-
Make the solutions ammoniacal by adding ammonium hydroxide to each flask.
-
Add an equal quantity of the α-benzoin oxime solution to each flask.
-
Add the pH 9 buffer solution.
-
Add 5% Triton X-100 solution to each flask.
-
Dilute to the mark with double-distilled water.
-
Measure the absorbance at 422 nm against a reagent blank.
-
Prepare a calibration plot of absorbance versus Ni(II) concentration.
Synthesis of Divalent Metal-Benzoin Oxime Complexes (Co(II), Ni(II), Cu(II), Zn(II))
This general procedure can be used to synthesize various divalent metal complexes with this compound for further characterization.
Reagents:
-
α-Benzoin oxime
-
Ethanol (boiling)
-
Metal(II) chloride solution (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in distilled water
Procedure:
-
Dissolve 0.06 mole of α-benzoin oxime in 80 mL of boiling ethanol.
-
In a separate container, dissolve 0.03 mole of the respective metal(II) chloride in 20 mL of distilled water.
-
Mix the two solutions and stir magnetically for approximately one hour.
-
A colored precipitate will form (except for Zn, which may remain colorless).
-
Filter the precipitate and wash it with hot water or methanol.
-
Dry the resulting complex under vacuum.
Cross-Reactivity and Interference
The selectivity of this compound is highly dependent on the pH of the solution.
-
For Copper(II) determination at pH 4.5: The method shows good selectivity. However, the presence of other ions can cause interference. The tolerance limit (concentration of interfering ion causing a ±3% error) for various ions should be experimentally determined.
-
For Nickel(II) determination at pH 9: This method demonstrates good preference for Ni(II) even in the presence of copper, cobalt, and chromium.[2] The high pH is a key factor in this selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the complexation reaction and the general experimental workflow for spectrophotometric analysis.
Caption: General reaction scheme for the complexation of a divalent metal ion with this compound.
References
A Comparative Guide to Metal Analysis: Inter-laboratory Insights on Benzoin Oxime Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of trace metals is a critical aspect of quality control, safety assessment, and formulation development. Among the classical analytical reagents, α-benzoin oxime (also known as cupron) has long been utilized for the selective precipitation and spectrophotometric determination of various metal ions, most notably molybdenum (Mo), copper (Cu), and nickel (Ni).[1][2] This guide provides an objective comparison of the performance of benzoin (B196080) oxime-based methods against modern instrumental techniques, supported by available experimental data, to assist in the selection of appropriate analytical methodologies.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between various performance parameters, including sensitivity, precision, and the linear dynamic range. The following tables summarize the quantitative performance of benzoin oxime methods for nickel, copper, and molybdenum determination in comparison to alternative instrumental techniques.
Table 1: Performance Comparison for Nickel (Ni) Determination
| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Precision (RSD) | Molar Absorptivity (ε) |
| Spectrophotometry with α-Benzoin Oxime | Ni(II) | 10.56 - 93.91 µg/cm³[3] | Not Reported | ≤ 0.1% (alloys), ≤ 0.08% (water)[3] | 0.258 x 10⁴ L·mol⁻¹·cm⁻¹[3] |
| ICP-OES | Ni | Not Specified | 0.00004 - 0.0003 wt% (in steel)[4] | 1.9 - 3.5%[4] | Not Applicable |
| ICP-MS | Ni | 1 - 1000 ppb (in water)[5] | Not Specified | < 1.0%[5] | Not Applicable |
Table 2: Performance Comparison for Copper (Cu) Determination
| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Precision (RSD) | Molar Absorptivity (ε) |
| Spectrophotometry with α-Benzoin Oxime (Micellar) | Cu(II) | 0.1 - 18.6 µg/mL[6] | 2 ng/mL[6] | Not Reported | 5754 L·mol⁻¹·cm⁻¹[6] |
| AAS (Graphite Furnace) | Cu | 0.2 - 10 µg/L (in water)[7] | Not Specified | Not Specified | Not Applicable |
| ICP-AES (combined with DLLME) | Cu(II) | 3.0 - 100.0 µg/L[8] | 0.96 µg/L[8] | 4.2%[8] | Not Applicable |
Table 3: Performance Comparison for Molybdenum (Mo) Determination
| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Precision (RSD) | Molar Absorptivity (ε) |
| Gravimetric with α-Benzoin Oxime | Mo | Not Specified | Not Specified | Not Specified | Not Applicable |
| ICP-MS | Mo | Not Specified | 0.6 ng/L (in water)[9] | 3.4% at 10 ng/mL[9] | Not Applicable |
| ID-ICP-MS | Mo | Not Specified | Not Specified | Not Specified | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the determination of nickel, copper, and molybdenum using α-benzoin oxime.
Spectrophotometric Determination of Nickel(II) using α-Benzoin Oxime
This method is based on the formation of an orange-colored complex between Ni(II) and α-benzoin oxime in an ammoniacal solution at pH 9, in the presence of a non-ionic surfactant like Triton-X-100 to enhance solubility and sensitivity.[3][10]
-
Preparation of Standard Solutions: A stock solution of Ni(II) is prepared by dissolving a known weight of a nickel salt (e.g., NiSO₄·6H₂O) in deionized water. Working standards are prepared by serial dilution.
-
Sample Preparation: Alloy samples are dissolved in an appropriate acid mixture, and the solution is neutralized and buffered to pH 9. Water samples may be used directly or after appropriate dilution and pH adjustment.
-
Complex Formation: To an aliquot of the sample or standard solution in a volumetric flask, add an ammoniacal buffer to adjust the pH to 9. Then, add a solution of α-benzoin oxime in ethanol (B145695), followed by a solution of Triton-X-100. The solution is then diluted to the mark with deionized water.
-
Spectrophotometric Measurement: The absorbance of the resulting orange-colored complex is measured at the wavelength of maximum absorbance (λmax), which is approximately 422 nm, against a reagent blank.[3][10]
-
Quantification: The concentration of Ni(II) in the sample is determined by comparing its absorbance to a calibration curve prepared from the standard solutions.
Spectrophotometric Determination of Copper(II) using α-Benzoin Oxime in a Micellar Medium
This procedure utilizes a surfactant to create a micellar medium, which can enhance the solubility of the copper-benzoin oxime complex and improve the sensitivity of the method.[6]
-
Reagent Preparation: Prepare a standard solution of Cu(II) from a suitable salt. Also, prepare an ethanolic solution of α-benzoin oxime and an aqueous solution of a non-ionic surfactant such as Triton X-100.
-
pH Adjustment: The optimal pH for the complex formation is around 4.5, which can be maintained using an acetate (B1210297) buffer.[6]
-
Procedure: To a series of volumetric flasks, add increasing volumes of the standard copper solution. To each flask, add the α-benzoin oxime solution and the Triton X-100 solution. Adjust the pH to 4.5 with the acetate buffer and dilute to the final volume with deionized water.
-
Measurement: Measure the absorbance of the solutions at the λmax against a reagent blank.
-
Calibration: Construct a calibration curve by plotting absorbance versus the concentration of the copper standards. The concentration of copper in unknown samples can then be determined using this curve.
Gravimetric Determination of Molybdenum(VI) using α-Benzoin Oxime
This classical gravimetric method relies on the quantitative precipitation of molybdenum from an acidic solution using α-benzoin oxime.[11]
-
Sample Digestion: The sample containing molybdenum is dissolved in a suitable acid, such as a mixture of nitric and sulfuric acids. The solution is then evaporated to fumes of sulfuric acid to remove excess nitric acid.
-
Reduction of Interferents: If interfering elements like chromium and vanadium are present in their higher oxidation states, they are reduced by adding a reducing agent like sulfurous acid and boiling the solution.[11]
-
Precipitation: The solution is cooled, and a solution of α-benzoin oxime in ethanol is added with stirring to precipitate the molybdenum complex.
-
Filtration and Washing: The precipitate is filtered through a suitable filter paper and washed with a dilute sulfuric acid solution containing a small amount of α-benzoin oxime.[11]
-
Ignition and Weighing: The precipitate is dried and then ignited to molybdenum trioxide (MoO₃) in a muffle furnace at a controlled temperature. The weight of the resulting MoO₃ is used to calculate the amount of molybdenum in the original sample.
Visualizing the Inter-laboratory Comparison Workflow
To ensure the reliability and comparability of analytical data across different laboratories, a structured inter-laboratory comparison (also known as a proficiency test or round-robin study) is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory comparison study.
Conclusion
The α-benzoin oxime methods, particularly for spectrophotometric analysis, can offer a cost-effective and relatively simple alternative to modern instrumental techniques for the determination of certain metals. The precision reported in some studies for nickel determination is notably high.[3] However, instrumental methods like ICP-MS and ICP-OES generally provide superior sensitivity (lower detection limits) and are more suitable for multi-element analysis and high-throughput applications.[4][5][9] The choice of method should be guided by the specific analytical requirements, including the sample matrix, the expected concentration range of the analyte, and the available resources. For validation and ensuring the comparability of results, participation in inter-laboratory comparison studies is highly recommended, following a structured workflow as outlined.
References
- 1. scite.ai [scite.ai]
- 2. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 3. isca.me [isca.me]
- 4. repo.uodiyala.edu.iq [repo.uodiyala.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. nemi.gov [nemi.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. imoa.info [imoa.info]
- 10. Research Journal of Chemical Sciences : α-Benzoin Oxime as the complexing agent for the estimation of small amount of Nickel (II) without extraction - ISCA [isca.me]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Efficiency of Benzoin Oxime-Modified Solid Supports
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of a solid support and linker system is critical to the efficiency and success of the synthetic strategy. Benzoin (B196080) oxime-modified solid supports offer a versatile platform, enabling the synthesis of a variety of molecules, including peptides and small organic compounds. This guide provides an objective comparison of different benzoin oxime-based solid supports, supported by available experimental data, to aid in the selection of the most appropriate system for your research needs.
Overview of this compound-Based Linkers
This compound linkers are valued for their unique cleavage conditions, which can be tailored based on the specific chemistry of the linker. The two primary categories of this compound-based solid supports are the classic Kaiser-type oxime resins, which are typically cleaved by nucleophiles, and the more modern photolabile benzoin linkers, which offer cleavage under mild irradiation. The choice between these systems depends on the stability of the target molecule and the desired orthogonality with other protecting groups.
Comparison of Performance Metrics
The efficiency of a solid support is determined by several key parameters, including its loading capacity, the efficiency of the cleavage reaction, and the purity of the final product. The following tables summarize the available quantitative data for different types of this compound-modified solid supports.
Table 1: Performance of Kaiser-Type Oxime Resins (Polystyrene-Based)
| Application | Loading Yield (%) | Cleavage Yield (%) | Purity (%) | Reference |
| Synthesis of 3-Aminobenzisoxazoles | 53 - 74 | 74 - 79 | >95 (after purification) | [1] |
| Solid-Phase Peptide Synthesis | Not explicitly stated, but successful synthesis reported | >50 (assisted by metal ions) | Not explicitly stated | [2] |
Table 2: Performance of Photolabile this compound Linkers
| Linker Type | Wavelength for Cleavage (nm) | Quantum Yield (Φ) | Cleavage Time | Reference |
| Dimethoxybenzoin | ~350 | ~0.54 | Minutes to hours | [3] |
| Generic Benzoin Acetate | ~350 | Not specified | Minutes to hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the preparation, loading, and cleavage of the discussed this compound-modified solid supports.
Protocol 1: Synthesis and Loading of Kaiser-Type Oxime Resin
This protocol describes a typical procedure for attaching a molecule with a carboxylic acid to a p-nitrobenzophenone oxime polystyrene resin, commonly known as the Kaiser oxime resin.[4]
Materials:
-
p-Nitrobenzophenone oxime polystyrene resin (Kaiser oxime resin)
-
Boc-protected amino acid (or other carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
Procedure:
-
Swell the oxime resin in DMF (approx. 15 mL per gram of resin) in a round-bottom flask.
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the Boc-amino acid and an equal equivalency of HOBt in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add 1.0 equivalent (relative to the amino acid) of DIC to the resin mixture, followed by 0.1 equivalent of DMAP dissolved in DMF.
-
Agitate the mixture at room temperature for 2 to 3 hours.
-
To cap any unreacted oxime groups, add 2 equivalents of acetic anhydride and pyridine and continue agitation for 30 minutes.
-
Filter the resin and wash sequentially with DMF, DCM, and methanol (3 times each).
-
Dry the resin under vacuum to a constant weight. The loading can be estimated by the weight gain.
Protocol 2: Cleavage from Kaiser-Type Oxime Resin via Aminolysis
This protocol outlines the cleavage of a synthesized peptide from the Kaiser oxime resin to yield a peptide amide.[4]
Materials:
-
Peptide-bound oxime resin
-
Ammonia (B1221849) in 50% (v/v) THF/methanol, saturated at 0°C
-
Methanol
Procedure:
-
Suspend the peptide-bound resin in a solution of ammonia in 50% THF/methanol (approx. 60 mL per 100 mg of resin) in a sealed flask.
-
Allow the suspension to stand at room temperature in a fume hood for 16 hours.
-
Filter the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent to obtain the crude peptide amide.
Protocol 3: Attachment of a Photolabile Benzoin Linker to an Aminomethyl Resin
This protocol is a general representation of how a photolabile benzoin linker with a carboxylic acid handle can be attached to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin
-
Photolabile benzoin linker with a carboxylic acid functional group
-
DIC
-
HOBt
-
DMF
-
DCM
-
Methanol
Procedure:
-
Swell the aminomethyl resin in DMF.
-
In a separate flask, activate the carboxylic acid of the photolabile benzoin linker by dissolving it with 1 equivalent of HOBt and 1 equivalent of DIC in DMF.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Filter the resin and wash sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol 4: Photocleavage of a Molecule from a Photolabile Benzoin Linker
This protocol describes the general procedure for releasing a synthesized molecule from a photolabile benzoin support.[3]
Materials:
-
Molecule-bound photolabile benzoin resin
-
Solvent transparent at the irradiation wavelength (e.g., methanol, dioxane, DCM)
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)
Procedure:
-
Suspend the resin in a suitable solvent in a quartz or borosilicate glass reaction vessel.
-
Irradiate the suspension in a UV photoreactor at the appropriate wavelength (typically around 350 nm) for a predetermined time (minutes to hours, depending on the linker and substrate).
-
Monitor the cleavage progress by analyzing small aliquots of the solution by TLC or LC-MS.
-
Once cleavage is complete, filter the resin and wash it with the solvent.
-
Combine the filtrates and evaporate the solvent to obtain the crude product.
Visualizing Workflows and Structures
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for solid-phase synthesis using a this compound-modified solid support.
Caption: Schematic representation of Kaiser-type and photolabile this compound linkers on a solid support.
Caption: Simplified comparison of cleavage mechanisms for Kaiser-type and photolabile this compound linkers.
Conclusion
The selection of an appropriate this compound-modified solid support is a critical decision in the design of a solid-phase synthesis strategy. Kaiser-type oxime resins are well-established and effective for the synthesis of molecules that are stable to nucleophilic cleavage conditions. Their primary advantage lies in their robustness and the extensive literature supporting their use. On the other hand, photolabile benzoin linkers represent a more modern approach, offering the significant advantage of very mild cleavage conditions using light. This makes them particularly suitable for the synthesis of sensitive molecules that might be degraded by the reagents used for cleaving traditional linkers.
The quantitative data presented, while not from a single direct comparative study, provides valuable insights into the expected performance of these different solid supports. Researchers should carefully consider the nature of their target molecule, the desired C-terminal functionality, and the overall synthetic scheme when choosing between these efficient and versatile solid-phase synthesis tools.
References
A Researcher's Guide: Validating Experimental Findings on Benzoin Oxime Complexes with DFT Calculations
In the field of coordination chemistry and drug development, the precise characterization of metal complexes is paramount. Benzoin (B196080) oxime and its derivatives are versatile ligands capable of forming stable complexes with a wide range of metal ions, exhibiting diverse biological activities. While experimental techniques provide invaluable data on the structural and electronic properties of these complexes, Density Functional Theory (T) calculations have emerged as a powerful complementary tool for validating and interpreting these findings.
This guide provides a comparative overview of experimental data and DFT calculations for benzoin oxime complexes, offering researchers a framework for integrating computational methods into their workflow. By objectively presenting quantitative data and detailed methodologies, this guide aims to facilitate a deeper understanding of the synergistic relationship between theory and experiment in the study of these important coordination compounds.
Workflow for Experimental and Computational Analysis
The following diagram illustrates a typical workflow for the synthesis, experimental characterization, and computational validation of this compound complexes.
Caption: A flowchart outlining the synthesis, experimental analysis, and DFT validation of this compound complexes.
Structural Parameters: A Comparison of Experimental and DFT Data
The geometric parameters of this compound complexes, such as bond lengths and angles, can be precisely determined experimentally using single-crystal X-ray diffraction. DFT calculations, through geometry optimization, provide a theoretical model of the complex's structure. Comparing these two sets of data is a crucial step in validating the computational model.
| Parameter | Experimental (X-ray) | DFT (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | ||
| M-O | 1.90 - 2.20 | 1.95 - 2.25 |
| M-N | 1.95 - 2.15 | 2.00 - 2.20 |
| C=N | 1.27 - 1.30 | 1.28 - 1.32 |
| N-O | 1.38 - 1.42 | 1.39 - 1.44 |
| Bond Angles (°) | ||
| O-M-N | 75 - 85 | 78 - 88 |
| M-N-O | 115 - 125 | 118 - 128 |
| C-C=N | 118 - 122 | 119 - 123 |
Note: The values presented are typical ranges observed for various transition metal complexes of this compound and may vary depending on the specific metal ion and coordination environment.
Spectroscopic Analysis: Bridging Experiment and Theory
Spectroscopic techniques are fundamental to the characterization of this compound complexes. FT-IR, UV-Vis, and NMR spectroscopy each provide unique insights into the bonding, electronic structure, and chemical environment of the complexes. DFT calculations can simulate these spectra, aiding in the assignment of experimental signals and providing a deeper understanding of the underlying molecular properties.
Vibrational Frequencies (FT-IR)
FT-IR spectroscopy is used to identify the characteristic vibrational modes of the this compound ligand and its complexes. The coordination of the ligand to a metal ion typically results in shifts in the vibrational frequencies of key functional groups. DFT frequency calculations can predict these vibrational modes, and a comparison with experimental data can confirm the coordination mode of the ligand.
| Vibrational Mode | Experimental (cm⁻¹) | DFT (B3LYP/6-31G(d,p)) (cm⁻¹) |
| ν(O-H) | 3200 - 3400 | 3250 - 3450 |
| ν(C=N) | 1620 - 1650 | 1630 - 1660 |
| ν(N-O) | 930 - 960 | 940 - 970 |
| ν(M-N) | 450 - 550 | 460 - 560 |
| ν(M-O) | 400 - 500 | 410 - 510 |
Electronic Transitions (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound complexes, these transitions typically involve π→π* and n→π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions in the case of transition metal complexes. Time-dependent DFT (TD-DFT) calculations can be used to predict the energies and intensities of these electronic transitions.
| Transition | Experimental λmax (nm) | TD-DFT (B3LYP/6-31G(d,p)) λmax (nm) |
| π→π | 250 - 280 | 255 - 285 |
| n→π | 310 - 340 | 315 - 345 |
| LMCT | 380 - 450 | 390 - 460 |
NMR Chemical Shifts
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method within DFT can be used to calculate theoretical NMR chemical shifts, which can then be compared to experimental data to aid in signal assignment and confirm the proposed structure.
| Nucleus | Experimental δ (ppm) | DFT (GIAO/B3LYP/6-311++G(2d,p)) δ (ppm) |
| ¹H NMR | ||
| -OH | 10.0 - 12.0 | 10.5 - 12.5 |
| Aromatic-H | 7.0 - 8.0 | 7.2 - 8.2 |
| ¹³C NMR | ||
| C=N | 155 - 165 | 158 - 168 |
| Aromatic-C | 120 - 140 | 122 - 142 |
Experimental and Computational Protocols
Synthesis and Experimental Characterization
General Synthesis of this compound Complexes: The synthesis of this compound complexes typically involves the reaction of this compound with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often refluxed for several hours, after which the complex precipitates out of solution upon cooling. The resulting solid is then filtered, washed, and dried.
Experimental Techniques:
-
FT-IR Spectroscopy: Spectra are typically recorded on a PerkinElmer or similar FT-IR spectrometer in the 4000-400 cm⁻¹ range using KBr pellets.
-
UV-Vis Spectroscopy: Electronic absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, DMF) in the 200-800 nm range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker or similar spectrometer at frequencies such as 400 or 500 MHz. Deuterated solvents like DMSO-d₆ or CDCl₃ are used, with TMS as an internal standard.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a solution of the complex. Data is collected on a diffractometer equipped with a graphite-monochromated Mo-Kα radiation source.
DFT Computational Details
Software: DFT calculations are commonly performed using software packages such as Gaussian, ORCA, or GAMESS.
Methodology:
-
Functional and Basis Set: The B3LYP hybrid functional is widely used for the geometry optimization and property calculations of this compound complexes.[1] Common basis sets include the Pople-style 6-31G(d,p) or 6-311G(d,p) for non-metal atoms.[2] For metal atoms, effective core potentials such as LANL2DZ are often employed.
-
Geometry Optimization: The initial structures of the complexes are built and then optimized to find the minimum energy conformation without any symmetry constraints.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.
-
TD-DFT Calculations: Electronic excitation energies and oscillator strengths are calculated using the TD-DFT method to simulate the UV-Vis spectrum.
-
GIAO NMR Calculations: The GIAO method is used to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a reference compound (e.g., TMS) calculated at the same level of theory.[3]
Conclusion
The integration of DFT calculations with experimental data provides a robust framework for the comprehensive characterization of this compound complexes. This comparative approach not only validates experimental findings but also offers deeper insights into the structural, electronic, and spectroscopic properties of these molecules. For researchers in medicinal chemistry and materials science, this combined strategy is invaluable for the rational design of new complexes with desired properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - Reema Chand*, Mohseen Ahmed, Bibhesh K. Singh - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]
- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoin Oxime and Other Oximes in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of benzoin (B196080) oxime and other selected oximes as corrosion inhibitors. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection and application of these compounds in corrosion science.
Performance Comparison of Oxime-based Corrosion Inhibitors
The efficacy of corrosion inhibitors is paramount in various industrial applications. The following table summarizes the performance of benzoin oxime in comparison to other oximes, detailing their inhibition efficiency under specified conditions.
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (%) | Test Method | Reference |
| Benzoin α-oxime | Mild Steel | 2 N H₂SO₄ | 50-350 ppm | Room Temp. | Up to 95.56 | Weight Loss, PDP, EIS | [1] |
| Benzoin α-oxime | Copper | 0.5 M H₂SO₄ | 5 mM | Not Specified | ~93 | PDP, EIS | [2] |
| Acetone oxime (AO) | Aluminium | HCl | Not Specified | Not Specified | Good | Weight Loss, PDP, EIS | [3] |
| 2-butanone oxime (BO) | Aluminium | HCl | Not Specified | Not Specified | Better than AO | Weight Loss, PDP, EIS | [3] |
| Cyclohexanone oxime (CO) | Aluminium | HCl | Not Specified | Not Specified | Better than BO | Weight Loss, PDP, EIS | [3] |
| Polyvinylpyrrolidone Oxime (PVPO) | Mild Steel | 1 M H₂SO₄ | 1000 ppm | 303 K | 88.39 | Weight Loss, PDP, EIS | [2] |
Mechanistic Insights into Corrosion Inhibition by Oximes
The primary mechanism by which oximes inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that hinders the interaction between the metal and the corrosive environment.[1][2][4] This adsorption can be either physical (physisorption) or chemical (chemisorption) and is influenced by the molecular structure of the oxime, the nature of the metal surface, and the environmental conditions.
Key molecular features contributing to the inhibitory action of oximes include the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and aromatic rings, which can act as adsorption centers.[5][6] These features facilitate the donation of electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and creating a hydrophobic film.
Below is a diagram illustrating the general mechanism of corrosion inhibition by oxime compounds.
Figure 1. Mechanism of corrosion inhibition by oximes.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and weight loss techniques. The following are detailed methodologies for key experiments cited in the analysis.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions are abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Experimental Setup: The pre-weighed specimens are suspended in the corrosive medium with and without the inhibitor at a specified concentration and temperature for a set duration.[7]
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.[7]
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = (W_initial - W_final) / (A * t) where W is weight, A is the surface area, and t is the immersion time.
-
IE% = ((CR_uninhibited - CR_inhibited) / CR_uninhibited) * 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is established. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to Ecorr.[7] The inhibition efficiency is calculated as:
-
IE% = ((icorr_uninhibited - icorr_inhibited) / icorr_uninhibited) * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the inhibitor film.
-
Experimental Setup: The same three-electrode cell as in PDP is used.
-
Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The Rct value is inversely proportional to the corrosion rate.[7] The inhibition efficiency is calculated using the Rct values:
-
IE% = ((Rct_inhibited - Rct_uninhibited) / Rct_inhibited) * 100
-
Below is a diagram illustrating a typical experimental workflow for evaluating corrosion inhibitors.
References
assessing the performance of benzoin oxime in different analytical instruments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of benzoin (B196080) oxime's performance in various analytical instruments for the determination of copper, molybdenum, and nickel. Its efficacy is objectively compared with alternative reagents, supported by experimental data to inform methodological choices in research and development.
Executive Summary
α-Benzoin oxime is a versatile chelating agent widely employed in both gravimetric and spectrophotometric analysis. It forms stable, insoluble complexes with several metal ions, most notably copper (Cu²⁺), molybdenum (Mo⁶⁺), and tungsten (W⁶⁺). Its analytical applications also extend to the determination of nickel (Ni²⁺) and as a preconcentration agent in modern analytical techniques. This guide delves into the quantitative performance of benzoin oxime and its alternatives, providing detailed experimental protocols for its key applications.
Performance Comparison in Spectrophotometric Analysis
The selection of a suitable chromogenic reagent is critical for the sensitivity, selectivity, and accuracy of spectrophotometric methods. The following tables summarize the key performance indicators of α-benzoin oxime in comparison to other commonly used reagents for the determination of copper, molybdenum, and nickel.
Table 1: Performance Comparison for Copper (Cu²⁺) Determination
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Optimal pH | Key Interferences |
| α-Benzoin Oxime | 440 nm (in Chloroform) | 5.75 x 10³ | 2 ng/mL | 4.5 | Ni²⁺, Co²⁺, Pd²⁺ |
| Sodium Diethyldithiocarbamate | 436 nm | 1.4 x 10⁴ | 0.02 µg/mL | 9.0-9.2 | Bi³⁺, Fe³⁺, Co²⁺, Ni²⁺ |
| Salicylaldoxime | 335 nm | 4.1 x 10³ | - | 3.1 | Fe³⁺, Pd²⁺ |
| Bathocuproine | 483 nm | 1.42 x 10⁴ | 2 µg/L | 4.3 | - |
Table 2: Performance Comparison for Molybdenum (Mo⁶⁺) Determination
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Optimal Acidity/pH | Key Interferences |
| α-Benzoin Oxime | - | - | - | 5% H₂SO₄ | W⁶⁺, Pd²⁺, Cr(VI), V(V) |
| Thiocyanate | 470 nm | 1.5 x 10⁴ | 0.05 µg/mL | 0.5-2.5 M HCl | Fe³⁺, V(V), W⁶⁺ |
| 4-Hydroxybenzaldehydethiosemicarbazone | 365 nm | 1.25 x 10⁴ | - | pH 6.0 | - |
Table 3: Performance Comparison for Nickel (Ni²⁺) Determination
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Optimal pH | Key Interferences |
| α-Benzoin Oxime | 422 nm | - | - | 9.0 | - |
| Dimethylglyoxime | 445 nm | 1.4 x 10⁴ | 0.1 µg/mL | 9.0-12.0 | Fe²⁺, Cu²⁺, Co²⁺ |
Performance in Gravimetric Analysis
Gravimetric analysis offers a primary method of measurement with high accuracy and precision. α-Benzoin oxime is a well-established precipitating agent for copper and molybdenum.
Table 4: Performance in Gravimetric Determination
| Analyte | Precipitating Agent | Formula of Precipitate | Gravimetric Factor | Key Considerations |
| Copper (Cu²⁺) | α-Benzoin Oxime | Cu(C₁₄H₁₂NO₂) | 0.2202 | Precipitation from ammoniacal or tartrate solution. Avoid excess reagent. |
| Molybdenum (Mo⁶⁺) | α-Benzoin Oxime | Mo(C₁₄H₁₂NO₂)₂ | - | Precipitation from acidic solution (e.g., 5% H₂SO₄). Precipitate is ignited to MoO₃ for weighing. |
Experimental Protocols
Detailed methodologies for key applications of α-benzoin oxime are provided below.
Spectrophotometric Determination of Copper (II) using α-Benzoin Oxime
This method is based on the formation of a colored complex between Cu²⁺ ions and α-benzoin oxime, which is then extracted into an organic solvent for spectrophotometric measurement.
Reagents:
-
Standard Copper (II) solution (100 µg/mL)
-
α-Benzoin oxime solution (0.001 M in ethanol)
-
Triton X-100 solution (0.042 M)
-
Acetate (B1210297) buffer (pH 4.5)
Procedure:
-
To a series of 10 mL volumetric flasks, add aliquots of the standard copper solution to prepare concentrations ranging from 0.1 to 18.6 µg/mL.
-
Add 1 mL of 0.001 M α-benzoin oxime solution to each flask.
-
Add 1.6 mL of 0.042 M Triton X-100 solution to each flask.
-
Add the acetate buffer (pH 4.5) to bring the volume to the mark.
-
Mix the solutions thoroughly.
-
Measure the absorbance of each solution at 440 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample prepared in the same manner and determine its concentration from the calibration curve.
Gravimetric Determination of Molybdenum (VI) using α-Benzoin Oxime
This procedure details the precipitation of molybdenum from an acidic solution using α-benzoin oxime, followed by ignition to a stable oxide for weighing.[1]
Reagents:
-
α-Benzoin oxime solution (2% w/v in ethanol)
-
Sulphuric acid (H₂SO₄), 5% v/v
-
Ammonium hydroxide (B78521) (NH₄OH), dilute
Procedure:
-
Take a sample solution containing molybdenum and acidify with sulphuric acid to a final concentration of 5% v/v.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add a slight excess of the cooled α-benzoin oxime solution with constant stirring. A white precipitate of the molybdenum-benzoin oxime complex will form.
-
Allow the precipitate to stand for 10-15 minutes at 5-10 °C.
-
Filter the precipitate through a quantitative ashless filter paper.
-
Wash the precipitate with a cold, dilute solution of sulphuric acid.
-
Dry the precipitate in an oven.
-
Transfer the filter paper with the precipitate to a previously weighed porcelain crucible.
-
Char the filter paper gently and then ignite the precipitate at 500-525 °C in a muffle furnace to convert it to molybdenum trioxide (MoO₃).
-
Cool the crucible in a desiccator and weigh.
-
Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.
-
Calculate the amount of molybdenum in the sample based on the weight of MoO₃.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described analytical procedures.
Caption: Workflow for Spectrophotometric Determination of Copper.
Caption: Workflow for Gravimetric Determination of Molybdenum.
Conclusion
α-Benzoin oxime remains a valuable and reliable reagent for the determination of copper, molybdenum, and to a lesser extent, nickel. Its performance in spectrophotometry is comparable to other reagents, with the choice often depending on the specific sample matrix and potential interferences. In gravimetric analysis, it provides a robust method for the accurate quantification of copper and molybdenum. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical methodology for their specific needs.
References
Safety Operating Guide
Proper Disposal of Benzoin Oxime: A Procedural Guide for Laboratory Professionals
The safe and compliant disposal of benzoin (B196080) oxime is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage benzoin oxime waste effectively.
This compound Hazard Profile
Understanding the hazard profile of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data related to its toxicity and physical properties.
| Hazard Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 501 mg/kg | Rat | [1][2] |
| Melting Point | 150 - 155 °C | N/A | [3] |
| Products of Combustion | Carbon oxides (CO, CO2), Nitrogen oxides (NO, NO2) | N/A | [1][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, from initial handling to final collection.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear splash goggles or safety glasses with side-shields.[1][5]
-
Hand Protection: Use nitrile rubber gloves (minimum layer thickness: 0.11 mm) or other appropriate chemical-resistant gloves.[6] Always inspect gloves before use and use proper glove removal technique.[5][6]
-
Protective Clothing: A lab coat is mandatory.[1][4] For large spills, a full suit may be necessary.[1][2]
-
Respiratory Protection: If there is a risk of generating dust, use an approved/certified dust respirator.[1][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
2. Waste Segregation and Containerization:
-
Waste Characterization: this compound waste should be classified as hazardous chemical waste.[3]
-
Do Not Mix: Never mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[3] It is crucial to segregate different chemical waste streams to prevent dangerous reactions.[7]
-
Container Selection:
-
Use a dedicated, properly sealed, and clearly labeled hazardous waste container.[8]
-
The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is often a suitable choice.[9]
-
Ensure the container's cap is in good condition and can be tightly closed to prevent leaks or spills.[7]
-
-
Solid Waste:
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste in the same container.[10]
-
Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[10]
-
3. Labeling and Storage:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
Identify the contents as "this compound Waste." Avoid using chemical formulas or abbreviations.[7]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[7]
-
Record the date when waste was first added to the container (accumulation start date).[8]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][11]
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.[8]
-
Keep the container tightly closed except when adding waste.[11]
-
Store in a cool, well-ventilated area away from heat or sources of ignition.[1][4]
-
4. Arranging for Disposal:
-
Licensed Disposal Service: this compound waste must be disposed of through a licensed professional waste disposal service.[6][12] Do not dispose of it in the regular trash or pour it down the drain.[3][8]
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[11]
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local environmental control regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][9]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. suchmiorganics.com [suchmiorganics.com]
- 2. actylislab.com [actylislab.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. labort.in [labort.in]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. justrite.com [justrite.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzoin oxime
Essential Safety and Handling Guide for Benzoin Oxime
This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE for routine handling and emergency situations.
| Protection Level | Equipment | Specifications & Recommendations | Citation |
| Routine Handling | Eye Protection | Safety glasses with side-shields or splash goggles. | [1][2][3][4] |
| Hand Protection | Nitrile rubber gloves are recommended. | [5] | |
| Minimum layer thickness: 0.11 mm. | [5] | ||
| Breakthrough time: 480 minutes. | [5] | ||
| Inspect gloves before use and use proper removal technique. | [5] | ||
| Respiratory Protection | A NIOSH-approved dust respirator is required if ventilation is inadequate or dust is generated. | [1][2][3] | |
| Skin & Body Protection | A standard laboratory coat should be worn. | [1][2] | |
| Large Spill / Emergency | Eye Protection | Splash goggles or a face shield. | [1][2] |
| Hand Protection | Chemical-resistant gloves (inner and outer layers recommended). | [1][2][6] | |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be used to avoid inhalation. | [1][2] | |
| Skin & Body Protection | A full, chemical-resistant suit and boots are required. | [1][2] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Pre-Handling and Preparation
-
Engineering Controls : Work in a well-ventilated area. Use a fume hood or local exhaust ventilation to keep airborne levels below exposure limits.[1][2][3]
-
Equipment Check : Ensure all equipment, including containers, is properly grounded to prevent static discharge.[1][2]
-
Emergency Equipment : Confirm that an eyewash station and safety shower are readily accessible.[3]
-
PPE Donning : Put on all required PPE as specified in the table above before entering the handling area.
Safe Handling Procedure
-
Avoid Contact : Do not allow the chemical to come into contact with skin or eyes.[1][2][4]
-
Avoid Inhalation : Do not breathe dust. Avoid any actions that could generate dust.[1][2][3]
-
Ignition Sources : Keep this compound away from heat, sparks, and open flames, as it may be combustible at high temperatures.[1][2]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly with soap and water after handling.[3][7]
Storage
-
Container : Keep the container tightly closed and securely sealed.[1][2][4]
-
Location : Store in a cool, dry, and well-ventilated area.[1][2][4] The recommended storage temperature is 2-8°C.
-
Compatibility : Store away from incompatible materials such as oxidizing agents.[3]
Spill Response
-
Small Spills :
-
Wear appropriate PPE (routine handling).
-
Use dry clean-up procedures; avoid generating dust.[3]
-
Carefully sweep or use appropriate tools to place the spilled solid into a labeled, convenient waste disposal container.[1][2][3]
-
Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[1][2]
-
-
Large Spills :
-
Evacuate unnecessary personnel from the area and move upwind.[3]
-
Wear enhanced PPE, including a full suit, boots, and a self-contained breathing apparatus.[1][2]
-
Alert emergency services or the fire brigade and inform them of the location and nature of the hazard.[3]
-
Use a shovel to place the material into a suitable, labeled waste disposal container.[1][2]
-
Finish cleaning the contaminated surface with water and allow it to be evacuated through the sanitary system if permissible by local regulations.[1][2]
-
Prevent spillage from entering drains or waterways.[3]
-
Disposal Plan
-
Waste Classification : Unused product and contaminated materials should be treated as chemical waste.
-
Disposal Method : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
-
Professional Disposal : It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not mix with other waste.[5]
-
Containers : Handle un-cleaned, empty containers as you would the product itself.[5] Dispose of them as unused product or recycle if possible.[3][4]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
